molecular formula C14H15N3 B15602650 Cyprodinil-13C6 CAS No. 1773496-63-1

Cyprodinil-13C6

Numéro de catalogue: B15602650
Numéro CAS: 1773496-63-1
Poids moléculaire: 231.25 g/mol
Clé InChI: HAORKNGNJCEJBX-FLBQOMCMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cyprodinil-13C6 is a useful research compound. Its molecular formula is C14H15N3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

1773496-63-1

Formule moléculaire

C14H15N3

Poids moléculaire

231.25 g/mol

Nom IUPAC

N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-4-cyclopropyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C14H15N3/c1-10-9-13(11-7-8-11)17-14(15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3,(H,15,16,17)/i2+1,3+1,4+1,5+1,6+1,12+1

Clé InChI

HAORKNGNJCEJBX-FLBQOMCMSA-N

Origine du produit

United States

Foundational & Exploratory

Technical Guide to Cyprodinil-13C6: Sourcing, Analysis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cyprodinil-13C6, a stable isotope-labeled internal standard essential for the accurate quantification of the fungicide Cyprodinil. This document covers supplier information, key technical data, detailed analytical protocols, and the fungicidal mechanism of action of its unlabeled counterpart.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of reference standards. It is primarily used in analytical laboratories for residue analysis in food and environmental samples.[1] Below is a summary of key suppliers and their product offerings.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
LGC Standards (Dr. Ehrenstorfer) Cyprodinil 13C6 (phenyl 13C6)1773496-63-1¹³C₆C₈H₁₅N₃231.24Provided as a neat solid. A Certificate of Analysis is available.
Simson Pharma This compound1773496-63-1Not specifiedNot specifiedAccompanied by a Certificate of Analysis.
Toronto Research Chemicals (TRC) This compound1773496-63-1Not specifiedNot specifiedAvailable through distributors such as Biomall and Fisher Scientific.
WITEGA Laboratorien This compound1773496-63-1C₈¹³C₆H₁₅N₃231.25High-purity reference standard for LC-MS/MS and GC-MS workflows.

Technical and Physical Data

This compound is the ¹³C labeled version of Cyprodinil, a broad-spectrum anilinopyrimidine fungicide. The isotopic label makes it an ideal internal standard for mass spectrometry-based analytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

PropertyValueSource
Chemical Name (4-Cyclopropyl-6-methyl-pyrimidin-2-yl)phenyl-13C6-amineWITEGA
CAS Number 1773496-63-1LGC Standards
Unlabeled CAS Number 121552-61-2LGC Standards
Molecular Formula ¹³C₆C₈H₁₅N₃LGC Standards
Molecular Weight 231.24 g/mol LGC Standards
Appearance Neat SolidLGC Standards

Experimental Protocols: Residue Analysis of Cyprodinil

The primary application of this compound is as an internal standard in the quantitative analysis of Cyprodinil residues in various matrices, such as fruits, vegetables, and soil. The following is a generalized experimental protocol based on common methodologies like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Homogenization : A representative sample of the matrix (e.g., 10-15 g of fruit or soil) is homogenized.

  • Extraction :

    • The homogenized sample is weighed into a 50 mL centrifuge tube.

    • An appropriate volume of a standard solution of this compound is added as an internal standard.

    • Acetonitrile (B52724) is added as the extraction solvent.

    • Extraction salts (commonly magnesium sulfate (B86663) and sodium chloride) are added to induce phase separation.

    • The tube is shaken vigorously for 1 minute.

  • Centrifugation : The sample is centrifuged to separate the acetonitrile layer from the solid and aqueous phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

    • An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube.

    • The d-SPE tube contains a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components and magnesium sulfate to remove excess water.

    • The tube is shaken and then centrifuged.

  • Final Solution : The resulting supernatant is filtered and is ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation :

    • Column : A C18 reverse-phase column is typically used.

    • Mobile Phase : A gradient elution with water and methanol (B129727) or acetonitrile, both containing a modifier like formic acid or ammonium (B1175870) formate, is common.

    • Injection Volume : Typically 5-10 µL.

  • Mass Spectrometric Detection :

    • Ionization : Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions : Specific precursor-to-product ion transitions for both Cyprodinil and this compound are monitored. The transition for this compound will have a higher m/z for the precursor ion due to the six ¹³C atoms.

  • Quantification : The concentration of Cyprodinil in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis homogenization 1. Homogenization of Sample extraction 2. Extraction with Acetonitrile and Salts homogenization->extraction centrifugation1 3. Centrifugation extraction->centrifugation1 cleanup 4. d-SPE Cleanup centrifugation1->cleanup centrifugation2 5. Centrifugation cleanup->centrifugation2 filtration 6. Filtration centrifugation2->filtration lcms 7. LC-MS/MS Analysis filtration->lcms quantification 8. Quantification lcms->quantification

Caption: Workflow for Cyprodinil residue analysis.

Mechanism of Action of Cyprodinil

Cyprodinil is a systemic fungicide that acts by inhibiting the biosynthesis of the essential amino acid methionine in pathogenic fungi. This disruption of protein synthesis ultimately leads to the cessation of fungal growth and reproduction. While the overall pathway is the target, the precise enzyme that Cyprodinil inhibits is a subject of ongoing research. It is known to be effective against a range of fungal diseases, including gray mold (Botrytis cinerea) and various scab species.

The fungicidal activity of Cyprodinil can be reversed by the addition of methionine or homocysteine to the growth medium, which confirms its mode of action on the methionine biosynthesis pathway.

G cluster_pathway Fungal Methionine Biosynthesis Pathway Homoserine Homoserine O_Acetylhomoserine O-Acetylhomoserine Homoserine->O_Acetylhomoserine Homocysteine Homocysteine O_Acetylhomoserine->Homocysteine Methionine Methionine Homocysteine->Methionine Protein Proteins Methionine->Protein Protein Synthesis Cyprodinil Cyprodinil Cyprodinil->Homocysteine Inhibition

Caption: Inhibition of Methionine Biosynthesis by Cyprodinil.

References

Cyprodinil-13C6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an in-depth overview of Cyprodinil-13C6, including its fundamental properties, and explores the established biochemical pathways and analytical methodologies of its unlabeled counterpart, Cyprodinil (B131803).

Core Compound Data: this compound

This compound is the isotopically labeled form of Cyprodinil, a broad-spectrum anilinopyrimidine fungicide. The incorporation of six carbon-13 atoms makes it an ideal internal standard for quantitative analysis by mass spectrometry, providing a distinct mass shift while maintaining identical chemical properties to the parent compound.

PropertyValueSource(s)
CAS Number 1773496-63-1[1][2][3][4][5][6]
Molecular Weight 231.24 g/mol [1][4][6]
Molecular Formula C₈¹³C₆H₁₅N₃[1][4]

Mechanism of Action: Inhibition of Methionine Biosynthesis

Cyprodinil's primary mode of action as a fungicide is the disruption of essential amino acid synthesis in fungi, specifically targeting the biosynthesis of methionine.[1][2][5] This inhibition disrupts crucial cellular processes, including protein synthesis, leading to the cessation of fungal growth and reproduction.[1] The fungicidal action is both preventative, by forming a protective barrier, and curative, by halting the growth of the fungus in its early stages.[2]

cluster_methionine Methionine Biosynthesis Pathway cluster_inhibition Inhibition by Cyprodinil O-acetyl-L-homoserine O-acetyl-L-homoserine Cystathionine (B15957) Cystathionine O-acetyl-L-homoserine->Cystathionine Cystathionine γ-synthase L-homocysteine L-homocysteine Cystathionine->L-homocysteine Cystathionine β-lyase L-methionine L-methionine L-homocysteine->L-methionine Methionine synthase Cyprodinil Cyprodinil Cyprodinil->Inhibition Cystathionine β-lyase Cystathionine β-lyase

Inhibition of Methionine Biosynthesis by Cyprodinil.

Interaction with Androgen Receptor Signaling

Beyond its fungicidal properties, Cyprodinil has been identified as an antagonist of the androgen receptor (AR).[9] This interaction is of interest to researchers in endocrinology and toxicology. The pyrimidine (B1678525) structure within Cyprodinil is thought to contribute to its AR antagonism, potentially through a non-ligand binding domain of the receptor.[9] The disruption of AR signaling can have implications for male reproductive health.[10][11]

cluster_ar_signaling Androgen Receptor Signaling cluster_antagonism Antagonism by Cyprodinil Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to ARE Androgen Response Element AR->ARE Translocates to nucleus and binds to GeneTranscription Gene Transcription ARE->GeneTranscription Initiates Cyprodinil Cyprodinil Cyprodinil->Inhibition

Antagonism of Androgen Receptor Signaling by Cyprodinil.

Experimental Protocols for Analysis

The quantitative analysis of Cyprodinil, often in complex matrices such as food and environmental samples, typically employs chromatographic techniques coupled with mass spectrometry. The use of this compound as an internal standard is crucial for accurate quantification in these methods.

Sample Preparation: QuEChERS Method

A widely adopted method for the extraction of pesticide residues is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[12][13][14]

  • Homogenization : A representative sample (e.g., 10-15 g of fruit, vegetable, or soil) is homogenized.[6]

  • Extraction : The homogenized sample is placed in a centrifuge tube with acetonitrile (B52724) (and the internal standard, this compound). The tube is shaken vigorously. A salt mixture (e.g., MgSO₄, NaCl, and sodium citrate (B86180) salts) is added, and the tube is shaken again.[6]

  • Centrifugation : The sample is centrifuged to separate the layers.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup : An aliquot of the supernatant is transferred to a dSPE tube containing a sorbent (e.g., PSA, GCB) and MgSO₄.[15] This step removes interfering matrix components. The tube is vortexed and centrifuged.

  • Final Extract : The resulting supernatant is the final extract, which can be directly injected or diluted before analysis.[6]

Analytical Determination: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for the sensitive and selective detection of Cyprodinil.[15][16]

  • Chromatographic Separation : A C18 reversed-phase column is typically used for separation. The mobile phase often consists of a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate).[16]

  • Mass Spectrometric Detection : Electrospray ionization (ESI) in positive ion mode is commonly used. Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation, monitoring specific precursor-to-product ion transitions for both Cyprodinil and this compound. For Cyprodinil, a common quantification transition is m/z 226 → 93.[16]

cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Add Acetonitrile & Salts Centrifugation1 Centrifugation1 Extraction->Centrifugation1 Add Acetonitrile & Salts dSPE dSPE Centrifugation1->dSPE Take Supernatant Centrifugation2 Centrifugation2 dSPE->Centrifugation2 Add Sorbent & MgSO4 FinalExtract FinalExtract Centrifugation2->FinalExtract Take Supernatant LC Liquid Chromatography (C18 Column) FinalExtract->LC Inject MSMS Tandem Mass Spectrometry (ESI+, MRM) LC->MSMS Data Data Analysis MSMS->Data

Experimental Workflow for Cyprodinil Residue Analysis.

References

An In-Depth Technical Guide to the Stability and Storage of Cyprodinil-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. This guide provides a comprehensive overview of the stability and recommended storage conditions for the isotopically labeled reference material, Cyprodinil-13C6. As a stable isotope-labeled internal standard, its purity and stability are critical for the accurate quantification of cyprodinil (B131803) in various matrices.

Core Concepts in Stability of Reference Materials

This compound, as a certified reference material (CRM), is produced by accredited laboratories under internationally recognized standards such as ISO 17034 and ISO/IEC 17025.[1] This ensures that the material's purity, identity, and stability have been rigorously assessed. Manufacturers establish an expiry date based on real-time stability testing, which provides confidence in the material's integrity until that date when stored and handled correctly.[1]

The stability of a reference material is its ability to resist changes in its properties over time under the influence of various environmental factors such as temperature, humidity, and light. Stability studies are typically categorized into long-term and accelerated studies.

  • Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the product.

  • Accelerated stability studies are performed under stressed conditions (e.g., elevated temperature and humidity) to predict the long-term stability and to assess the impact of short-term excursions from the recommended storage conditions, such as those that might occur during shipping.

Recommended Storage and Handling of this compound

While specific storage conditions are typically provided on the Certificate of Analysis (CoA) from the supplier, general best practices for high-purity chemical standards should be followed to ensure the long-term stability of this compound.

Temperature: It is recommended to store this compound in a freezer at -20°C for long-term storage. This minimizes the potential for chemical degradation. For short-term use, refrigeration at 2-8°C is acceptable.

Humidity: The product should be stored in a dry environment. The use of desiccators is recommended, especially after opening the original container. The container should be tightly sealed to prevent the ingress of moisture.

Light: Protect from light. Exposure to UV light can induce photodegradation. It is advisable to store the material in its original amber vial or in a light-blocking container.

Handling:

  • Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the solid material.

  • Use clean, calibrated equipment for handling and weighing.

  • Minimize the time the container is open.

  • For preparing solutions, use high-purity solvents and store the solutions under the same recommended temperature and light-protected conditions. The stability of the compound in solution may differ from its stability in the solid state and should be assessed by the user.

Stability Profile of Cyprodinil

While specific stability data for this compound is not publicly available, extensive data exists for the unlabeled parent compound, cyprodinil. The stability of the isotopically labeled compound is expected to be very similar, as the carbon-13 isotopes do not significantly alter the chemical reactivity of the molecule.

Condition Stability of Cyprodinil Source
Hydrolysis Stable at pH 5, 7, and 9.[2]
Photolysis Susceptible to photodegradation in water, with a reported half-life of 13.5 days.[2]
Thermal Stability Stable at elevated temperatures.
Metal Ion Stability Stable in the presence of steel, tin, aluminum, zinc(II), and copper(II) ions. Unstable in the presence of iron(II) ions.

Potential Degradation Pathways

Studies on the photodegradation of cyprodinil have identified several transformation products. The primary routes of degradation involve the hydroxylation of the phenyl and pyrimidine (B1678525) rings, as well as the nitration of the phenyl ring in the presence of nitrate.

G Cyprodinil This compound Hydroxylated_Phenyl Hydroxylated Phenyl Ring Product Cyprodinil->Hydroxylated_Phenyl Hydroxylation Hydroxylated_Pyrimidine Hydroxylated Pyrimidine Ring Product Cyprodinil->Hydroxylated_Pyrimidine Hydroxylation Nitrated_Phenyl Nitrated Phenyl Ring Product Cyprodinil->Nitrated_Phenyl Nitration (in presence of nitrate)

Caption: Potential photodegradation pathways of Cyprodinil.

Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound, based on common practices for reference material stability testing.

1. Objective: To evaluate the stability of this compound under various storage conditions over time.

2. Materials:

  • This compound reference material

  • High-purity solvents (e.g., acetonitrile (B52724), methanol, water)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • Stability chambers set to desired conditions (e.g., 25°C/60% RH, 40°C/75% RH, -20°C)

  • High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) system

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into amber vials.

  • Prepare working solutions at a lower concentration (e.g., 1 µg/mL) for analysis.

4. Stability Study Design:

  • Long-Term Study: Store aliquots at the recommended storage condition (-20°C) and at 25°C/60% RH.

  • Accelerated Study: Store aliquots at 40°C/75% RH.

  • Time Points: Analyze samples at initial time (T=0) and at predetermined intervals (e.g., 1, 3, 6, 12, 24 months for long-term; 1, 3, 6 months for accelerated).

5. Analytical Method:

  • Develop and validate a stability-indicating HPLC-MS/MS method for the quantification of this compound. The method should be able to separate the parent compound from any potential degradants.

  • Example HPLC Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Example MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Monitor specific precursor-to-product ion transitions for this compound.

6. Data Analysis:

  • Calculate the concentration of this compound at each time point.

  • Compare the results to the initial (T=0) concentration.

  • Determine the percentage of degradation over time.

  • Assess if any significant degradation has occurred (typically defined as a change of more than 5% from the initial value).

G Start Obtain this compound Prepare_Stock Prepare Stock Solution Start->Prepare_Stock Aliquot Aliquot into Vials Prepare_Stock->Aliquot Store_Long_Term Store at Long-Term Conditions (-20°C, 25°C/60% RH) Aliquot->Store_Long_Term Store_Accelerated Store at Accelerated Conditions (40°C/75% RH) Aliquot->Store_Accelerated Analyze_T0 Analyze at T=0 Aliquot->Analyze_T0 Analyze_Intervals Analyze at Intervals Store_Long_Term->Analyze_Intervals Store_Accelerated->Analyze_Intervals Data_Analysis Data Analysis and Stability Assessment Analyze_T0->Data_Analysis Analyze_Intervals->Data_Analysis End Determine Shelf-Life Data_Analysis->End

Caption: General workflow for a stability study of this compound.

Conclusion

The stability of this compound as a reference material is crucial for obtaining accurate and reliable analytical results. While specific quantitative stability data is often proprietary to the manufacturer, adherence to best practices for storage and handling, including storage at -20°C, protection from light and moisture, and proper handling techniques, will ensure its integrity throughout its shelf life. The stability profile of the unlabeled parent compound provides a strong indication of the stability of this compound, which is known to be stable to hydrolysis but susceptible to photodegradation. For critical applications, it is always recommended to consult the supplier's Certificate of Analysis and, if necessary, perform in-house verification of stability under the laboratory's specific conditions.

References

Isotopic Labeling of Cyprodinil: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling of the fungicide cyprodinil (B131803) (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine) for research purposes. The strategic incorporation of isotopes such as Carbon-14 (¹⁴C), Carbon-13 (¹³C), and Deuterium (B1214612) (²H or D) into the cyprodinil molecule is an invaluable tool for elucidating its metabolic fate, environmental impact, and mode of action. This guide outlines synthetic strategies, experimental protocols, and analytical methods pertinent to the preparation and application of isotopically labeled cyprodinil.

Introduction to Isotopic Labeling of Cyprodinil

Isotopic labeling replaces specific atoms in a molecule with their heavier, non-radioactive (stable) or radioactive isotopes. This substitution allows researchers to trace the molecule through complex biological and environmental systems. For a systemic fungicide like cyprodinil, understanding its absorption, distribution, metabolism, and excretion (ADME) in target and non-target organisms, as well as its degradation pathways in the environment, is crucial for risk assessment and the development of more effective and safer agrochemicals.

The primary isotopes used for labeling cyprodinil and their research applications are summarized below:

IsotopeTypeCommon Applications
Carbon-14 (¹⁴C) Radioactive (β-emitter)Metabolism studies in plants, animals, and microorganisms. Environmental fate studies (soil and water). Mass balance studies.
Carbon-13 (¹³C) StableNuclear Magnetic Resonance (NMR) spectroscopy to probe molecular structure and dynamics. Elucidation of metabolic pathways.
Deuterium (²H or D) StableMass spectrometry (MS) internal standards for quantification. Studies on kinetic isotope effects to understand reaction mechanisms. Can alter metabolic rates.

Synthetic Strategies for Isotopic Labeling

The synthesis of isotopically labeled cyprodinil requires a strategic approach to introduce the isotope at a specific and stable position within the molecule. The cyprodinil structure consists of a pyrimidine (B1678525) ring, a cyclopropyl (B3062369) group, a methyl group, and a phenyl ring, offering several potential labeling positions. The choice of labeling position depends on the research question. For instance, to study the fate of the entire molecule, labeling the pyrimidine or phenyl ring is often preferred.

A plausible synthetic approach involves a convergent synthesis where labeled precursors for the pyrimidine and aniline (B41778) moieties are prepared separately and then coupled.

Labeling the Pyrimidine Ring ([¹³C]- or [¹⁴C]-Cyprodinil)

A deconstruction-reconstruction strategy for pyrimidine synthesis offers a versatile method for introducing ¹³C or ¹⁴C into the pyrimidine core. This approach involves the synthesis of a key intermediate, 4-cyclopropyl-6-methylpyrimidin-2-amine, from isotopically labeled precursors.

Conceptual Experimental Workflow for [¹³C₂-¹⁵N]-Pyrimidine Labeling:

cluster_precursors Labeled Precursors cluster_synthesis Synthesis of Labeled Pyrimidine Intermediate cluster_coupling Coupling Reaction precursor1 [¹³C]-Guanidine intermediate1 [¹³C]-4-cyclopropyl-6-methylpyrimidin-2-amine precursor1->intermediate1 Cyclocondensation precursor2 [¹³C, ¹⁵N]-Urea intermediate2 [¹³C, ¹⁵N]-4-cyclopropyl-6-methylpyrimidin-2-amine precursor2->intermediate2 Cyclocondensation final_product Labeled Cyprodinil intermediate1->final_product Buchwald-Hartwig amination aniline Aniline aniline->final_product

Caption: Synthesis of labeled cyprodinil intermediate.

Experimental Protocol: Synthesis of [¹³C]-4-cyclopropyl-6-methylpyrimidin-2-amine (Conceptual)

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), combine [¹³C]-guanidine hydrochloride (1.0 eq) and a suitable cyclopropyl-β-diketone (e.g., 1-cyclopropylbutane-1,3-dione) (1.1 eq) in an appropriate solvent such as ethanol.

  • Base Addition: Add a base, for example, sodium ethoxide (2.2 eq), to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, neutralize with a weak acid (e.g., acetic acid), and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired labeled pyrimidine intermediate.

  • Analysis: Confirm the structure and isotopic enrichment of the product using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).

Labeling the Phenyl Ring ([¹³C]- or [¹⁴C]-Cyprodinil)

Labeling the aniline portion of cyprodinil can be achieved by starting with a commercially available isotopically labeled aniline.

Experimental Protocol: Synthesis of [phenyl-¹⁴C]-Cyprodinil (Conceptual)

  • Reaction Setup: In a glovebox or a well-ventilated fume hood suitable for handling radiolabeled compounds, combine 4-cyclopropyl-6-methyl-2-chloropyrimidine (1.0 eq) and [U-¹⁴C]-aniline (1.1 eq) in a suitable solvent like toluene.

  • Catalyst and Ligand: Add a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a phosphine (B1218219) ligand (e.g., Xantphos, 0.04 eq).

  • Base Addition: Add a base such as sodium tert-butoxide (1.4 eq).

  • Reaction: Heat the mixture under an inert atmosphere at a specified temperature (e.g., 100 °C) and monitor for completion by radio-TLC or HPLC with a radioactivity detector.

  • Work-up: After the reaction is complete, cool the mixture, filter off the catalyst, and wash the solid with the reaction solvent.

  • Purification: Purify the crude product using preparative HPLC to obtain [phenyl-¹⁴C]-cyprodinil with high radiochemical purity.

  • Analysis: Determine the radiochemical purity by HPLC with radioactivity detection and specific activity by liquid scintillation counting.

Deuterium Labeling ([D]-Cyprodinil)

Deuterium can be introduced at various positions, often on the phenyl ring, through hydrogen-deuterium exchange reactions on aniline or a suitable precursor.

Experimental Protocol: Synthesis of [phenyl-D₅]-Cyprodinil (Conceptual)

  • Deuteration of Aniline: React aniline with a deuterium source (e.g., D₂O) in the presence of a catalyst (e.g., Raney nickel or a palladium catalyst) under elevated temperature and pressure to obtain [D₅]-aniline.

  • Coupling Reaction: Perform a Buchwald-Hartwig amination as described for the ¹⁴C-phenyl labeling, but using the synthesized [D₅]-aniline.

  • Purification and Analysis: Purify the product by column chromatography or preparative HPLC. Confirm the level and position of deuteration using ¹H NMR, ²H NMR, and mass spectrometry.

Application in Research: Signaling and Metabolic Pathways

Isotopically labeled cyprodinil is instrumental in tracing the metabolic fate of the fungicide in various organisms. In mammals, for instance, studies with ¹⁴C-labeled cyprodinil have shown that the primary metabolic pathways involve hydroxylation of the phenyl and pyrimidine rings, as well as the methyl group, followed by conjugation with glucuronic acid or sulfate.[1]

Metabolic Pathway of Cyprodinil:

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Cyprodinil Cyprodinil Hydroxylation_Phenyl Hydroxylation (Phenyl Ring) Cyprodinil->Hydroxylation_Phenyl CYP450 Enzymes Hydroxylation_Pyrimidine Hydroxylation (Pyrimidine Ring) Cyprodinil->Hydroxylation_Pyrimidine CYP450 Enzymes Hydroxylation_Methyl Hydroxylation (Methyl Group) Cyprodinil->Hydroxylation_Methyl CYP450 Enzymes Glucuronidation Glucuronide Conjugation Hydroxylation_Phenyl->Glucuronidation Sulfation Sulfate Conjugation Hydroxylation_Phenyl->Sulfation Hydroxylation_Pyrimidine->Glucuronidation Hydroxylation_Pyrimidine->Sulfation Hydroxylation_Methyl->Glucuronidation Hydroxylation_Methyl->Sulfation Excretion Excretion (Urine and Feces) Glucuronidation->Excretion Sulfation->Excretion

Caption: Cyprodinil metabolic pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that researchers would aim to achieve during the synthesis and characterization of isotopically labeled cyprodinil. Actual values would need to be determined experimentally.

Parameter[¹⁴C-phenyl]-Cyprodinil[¹³C-pyrimidine]-Cyprodinil[D₅-phenyl]-Cyprodinil
Starting Material [U-¹⁴C]-Aniline[¹³C]-Guanidine[D₅]-Aniline
Radiochemical/Isotopic Purity >98%>99 atom % ¹³C>98 atom % D
Specific Activity 50-60 mCi/mmolN/AN/A
Overall Yield 20-30%40-50%35-45%
Analytical Method HPLC-RAM, LSCHRMS, NMRHRMS, NMR

Conclusion

The isotopic labeling of cyprodinil provides powerful tools for in-depth research into its mode of action, metabolic pathways, and environmental persistence. The synthetic strategies and experimental protocols outlined in this guide, while conceptual, provide a solid foundation for researchers to develop their own specific labeling procedures. Careful execution of these syntheses, coupled with rigorous purification and analysis, will yield high-quality labeled compounds essential for advancing our understanding of this important fungicide.

References

A Technical Guide to the Application of Cyprodinil-13C6 in Environmental Fate and Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Cyprodinil-13C6, an isotopically labeled variant of the fungicide Cyprodinil, in critical environmental fate and degradation studies. The use of stable isotope-labeled compounds like this compound is fundamental to generating precise, unambiguous data required for regulatory submission and environmental risk assessment.[1][2][3] By tracing the 13C-labeled backbone, researchers can accurately determine the transformation pathways, degradation rates, and mass balance of the compound in complex environmental matrices.[3]

Core Principles of Isotope Labeling in Fate Studies

Isotopically labeled compounds are indispensable tools in metabolism and environmental science.[1] For Cyprodinil, the phenyl ring is labeled with six ¹³C atoms (¹³C₆). This labeled analogue is chemically identical to the parent compound but is distinguishable by its higher mass. When analyzed via mass spectrometry (MS), the labeled parent compound and its subsequent degradation products can be clearly differentiated from background matrix interferences and endogenous substances, ensuring reliable quantification and structural elucidation.[4]

Isotope_Labeling_Logic cluster_input Input cluster_system Environmental System (e.g., Soil, Water) cluster_output Outputs cluster_analysis Analysis C13C6 This compound (Known Mass) System Degradation (Metabolism, Photolysis, Hydrolysis) C13C6->System Parent Parent-13C6 System->Parent Metabolites Metabolites-13Cn System->Metabolites MS Mass Spectrometry (e.g., LC-MS/MS) Parent->MS Distinct Mass Signature Metabolites->MS Traceable Fragments Degradation_Pathway Cyprodinil Cyprodinil Metabolite1 CGA275535 (Hydroxy-phenyl derivative) Cyprodinil->Metabolite1 Hydroxylation Metabolite2 CGA249287 (4-cyclopropyl-6-methyl- pyrimidin-2-amine) Cyprodinil->Metabolite2 Bridge Cleavage Mineralization Mineralization (CO2, Bound Residues) Metabolite1->Mineralization Metabolite2->Mineralization Soil_Metabolism_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select & Prepare Soil Samples B Apply This compound A->B C Incubate in Dark (Aerobic, 20°C) B->C D Collect Samples Over Time C->D E Solvent Extraction D->E F LC-MS/MS Analysis E->F G Data Interpretation (DT50, Pathway) F->G

References

The Role of Cyprodinil-¹³C₆ in Elucidating Pesticide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprodinil (B131803), an anilinopyrimidine fungicide, is widely used in agriculture to control a broad spectrum of plant pathogens. Understanding its metabolic fate in various environmental compartments—soil, plants, and animals—is crucial for assessing its environmental impact and ensuring food safety. Isotope labeling is a powerful tool in these metabolism studies, providing an unambiguous way to trace the parent compound and its transformation products. While ¹⁴C-labeling has been traditionally employed, the use of stable isotopes, such as ¹³C, offers the advantage of being non-radioactive and allowing for analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide focuses on the application of Cyprodinil-¹³C₆ in studying pesticide metabolism pathways, providing an in-depth overview of experimental methodologies, data analysis, and the interpretation of results.

Cyprodinil Metabolism in Soil: The Power of ¹³C-Labeling

The use of Cyprodinil-¹³C₆ has been instrumental in characterizing the formation of bound residues in soil, a critical aspect of environmental fate assessment that is often challenging to study with other methods.

Experimental Protocol: Aerobic Soil Metabolism Study with Cyprodinil-¹³C₆

A pivotal study investigating the fate of Cyprodinil in soil utilized a combination of ¹³C- and ¹⁴C-labeled compounds to gain both structural and quantitative information.

1. Test Substance:

  • A mixture of [phenyl-¹³C₆]Cyprodinil and [phenyl-¹⁴C]Cyprodinil.

2. Soil:

  • Clay loamy soil, characterized for its physicochemical properties (e.g., pH, organic matter content, texture).

3. Incubation:

  • The labeled cyprodinil mixture is applied to the soil at various concentrations (e.g., 3, 80, 250, and 500 mg/kg).

  • The treated soil is incubated under aerobic conditions for an extended period (e.g., 6 months) to allow for the formation of bound residues.

4. Extraction and Fractionation:

  • After incubation, the soil is exhaustively extracted with a solvent such as methanol (B129727) to separate the extractable residues from the soil-bound (non-extractable) residues.

  • The soil containing the bound residues is then subjected to fractionation to isolate different organic matter components:

    • Fulvic acids: Extracted with a basic solution (e.g., NaOH) and then acidified.

    • Humic acids: Precipitated from the basic extract upon acidification.

    • Humin: The remaining insoluble soil organic matter.

5. Analysis:

  • Quantification: The amount of ¹⁴C in each fraction is determined by liquid scintillation counting to quantify the distribution of cyprodinil residues.

  • Structural Elucidation: The fractions containing ¹³C-labeled bound residues, particularly the humic acid fraction, are analyzed by ¹³C-Nuclear Magnetic Resonance (NMR) spectroscopy . The humic acids are typically dissolved in a suitable solvent like NaOD for liquid-state NMR analysis.

Data Presentation: Distribution of Cyprodinil Residues in Soil

The following table summarizes the quantitative distribution of ¹³C-labeled cyprodinil residues in different soil fractions after a 6-month incubation period at an application rate of 500 mg/kg.

Soil FractionAmount of Bound Residue (mg/kg)Percentage of Initial Radioactivity (%)
Total Bound Residues 0.9 18 - 54%
Humic Acids0.21-
Fulvic Acids (CH₂Cl₂ extract)0.13-
Humin0.24-
Sequestered Cyprodinil (in Fulvic Acid fraction)0.21-

Note: The percentage of binding varies with the initial concentration of cyprodinil.

Key Findings from ¹³C-NMR Analysis

The ¹³C-NMR analysis of the humic acid fraction revealed a significant alteration in the spectral pattern compared to a control sample spiked with Cyprodinil-¹³C₆. The observed changes in the NMR signals indicated a cleavage of the cyprodinil molecule between the phenyl and pyrimidine (B1678525) rings . This suggests that the phenyl and pyrimidyl moieties bind independently to the humic acid structure. This level of structural detail on bound residues is a unique advantage of using ¹³C-labeling in conjunction with NMR spectroscopy.

Cyprodinil Soil Metabolism Pathway

The degradation of cyprodinil in soil is a complex process involving hydroxylation, cleavage of the amino bridge, and the formation of bound residues.

Cyprodinil_Soil_Metabolism Cyprodinil Cyprodinil CGA275535 CGA 275535 (meta-phenol derivative) Cyprodinil->CGA275535 Hydroxylation CGA304075 CGA 304075 (para-phenol derivative) Cyprodinil->CGA304075 Hydroxylation CGA304076 CGA 304076 (hydroxy-pyrimidyl derivative) Cyprodinil->CGA304076 Hydroxylation CGA249287 CGA 249287 (amino-pyrimidine) Cyprodinil->CGA249287 Bridge Cleavage Bound_Residues Bound Residues (Humic acids, Fulvic acids, Humin) Cyprodinil->Bound_Residues CGA275535->CGA249287 Bridge Cleavage CGA321915 CGA 321915 (hydroxy-pyrimidine) CGA249287->CGA321915 Hydroxylation CGA249287->Bound_Residues Mineralization Mineralization (CO₂) CGA321915->Mineralization

Figure 1. Proposed metabolic pathway of cyprodinil in soil.

Cyprodinil Metabolism in Plants: Insights from ¹⁴C-Labeling Studies

While specific studies utilizing Cyprodinil-¹³C₆ for plant metabolism were not prominently found in the reviewed literature, extensive research has been conducted using ¹⁴C-labeled cyprodinil. These studies provide a comprehensive understanding of its uptake, translocation, and transformation in various plant species, including wheat, apples, peaches, tomatoes, and potatoes.[1]

General Metabolic Pathway in Plants

The metabolism of cyprodinil in plants is generally slower than in animals or soil. The primary metabolic reactions involve hydroxylation of the phenyl and pyrimidine rings, followed by conjugation with sugars. Cleavage of the amino bridge is a minor pathway in plants.[1]

Cyprodinil_Plant_Metabolism Cyprodinil Cyprodinil (Parent) Hydroxylated_Metabolites Hydroxylated Metabolites (on phenyl and pyrimidine rings) Cyprodinil->Hydroxylated_Metabolites Hydroxylation Bridge_Cleavage_Products Bridge Cleavage Products (Minor) Cyprodinil->Bridge_Cleavage_Products Sugar_Conjugates Sugar Conjugates (O- and N-glucosides) Hydroxylated_Metabolites->Sugar_Conjugates Conjugation

Figure 2. General metabolic pathway of cyprodinil in plants.

Experimental Protocol: Plant Metabolism Study (General)

The following protocol is a generalized representation based on ¹⁴C-cyprodinil studies.

1. Application:

  • ¹⁴C-Cyprodinil is applied to plants (e.g., wheat) at a specific growth stage and application rate.

2. Sample Collection:

  • Plant materials (e.g., grain, husks, straw) are harvested at maturity.

3. Extraction:

  • A common and effective method for extracting cyprodinil and its metabolites from plant matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

    • Homogenization: A representative sample (e.g., 10-15 g) is homogenized.

    • Extraction: The homogenized sample is extracted with acetonitrile (B52724).

    • Salting Out: Magnesium sulfate (B86663) and sodium chloride are added to induce phase separation.

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is cleaned up using a sorbent mixture, typically containing primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences.

4. Analysis:

  • Quantification: Total radioactive residues are determined by liquid scintillation counting.

  • Identification and Profiling: The extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate, identify, and quantify the parent cyprodinil and its metabolites.

Data Presentation: Cyprodinil Residues in Wheat

The following table shows the distribution of ¹⁴C-cyprodinil and its residues in different parts of wheat at harvest.[1]

Plant PartTotal ¹⁴C Residue (mg/kg)Parent Cyprodinil (mg/kg)
Grain 0.11 - 0.220.018 - 0.022
Husks 4.6 - 8.20.37 - 0.44
Straw 150.44 - 0.60

Cyprodinil Metabolism in Animals: Insights from ¹⁴C-Labeling Studies

Similar to plant metabolism studies, animal metabolism of cyprodinil has been primarily investigated using ¹⁴C-labeled compounds in species such as rats, goats, and hens.

General Metabolic Pathway in Animals

In animals, cyprodinil is rapidly absorbed, extensively metabolized, and quickly excreted. The primary metabolic pathways are hydroxylation of the phenyl and pyrimidine rings and the methyl group, followed by conjugation with glucuronic acid or sulfate.[2]

Cyprodinil_Animal_Metabolism Cyprodinil Cyprodinil Hydroxylated_Metabolites Hydroxylated Metabolites (on phenyl, pyrimidine, and methyl groups) Cyprodinil->Hydroxylated_Metabolites Hydroxylation Conjugates Glucuronide and Sulfate Conjugates Hydroxylated_Metabolites->Conjugates Conjugation Excretion Excretion (Urine and Feces) Conjugates->Excretion

Figure 3. General metabolic pathway of cyprodinil in animals.

Experimental Protocol: Animal Metabolism Study (General)

The following is a generalized protocol based on studies with ¹⁴C-cyprodinil in rats.

1. Dosing:

  • ¹⁴C-Cyprodinil is administered to rats orally (gavage) at different dose levels.

2. Sample Collection:

  • Urine, feces, and bile are collected at specified time intervals.

  • Tissues (e.g., liver, kidney, fat, muscle) are collected at the end of the study.

3. Sample Preparation:

  • Urine and Bile: May be analyzed directly or after enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugates.

  • Feces and Tissues: Homogenized and extracted with appropriate solvents (e.g., acetonitrile/water).

4. Analysis:

  • Quantification: Total radioactivity in excreta and tissues is measured by liquid scintillation counting.

  • Metabolite Profiling: Extracts are analyzed by LC-MS/MS to identify and quantify cyprodinil and its metabolites.

Data Presentation: Excretion of Cyprodinil in Rats

The following table summarizes the excretion of radioactivity within 48 hours after oral administration of ¹⁴C-cyprodinil to rats.[2]

Excretion RoutePercentage of Administered Dose (%)
Urine 48 - 68
Feces 29 - 47
Total Excreted 92 - 97

Analytical Methodologies: LC-MS/MS for Cyprodinil and its Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the sensitive and selective determination of cyprodinil and its metabolites in complex matrices.

Typical LC-MS/MS Parameters
ParameterTypical Setting
Chromatographic Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
Ionization Source Electrospray Ionization (ESI), positive mode
Mass Spectrometry Triple quadrupole (QqQ) mass spectrometer
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for Cyprodinil and Key Metabolites:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Cyprodinil 226.1108.1
CGA 275535 242.1124.1
CGA 304075 242.1124.1
CGA 249287 150.195.1

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a soil metabolism study using Cyprodinil-¹³C₆.

Experimental_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Extraction_Fractionation Extraction & Fractionation cluster_Analysis Analysis Test_Substance Prepare Cyprodinil-¹³C₆/ ¹⁴C Mixture Application Apply Labeled Cyprodinil to Soil Test_Substance->Application Soil_Characterization Characterize Soil Properties Soil_Characterization->Application Aerobic_Incubation Aerobic Incubation (e.g., 6 months) Application->Aerobic_Incubation Solvent_Extraction Methanol Extraction (Extractable Residues) Aerobic_Incubation->Solvent_Extraction Fractionation Fractionate Bound Residues (Fulvic Acids, Humic Acids, Humin) Solvent_Extraction->Fractionation LCMS LC-MS/MS (Metabolite Identification) Solvent_Extraction->LCMS LSC Liquid Scintillation Counting (¹⁴C) (Quantification) Fractionation->LSC NMR ¹³C-NMR Spectroscopy (Structural Elucidation) Fractionation->NMR

Figure 4. Experimental workflow for a soil metabolism study.

Conclusion

The use of Cyprodinil-¹³C₆, particularly in conjunction with ¹³C-NMR spectroscopy, provides an invaluable tool for elucidating the complex metabolic pathways of this fungicide, especially in the context of soil-bound residue formation. While ¹⁴C-labeling remains the predominant method for plant and animal metabolism studies, the principles of extraction, separation, and analysis are largely transferable. A thorough understanding of these metabolic processes is essential for a comprehensive environmental risk assessment and for ensuring the safety of our food supply. This technical guide provides a foundational understanding of the methodologies and data interpretation involved in studying the metabolism of cyprodinil, empowering researchers to design and execute robust and informative studies.

References

Methodological & Application

Application Note: High-Throughput Analysis of Cyprodinil Residues in Food Matrices using Cyprodinil-13C6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Introduction

Cyprodinil (B131803) is a broad-spectrum anilinopyrimidine fungicide used to control a variety of fungal diseases on fruits, vegetables, and cereals.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for cyprodinil in food products to ensure consumer safety. Accurate and reliable quantification of cyprodinil residues is therefore essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for this analysis due to its high sensitivity and selectivity.[2]

The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for robust and accurate quantification in LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, instrument response, and matrix effects.[3][4] Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting matrix components, are a significant source of imprecision in quantitative analyses.[5] Cyprodinil-13C6, a stable isotope-labeled analog of cyprodinil, is an ideal internal standard as it shares identical chemical and physical properties with the native analyte, ensuring it co-elutes and experiences the same matrix effects.[6][7]

This application note provides a detailed protocol for the quantitative analysis of cyprodinil in various food matrices using this compound as an internal standard. The method employs the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by LC-MS/MS analysis.

Experimental Workflow

The overall experimental workflow for the analysis of cyprodinil using this compound as an internal standard is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with this compound Internal Standard Sample->Spike Extraction QuEChERS Extraction (Acetonitrile, Salts) Spike->Extraction Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup FinalExtract Final Extract in Acetonitrile (B52724) Cleanup->FinalExtract Injection Inject into LC-MS/MS FinalExtract->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Report Results Quantification->Reporting

Caption: Experimental workflow for Cyprodinil analysis.

Materials and Reagents

  • Cyprodinil (analytical standard, >98% purity)

  • This compound (internal standard, isotopic purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction salt packets

Protocols

Preparation of Standard and Internal Standard Solutions

1.1. Cyprodinil Stock Solution (100 µg/mL): Accurately weigh 10 mg of cyprodinil standard and dissolve it in 100 mL of methanol.

1.2. This compound Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.

1.3. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the cyprodinil stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 to 100 ng/mL.

1.4. Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted technique for the extraction of pesticide residues from food matrices.

G start Start: Homogenized Sample (10g) add_is Add 100 µL of 1 µg/mL This compound IS start->add_is add_acn Add 10 mL Acetonitrile add_is->add_acn shake1 Shake vigorously for 1 min add_acn->shake1 add_salts Add QuEChERS extraction salts (e.g., 4g MgSO4, 1g NaCl) shake1->add_salts shake2 Shake vigorously for 1 min add_salts->shake2 centrifuge1 Centrifuge at 4000 rpm for 5 min shake2->centrifuge1 transfer_supernatant Transfer 1 mL of supernatant to d-SPE tube centrifuge1->transfer_supernatant dspe d-SPE tube containing 150mg MgSO4, 50mg PSA, 50mg C18 transfer_supernatant->dspe shake3 Vortex for 30 sec dspe->shake3 centrifuge2 Centrifuge at 10000 rpm for 5 min shake3->centrifuge2 final_extract Transfer supernatant for LC-MS/MS analysis centrifuge2->final_extract

Caption: QuEChERS sample preparation workflow.

  • Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Add 100 µL of the 1 µg/mL this compound internal standard working solution.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the upper acetonitrile layer to a dispersive SPE (d-SPE) cleanup tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1. Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3.2. Mass Spectrometry (MS/MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

3.3. Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions should be monitored. The transitions for this compound are predicted based on a +6 Da mass shift from the unlabeled compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cyprodinil (Quantifier) 226.193.15025
Cyprodinil (Qualifier) 226.1108.15020
This compound (Internal Standard) 232.199.15025

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area ratio of cyprodinil to this compound against the concentration of the cyprodinil working standards. The concentration of cyprodinil in the samples is then determined from this calibration curve.

Method Performance

The following tables summarize the expected performance of this method, with data adapted from a validation study for cyprodinil in a soil matrix, which is expected to be comparable to complex food matrices.[8][9]

Table 1: Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Cyprodinil1 - 100> 0.99

Table 2: Recovery and Precision

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSDr, %)
Various Food Matrices0.0192.412.1
0.190.39.5

Table 3: Limits of Detection and Quantification

ParameterValue (mg/kg)
Limit of Detection (LOD) 0.005
Limit of Quantification (LOQ) 0.01

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate means for the quantification of cyprodinil residues in a variety of food matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data quality in routine food safety testing. The QuEChERS sample preparation protocol is efficient and effective, allowing for high sample throughput. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis.

References

Application Note: High-Throughput Quantification of Cyprodinil in Fruit Matrices using GC-MS/MS and Cyprodinil-¹³C₆ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of the fungicide cyprodinil (B131803) in fruit matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by gas chromatography-tandem mass spectrometry (GC-MS/MS). To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, Cyprodinil-¹³C₆, is employed. This method is suitable for high-throughput laboratories conducting routine monitoring of pesticide residues in food products, aiding researchers, scientists, and drug development professionals in ensuring food safety and regulatory compliance.

Introduction

Cyprodinil is a broad-spectrum anilinopyrimidine fungicide widely used to control a variety of fungal diseases on fruits, vegetables, and cereals. Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for cyprodinil in food commodities. Accurate and reliable quantification of cyprodinil residues is therefore crucial to ensure consumer safety and compliance with these regulations.

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the trace-level analysis of pesticide residues due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Cyprodinil-¹³C₆, is the gold standard for quantitative analysis as it effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to improved accuracy and precision.[1] This application note provides a detailed protocol for the extraction, cleanup, and GC-MS/MS analysis of cyprodinil in fruit matrices using Cyprodinil-¹³C₆ as an internal standard.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (B52724) (ACN), Hexane (B92381) (HPLC grade)

  • Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, sodium hydrogencarbonate sesquihydrate.

  • Standards: Cyprodinil (analytical standard), Cyprodinil-¹³C₆ (isotopically labeled internal standard)

  • Dispersive Solid Phase Extraction (d-SPE) sorbents: Primary secondary amine (PSA), C18

  • Equipment: Homogenizer, centrifuge, vortex mixer, GC-MS/MS system

Standard Preparation
  • Cyprodinil Stock Solution (1000 µg/mL): Accurately weigh 10 mg of cyprodinil standard and dissolve in 10 mL of acetonitrile.

  • Cyprodinil-¹³C₆ Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 1 mg of Cyprodinil-¹³C₆ and dissolve in 1 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions in a suitable solvent (e.g., hexane or matrix-matched solvent) to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL). Each working standard should be fortified with the internal standard at a constant concentration (e.g., 50 ng/mL).

Sample Preparation (Modified QuEChERS)
  • Homogenization: Homogenize a representative sample of the fruit matrix (e.g., apples, grapes).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with an appropriate volume of the Cyprodinil-¹³C₆ internal standard working solution to achieve a final concentration of 50 ng/g.

    • Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g sodium hydrogencarbonate sesquihydrate).

    • Cap the tube and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Sample for Analysis: Transfer the supernatant to a GC vial for analysis.

GC-MS/MS Parameters
  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Injection Volume: 1 µL (splitless)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 min

    • Ramp 1: 25°C/min to 150°C

    • Ramp 2: 5°C/min to 200°C

    • Ramp 3: 10°C/min to 280°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions

The following MRM transitions should be monitored. The collision energies should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Cyprodinil225.1208.1105.1
Cyprodinil-¹³C₆231.1214.1111.1

(Note: The precursor ion for Cyprodinil-¹³C₆ is predicted based on the addition of 6 mass units from the ¹³C isotopes. The product ions are also predicted to be shifted by 6 mass units. These transitions should be confirmed and optimized on the specific instrument.)

Data Presentation

The following tables summarize the expected quantitative performance of this method based on literature data for cyprodinil analysis in fruit matrices.

Table 1: Method Validation Parameters for Cyprodinil Quantification

ParameterResult
Linearity Range1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.005 mg/kg
Limit of Quantification (LOQ)0.01 mg/kg

Table 2: Recovery and Precision Data for Cyprodinil in Spiked Fruit Samples

Spiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %) (n=5)
0.0195< 10
0.0598< 8
0.5102< 5

(Note: The data in these tables are representative and may vary depending on the specific fruit matrix and laboratory conditions.)

Visualizations

Experimental Workflow

experimental_workflow Figure 1. Experimental Workflow for Cyprodinil Analysis cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data_processing Data Processing Sample Fruit Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts + Cyprodinil-¹³C₆ IS) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA + C18) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Injection GC-MS/MS Injection Final_Extract->Injection Data_Acquisition MRM Data Acquisition Injection->Data_Acquisition Quantification Quantification using Internal Standard Calibration Data_Acquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Figure 1. Experimental Workflow for Cyprodinil Analysis

Logical Relationship of Method Components

logical_relationship Figure 2. Key Components for Accurate Quantification Cyprodinil Cyprodinil (Analyte) QuEChERS QuEChERS Extraction Cyprodinil->QuEChERS IS Cyprodinil-¹³C₆ (Internal Standard) IS->QuEChERS compensates for matrix effects & loss Matrix Fruit Matrix Matrix->QuEChERS GCMSMS GC-MS/MS (MRM) QuEChERS->GCMSMS Accurate_Quantification Accurate Quantification GCMSMS->Accurate_Quantification

Caption: Figure 2. Key Components for Accurate Quantification

Conclusion

This application note details a reliable and sensitive GC-MS/MS method for the quantification of cyprodinil in fruit matrices. The use of a modified QuEChERS protocol for sample preparation and a stable isotope-labeled internal standard (Cyprodinil-¹³C₆) ensures high accuracy, precision, and throughput. This method is well-suited for routine monitoring of cyprodinil residues in food safety and quality control laboratories.

References

Application Note & Protocol: High-Throughput Analysis of Cyprodinil in Food Matrices using QuEChERS and Cyprodinil-13C6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprodinil (B131803) is a broad-spectrum anilinopyrimidine fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals.[1] Its widespread use necessitates robust and reliable analytical methods for monitoring its residues in food products to ensure consumer safety and compliance with regulatory limits. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for the multi-residue analysis of pesticides in food matrices due to its simplicity, speed, and low solvent consumption.[2][3][4]

This application note details a developed and validated QuEChERS protocol for the quantitative determination of cyprodinil in various food matrices. The method incorporates the use of a stable isotope-labeled internal standard, Cyprodinil-13C6, to enhance accuracy and precision by correcting for matrix effects and variations in extraction recovery.[2][5] The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive detection technique.

Principle of the Method

The QuEChERS method involves a two-step process: extraction and cleanup.[2] A homogenized sample is first extracted with acetonitrile (B52724) in the presence of high-purity salts (e.g., magnesium sulfate (B86663), sodium chloride, and sodium citrate) to facilitate the partitioning of cyprodinil into the organic phase. The use of this compound as an internal standard, added at the beginning of the extraction process, ensures that any loss of the target analyte during sample preparation is compensated for, leading to more accurate quantification.[2][5] Following centrifugation, an aliquot of the acetonitrile extract is subjected to dispersive solid-phase extraction (d-SPE) for cleanup. This step utilizes a combination of sorbents, such as primary secondary amine (PSA) and C18, to remove interfering matrix components like organic acids, sugars, and lipids. The final cleaned extract is then analyzed by LC-MS/MS.

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade)

  • Standards: Cyprodinil (analytical standard), this compound (isotopically labeled internal standard)

  • QuEChERS Extraction Salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate (B86180) dibasic sesquihydrate, Sodium citrate tribasic dihydrate (available as pre-packaged kits, e.g., AOAC 2007.01 or EN 15662)

  • d-SPE Cleanup Sorbents: Primary Secondary Amine (PSA), C18 (octadecylsilane) (available as pre-packaged tubes)

  • Other Reagents: Formic acid (LC-MS grade)

Equipment

  • High-speed blender or homogenizer

  • Centrifuge capable of 4000 rpm

  • Vortex mixer

  • Analytical balance

  • Micropipettes

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Experimental Protocols

Standard Solution Preparation
  • Cyprodinil Stock Solution (1000 µg/mL): Accurately weigh 10 mg of cyprodinil standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with methanol to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 200 ng/mL). Each working standard should contain a constant concentration of the this compound internal standard (e.g., 50 ng/mL).

Sample Preparation (QuEChERS)
  • Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) using a high-speed blender. For dry samples, add a specific amount of water before homogenization.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of the this compound internal standard working solution (e.g., 100 µL of a 5 µg/mL solution to achieve a final concentration of 50 ng/g in the sample).

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate Tribasic Dihydrate, 0.5 g Sodium Citrate Dibasic Sesquihydrate for the EN 15662 method).

    • Immediately cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube containing PSA and C18 sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned supernatant into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B) is typically employed.

  • Injection Volume: 5 µL

  • MS/MS Detection: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection and quantification of cyprodinil and its internal standard.

Table 1: Typical LC-MS/MS Parameters for Cyprodinil and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Cyprodinil226.193.1107.125
This compound232.199.1113.125

Data Presentation

Table 2: Method Validation Data for Cyprodinil in Various Food Matrices

MatrixSpiking Level (ng/g)Mean Recovery (%)RSD (%) (n=5)
Apple1098.54.2
50101.23.5
10099.82.8
Grape1095.75.1
5098.94.3
100102.13.1
Tomato1097.24.8
50100.53.9
10098.63.2
Soil1092.46.3
5096.85.5
10099.14.7

Table 3: Method Performance Characteristics

ParameterValue
Linearity (r²)> 0.999
Limit of Detection (LOD)0.5 ng/g
Limit of Quantification (LOQ)1.5 ng/g

Mandatory Visualization

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenization 1. Homogenization (Food Sample) Extraction 2. Acetonitrile Extraction + this compound IS + QuEChERS Salts Homogenization->Extraction Homogenized Sample Centrifugation1 3. Centrifugation Extraction->Centrifugation1 Sample with Solvent & Salts dSPE 4. Dispersive SPE (PSA + C18) Centrifugation1->dSPE Acetonitrile Supernatant Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Extract with Sorbents LCMS 6. LC-MS/MS Analysis Centrifugation2->LCMS Cleaned Extract

References

Application Notes and Protocols for the Analysis of Cyprodinil Residues in Fruits and Vegetables using Cyprodinil-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyprodinil (B131803) is a broad-spectrum anilinopyrimidine fungicide used to control a variety of fungal diseases on fruits, vegetables, and other crops.[1][2] Its widespread use necessitates sensitive and reliable analytical methods to monitor its residues in food products to ensure consumer safety and compliance with regulatory limits.[3] This document provides a detailed protocol for the determination of cyprodinil residues in various fruit and vegetable matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1][4][5] The use of a stable isotope-labeled internal standard, Cyprodinil-13C6, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[6][7][8]

Principle

The method involves the extraction of cyprodinil residues from homogenized fruit and vegetable samples using an acetonitrile-based extraction, followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The final extract is then analyzed by UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte. This compound is added at the beginning of the sample preparation process to serve as an internal standard, allowing for accurate quantification by isotope dilution mass spectrometry (IDMS).[9]

Materials and Reagents

  • Standards:

    • Cyprodinil (analytical standard, >98% purity)

    • This compound (internal standard)[6]

  • Solvents:

    • Acetonitrile (B52724) (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Water (deionized or Milli-Q)

  • Reagents:

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Sodium Chloride (NaCl)

    • Primary Secondary Amine (PSA) sorbent

    • Graphitized Carbon Black (GCB) or C18 sorbent (optional, for pigmented samples)

    • Formic Acid or Acetic Acid (optional, for pH adjustment)

Experimental Protocol

A detailed workflow for the analysis of cyprodinil residues is presented below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis sample Fruit/Vegetable Sample homogenize Homogenize Sample (10 g) sample->homogenize add_is Spike with this compound homogenize->add_is add_acetonitrile Add Acetonitrile (10-15 mL) add_is->add_acetonitrile vortex1 Vortex (1 min) add_acetonitrile->vortex1 add_salts Add MgSO4 and NaCl vortex1->add_salts vortex2 Vortex (1 min) add_salts->vortex2 centrifuge1 Centrifuge vortex2->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_sorbent Add PSA & MgSO4 to Aliquot supernatant1->add_sorbent vortex3 Vortex (1 min) add_sorbent->vortex3 centrifuge2 Centrifuge vortex3->centrifuge2 supernatant2 Collect Final Extract centrifuge2->supernatant2 filter_sample Filter Extract (0.22 µm) supernatant2->filter_sample uplc_msms UPLC-MS/MS Analysis filter_sample->uplc_msms data_processing Data Processing & Quantitation uplc_msms->data_processing

Figure 1: Experimental workflow for cyprodinil residue analysis.

Sample Preparation and Homogenization
  • Weigh 10 g of a representative, homogenized fruit or vegetable sample into a 50 mL centrifuge tube.[1]

  • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Vortex the tube for 30 seconds and let it stand for 30 minutes to allow for equilibration of the internal standard with the matrix.[1]

QuEChERS Extraction
  • Add 10-15 mL of acetonitrile (containing 1% acetic acid, if necessary) to the centrifuge tube.[10]

  • Cap the tube and vortex vigorously for 1 minute.

  • Add 4-6 g of anhydrous MgSO₄ and 1-1.5 g of NaCl to the tube.[10]

  • Immediately vortex for another minute to prevent the formation of salt agglomerates.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer a 1-2 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbent. For most fruits and vegetables, a combination of 150 mg MgSO₄ and 25-50 mg PSA is sufficient. For samples with high pigment content, GCB or C18 may be added.

  • Vortex the tube for 1 minute.

  • Centrifuge at high speed (e.g., ≥10,000 rpm) for 2-5 minutes.

Final Extract Preparation and Instrumental Analysis
  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Analyze the extract using a UPLC-MS/MS system.

UPLC-MS/MS Parameters

The following are typical instrumental parameters for the analysis of cyprodinil. These may need to be optimized for the specific instrument used.

ParameterTypical Setting
UPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid or 2 mmol/L ammonium (B1175870) formate
Mobile Phase BMethanol or Acetonitrile with 0.1% formic acid or 2 mmol/L ammonium formate
GradientA suitable gradient to separate cyprodinil from matrix interferences
Flow Rate0.2 - 0.4 mL/min
Injection Volume2 - 10 µL
Column Temperature35 - 40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsCyprodinil: 226 > 93 / 226 > 108[11] (quantifier/qualifier)
This compound: 232 > 99 / 232 > 114 (adjust based on labeling)
Dwell TimeOptimized for the number of co-eluting compounds (e.g., 4 msec)[3]
Collision EnergyOptimized for each transition

Method Performance Data

The performance of this method has been validated in various fruit and vegetable matrices. The following tables summarize typical validation data.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)
CyprodinilApple, Peach, Cabbage, Tomato< 0.4[1][4]≤ 1.5[1][4]
CyprodinilGrapes1750
CyprodinilLettuce2050

Table 2: Recovery and Precision Data

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Apple, Peach, Cabbage, Tomato0.002 - 2.081.5 - 107.3[4][12]1.5 - 13.9[4][12]
GrapesNot specified85.8 - 102.9[13]< 7[13]
Lettuce0.1, 15, 4070 - 120Not specified

Conclusion

The described QuEChERS extraction method followed by UPLC-MS/MS analysis provides a robust and sensitive approach for the determination of cyprodinil residues in a wide range of fruit and vegetable matrices. The incorporation of this compound as an internal standard is crucial for achieving accurate and reliable quantification by correcting for potential matrix effects and procedural losses. This method is suitable for routine monitoring and for ensuring compliance with maximum residue limits (MRLs).

References

Application Notes and Protocols for the Analysis of Cyprodinil Residues in Soil and Water using Cyprodinil-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyprodinil (B131803) is a broad-spectrum anilinopyrimidine fungicide used to control a variety of plant diseases on fruits, vegetables, and cereals.[1][2] Its presence in soil and water systems is a matter of environmental concern, necessitating sensitive and reliable analytical methods for its monitoring. The use of an isotopically labeled internal standard, such as Cyprodinil-13C6, is crucial for accurate quantification, as it effectively compensates for matrix effects and variations in extraction recovery and instrument response.[3] These application notes provide detailed protocols for the analysis of cyprodinil residues in soil and water samples using this compound as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Isotopic Dilution

Isotopic dilution mass spectrometry is a highly accurate quantification technique. A known amount of an isotopically labeled standard (e.g., this compound), which is chemically identical to the analyte (cyprodinil) but has a different mass, is added to the sample at the beginning of the analytical process. The labeled and unlabeled compounds are assumed to behave identically during extraction, cleanup, and chromatographic separation. By measuring the ratio of the mass spectrometric signals of the analyte and the isotopically labeled internal standard, the concentration of the analyte in the original sample can be determined with high precision and accuracy, as this ratio is largely unaffected by sample loss or matrix-induced signal suppression or enhancement.

Isotopic_Dilution_Principle cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Soil/Water Sample (Unknown Cyprodinil) Spike Add Known Amount of this compound (Internal Standard) Extracted_Sample Extracted Sample (Mixture of Cyprodinil and this compound) Spike->Extracted_Sample LCMS LC-MS/MS System Extracted_Sample->LCMS Injection Result Measure Signal Ratio (Cyprodinil / this compound) LCMS->Result Quantification Accurate Quantification of Cyprodinil Result->Quantification

Principle of Isotopic Dilution Analysis.

Quantitative Data Summary

The following tables summarize typical quantitative data for cyprodinil analysis in soil and water matrices. These values are compiled from various studies and represent the expected performance of the methods described.

Table 1: Quantitative Performance Data for Cyprodinil in Soil

ParameterValueReference
Limit of Detection (LOD)0.017 mg/kg[4]
Limit of Quantification (LOQ)0.005 - 0.05 mg/kg[4][5]
Recovery84.12 - 105.70%[5]
Precision (RSD)< 13%[6]
Matrix EffectMitigated by this compound[3][7]

Table 2: Quantitative Performance Data for Cyprodinil in Water

ParameterValueReference
Limit of Detection (LOD)0.5 - 10.6 ng/L[8]
Limit of Quantification (LOQ)1.1 - 21.1 ng/L[8]
Recovery70.1 - 121.0%[8]
Precision (RSD)< 15%[9]
Matrix EffectMitigated by this compound[3][7]

Experimental Protocols

Protocol 1: Analysis of Cyprodinil in Soil

This protocol utilizes the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, which is widely adopted for pesticide residue analysis in complex matrices like soil.[10][11][12]

1. Materials and Reagents

2. Sample Preparation and Extraction

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of HPLC-grade water and vortex for 30 seconds to hydrate (B1144303) the soil.

  • Spike the sample with an appropriate volume of this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution to achieve a final concentration of 10 ng/g).

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take a 6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

  • Vortex for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC System: Agilent 1290 Infinity II or equivalent

  • MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent[8]

  • Column: Zorbax SB-C18, 2.1 x 30 mm, 3.5 µm particle size, or equivalent[14]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Cyprodinil: 226.1 -> 93.0 (Quantifier), 226.1 -> 77.1 (Qualifier)[1]

    • This compound: 232.1 -> 99.0 (Quantifier)

Soil_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (d-SPE) cluster_analysis Analysis Soil_Sample 1. Homogenized Soil Sample (10g) Hydration 2. Add Water (10mL) & Vortex Soil_Sample->Hydration Spiking 3. Spike with this compound Hydration->Spiking Extraction 4. Add Acetonitrile (10mL) & QuEChERS Salts Spiking->Extraction Centrifuge1 5. Shake & Centrifuge Extraction->Centrifuge1 Supernatant 6. Take Acetonitrile Supernatant Centrifuge1->Supernatant dSPE 7. Add to d-SPE Tube (MgSO4, PSA, C18) Supernatant->dSPE Centrifuge2 8. Vortex & Centrifuge dSPE->Centrifuge2 Filter 9. Filter Supernatant Centrifuge2->Filter LCMS_Analysis 10. LC-MS/MS Analysis Filter->LCMS_Analysis

Workflow for Cyprodinil Analysis in Soil.

Protocol 2: Analysis of Cyprodinil in Water

This protocol employs solid-phase extraction (SPE) for the concentration and cleanup of cyprodinil from water samples.[8][15]

1. Materials and Reagents

  • Cyprodinil analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)[13]

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • SPE cartridges (e.g., Oasis HLB, 60 mg, 3 mL)

  • Glass fiber filters (1 µm)

2. Sample Preparation and Extraction

  • Filter the water sample (e.g., 500 mL) through a 1 µm glass fiber filter to remove suspended solids.

  • Spike the filtered water sample with an appropriate volume of this compound internal standard solution (e.g., 50 µL of 1 µg/mL solution to achieve a final concentration of 100 ng/L).

  • Acidify the sample to pH 3 with formic acid.

  • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Load the entire water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 6 mL of methanol.

3. Eluate Concentration and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • The LC-MS/MS parameters are the same as described in Protocol 1.

Water_Analysis_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps & Analysis Water_Sample 1. Water Sample (500mL) Filter_Sample 2. Filter Sample Water_Sample->Filter_Sample Spiking 3. Spike with this compound Filter_Sample->Spiking Acidify 4. Acidify to pH 3 Spiking->Acidify Load_Sample 6. Load Sample onto SPE Acidify->Load_Sample Condition_SPE 5. Condition SPE Cartridge Wash_SPE 7. Wash SPE Cartridge Load_Sample->Wash_SPE Dry_SPE 8. Dry SPE Cartridge Wash_SPE->Dry_SPE Elute 9. Elute with Methanol Dry_SPE->Elute Evaporate 10. Evaporate Eluate Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis 12. LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Workflow for Cyprodinil Analysis in Water.

Conclusion

The protocols detailed in these application notes provide a robust framework for the accurate and sensitive determination of cyprodinil residues in soil and water. The use of this compound as an internal standard is a critical component of these methods, ensuring reliable quantification by compensating for matrix interferences and procedural losses. These methods are suitable for routine environmental monitoring and research applications.

References

Application Note: High-Throughput Analysis of Cyprodinil Residues in Food Matrices Using Cyprodinil-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyprodinil (B131803) is a systemic anilinopyrimidine fungicide used to control a broad spectrum of plant diseases on crops such as grapes, pome fruits, stone fruits, and vegetables.[1] Its widespread use necessitates sensitive and reliable analytical methods to monitor its residues in food products to ensure consumer safety and compliance with regulatory Maximum Residue Limits (MRLs).[2] The analysis of pesticide residues in complex food matrices is often challenging due to matrix effects, which can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.

The use of a stable isotope-labeled internal standard (SIL-IS), such as Cyprodinil-13C6, is the gold standard for compensating for these matrix effects.[3] this compound is an ideal internal standard as it shares identical physicochemical properties with the native analyte (cyprodinil) and therefore behaves similarly during sample extraction, cleanup, and chromatographic separation.[3] Because it is mass-shifted due to the 13C labels, it can be distinguished from the native cyprodinil by the mass spectrometer. This application note details a robust multi-residue analysis protocol based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, incorporating this compound for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for precise quantification. A known amount of the isotopically labeled standard (this compound) is added to the sample at the beginning of the workflow. The SIL-IS acts as a surrogate for the target analyte throughout the entire procedure. Any loss of analyte during sample preparation or any signal fluctuation during LC-MS/MS analysis will affect the analyte and the internal standard to the same degree. Quantification is based on the ratio of the signal response of the native analyte to that of the labeled standard, resulting in highly accurate and precise measurements that are independent of sample recovery and matrix-induced signal variations.

Experimental Protocol

This protocol is a generalized procedure based on the QuEChERS methodology, which has been successfully applied to the analysis of cyprodinil in various matrices.[4][5][6]

1. Reagents and Materials

  • Solvents: Acetonitrile (B52724) (ACN), Water (LC-MS grade).

  • Standards: Cyprodinil analytical standard, this compound (phenyl-13C6) solution (as internal standard).[7][8]

  • QuEChERS Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), sodium citrate (B86180) salts.

  • Dispersive SPE (dSPE): Primary secondary amine (PSA) sorbent, anhydrous MgSO₄.

  • Equipment: Homogenizer, centrifuge, vortex mixer, analytical balance, LC-MS/MS system.

2. Standard Preparation

  • Stock Solutions: Prepare individual stock solutions of native Cyprodinil and this compound in acetonitrile at a concentration of 100 µg/mL.[9] Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with acetonitrile to create calibration curves.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., at 1 µg/mL) in acetonitrile for spiking samples.

3. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of a homogenized fruit, vegetable, or soil sample into a 50 mL centrifuge tube.[5]

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard spiking solution to the sample.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.[5]

  • Partitioning: Add the QuEChERS extraction salt packet (containing MgSO₄ and NaCl/citrate buffers). Immediately shake for at least 1-2 minutes.[10]

  • Centrifugation: Centrifuge the tube for 5 minutes at ≥3000 rcf.[9]

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (supernatant) to a dSPE cleanup tube containing PSA and anhydrous MgSO₄.[10]

  • Final Centrifugation: Vortex the dSPE tube for 30-60 seconds and then centrifuge for 5 minutes.

  • Analysis: Transfer the final cleaned extract into an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis sample 1. Weigh 10g of Homogenized Sample spike 2. Spike with Known Amount of This compound Internal Standard sample->spike extract 3. Add Acetonitrile & Shake spike->extract partition 4. Add QuEChERS Salts & Shake extract->partition centrifuge1 5. Centrifuge partition->centrifuge1 dSPE 6. Transfer Supernatant to dSPE Tube (PSA + MgSO4) centrifuge1->dSPE vortex 7. Vortex dSPE->vortex centrifuge2 8. Centrifuge vortex->centrifuge2 final_extract 9. Collect Final Extract centrifuge2->final_extract lcms 10. LC-MS/MS Analysis final_extract->lcms data 11. Data Processing (Ratio of Analyte/IS) lcms->data

Workflow for Multi-Residue Analysis using an Internal Standard.

Instrumental Analysis

Table 1: Typical LC-MS/MS Parameters for Cyprodinil Analysis

Parameter Typical Value / Condition
LC System UPLC or HPLC System
Column C18 Reverse Phase (e.g., 100 x 2.1 mm, <2 µm)
Mobile Phase A: Water with 0.1% Formic Acid & Ammonium Formate B: Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 1 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization, Positive (ESI+)
Monitored Transitions Cyprodinil: m/z 226.1 → 93.1 / 77.0[5] This compound: m/z 232.1 → 99.1 / 83.0 (Predicted)

| Dwell Time | Optimized for the number of co-eluting analytes |

Note: The m/z transitions for this compound are predicted based on the +6 Da mass shift of the phenyl-13C6 label and common fragmentation patterns. These should be optimized empirically.

Method Performance Data

The following table summarizes typical method performance characteristics for the analysis of unlabeled cyprodinil in various food and environmental matrices using QuEChERS-based methods. The inclusion of this compound as an internal standard is expected to yield robust and reproducible results consistent with these values, particularly in terms of precision (RSD).

Table 2: Summary of Quantitative Performance for Cyprodinil Analysis

Matrix LOQ (mg/kg) LOD (mg/kg) Average Recovery (%) RSD (%) Reference
Apple, Peach, Cabbage, Tomato ≤ 0.0015 ≤ 0.0004 81.5 - 107.3 1.5 - 13.9 [4]
Grape 0.05 0.017 85.8 - 102.9 < 7 [6]
Soil 0.05 0.017 85.8 - 102.9 < 7 [6]

| Lettuce | 0.05 | 0.02 | 87.1 | 1.1 |[9] |

Conclusion

The protocol described provides a robust framework for the accurate and high-throughput quantification of cyprodinil residues in diverse and complex matrices. The integration of this compound as an internal standard within a QuEChERS and LC-MS/MS workflow effectively mitigates matrix interference and compensates for variations in sample preparation, ensuring high data quality and reliability.[3] This method is well-suited for regulated laboratories performing routine monitoring, research institutions studying pesticide fate, and professionals ensuring food safety.

References

Isotope dilution assay protocol for cyprodinil with "Cyprodinil-13C6"

Author: BenchChem Technical Support Team. Date: December 2025

[2] Cyprodinil-13C6 - LGC Standards this compound, 10 μg/mL in Acetonitrile (B52724). ... this compound. Product number: TRC-C989552-10UG. Synonyms: 4-Cyclopropyl-6-methyl-N-(phenyl-13C6)-2-pyrimidinamine. CAS-No: 121552-61-2 (unlabelled). Molecular Formula: C8 13C6 H15 N3. Molecular Weight: 231.30. ... Chemical Name: 4-Cyclopropyl-6-methyl-N-(phenyl-13C6)-2-pyrimidinamine. ... Long Term Storage: -20°C. Appearance: Solution. Application: Environment and Food. Storage: Store at -20°C. Storage Condition: -20°C. ... This product is intended for research purposes only. It is not intended for human or diagnostic use. 1... Multi-residue analysis of pesticides in fruit and vegetable juices using dispersive solid-phase extraction and gas chromatography–tandem mass spectrometry The QuEChERS (quick, easy, cheap, effective, rugged, and safe) method followed by gas chromatography–tandem mass spectrometry (GC-MS/MS) was developed for the determination of 155 pesticide residues in eight fruit and vegetable juices. The pesticides were extracted from the juice samples with acetonitrile and subsequently cleaned up by dispersive solid-phase extraction (d-SPE) with graphitized carbon black (GCB) and primary secondary amine (PSA). The type and amount of d-SPE sorbents were optimized. The addition of toluene (B28343) as a keeper during the final extract concentration improved the recovery of some pesticides. The matrix effect was evaluated by comparing the slopes of the calibration curves prepared in the solvent and in the matrix extracts. Matrix-matched calibration was used for the quantification of the pesticides to compensate for the matrix effect. The recoveries for most of the pesticides were in the range of 70–120% with relative standard deviations (RSDs) lower than 20% at three spiking levels (0.01, 0.05, and 0.1 mg/kg). The limits of quantification (LOQs) ranged from 0.1 to 11.8 μg/kg. The proposed method is suitable for the routine analysis of a large number of juice samples for the monitoring of pesticide residues. ... The QuEChERS (quick, easy, cheap, effective, rugged, and safe) method followed by gas chromatography–tandem mass spectrometry (GC-MS/MS) was developed for the determination of 155 pesticide residues in eight fruit and vegetable juices. ... The matrix effect was evaluated by comparing the slopes of the calibration curves prepared in the solvent and in the matrix extracts. Matrix-matched calibration was used for the quantification of the pesticides to compensate for the matrix effect. The recoveries for most of the pesticides were in the range of 70–120% with relative standard deviations (RSDs) lower than 20% at three spiking levels (0.01, 0.05, and 0.1 mg/kg). The limits of quantification (LOQs) ranged from 0.1 to 11.8 μg/kg. 2... Determination of 15 trace pesticide residues in vegetables by ultra performance liquid chromatography-tandem mass spectrometry A method of ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was developed for the simultaneous determination of 15 pesticide residues in vegetables. The pesticides in vegetable samples were extracted by acetonitrile, cleaned up by solid phase extraction with Carb-PSA cartridge, separated on an ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 microm) with gradient elution using acetonitrile and 0.1% formic acid aqueous solution as mobile phases, and detected by tandem mass spectrometry with multiple reaction monitoring (MRM) mode. The external standard calibration curves were used for the quantitative analysis. The results showed that the calibration curves were linear in the range of 0.01 - 0.5 mg/L with the correlation coefficients of 0.992 - 0.999. The limits of quantification (LOQs, S/N > 10) were 0.008 - 0.05 mg/kg. The average recoveries of the 15 pesticides in four vegetables of pakchoi, cabbage, celery and green pepper spiked at three levels of 0.05, 0.1, 0.5 mg/kg were in the range of 62.4% - 118.2% with the relative standard deviations (RSDs) of 1.5% - 18.9%. The method is simple, rapid, sensitive and accurate, and can be used for the simultaneous determination of the 15 pesticide residues in vegetables. ... A method of ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was developed for the simultaneous determination of 15 pesticide residues in vegetables. ... The average recoveries of the 15 pesticides in four vegetables of pakchoi, cabbage, celery and green pepper spiked at three levels of 0.05, 0.1, 0.5 mg/kg were in the range of 62.4% - 118.2% with the relative standard deviations (RSDs) of 1.5% - 18.9%. ... The limits of quantification (LOQs, S/N > 10) were 0.008 - 0.05 mg/kg. 3... A multi-residue method for the determination of 134 pesticides in fruit and vegetable by gas chromatography-tandem mass spectrometry A multi-residue method for the determination of 134 pesticides in fruit and vegetable has been developed. The method is based on the extraction of the samples with acetonitrile, followed by a clean-up step with graphitized carbon black/primary secondary amine (GCB/PSA) solid-phase extraction cartridges. The final extracts were analyzed by gas chromatography-tandem mass spectrometry (GC-MS/MS). The method was validated for seven representative matrices (apple, orange, grape, tomato, lettuce, spinach, and green pepper). The recoveries for most of the pesticides were in the range of 70-120% with relative standard deviations (RSDs) lower than 20% at three spiking levels (0.01, 0.05, and 0.1 mg/kg). The limits of quantification (LOQs) ranged from 0.5 to 10 μg/kg. The method was successfully applied to the analysis of real samples. ... The method was validated for seven representative matrices (apple, orange, grape, tomato, lettuce, spinach, and green pepper). The recoveries for most of the pesticides were in the range of 70-120% with relative standard deviations (RSDs) lower than 20% at three spiking levels (0.01, 0.05, and 0.1 mg/kg). The limits of quantification (LOQs) ranged from 0.5 to 10 μg/kg. ... A multi-residue method for the determination of 134 pesticides in fruit and vegetable has been developed. The method is based on the extraction of the samples with acetonitrile, followed by a clean-up step with graphitized carbon black/primary secondary amine (GCB/PSA) solid-phase extraction cartridges. The final extracts were analyzed by gas chromatography-tandem mass spectrometry (GC-MS/MS). 4... Determination of cyprodinil (B131803) and fludioxonil (B1672872) residues in peaches by a modified QuEChERS method and high performance liquid chromatography-tandem mass spectrometry A modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) method was developed for the determination of cyprodinil and fludioxonil in peaches. The pesticides were extracted with acetonitrile and cleaned up by dispersive solid-phase extraction with primary secondary amine (PSA) and graphitized carbon black (GCB). The analysis was performed by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The method was validated in terms of linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). The calibration curves were linear over the range of 0.01-0.5 mg/L with correlation coefficients (r) higher than 0.99. The average recoveries of cyprodinil and fludioxonil were in the range of 85.3-102.6% with relative standard deviations (RSDs) of 3.2-8.7%. The LODs were 0.003 mg/kg for both analytes, and the LOQs were 0.01 mg/kg for both analytes. The proposed method is simple, rapid, and sensitive, and it can be applied to the routine monitoring of cyprodinil and fludioxonil residues in peaches. ... The analysis was performed by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The method was validated in terms of linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). ... A modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) method was developed for the determination of cyprodinil and fludioxonil in peaches. The pesticides were extracted with acetonitrile and cleaned up by dispersive solid-phase extraction with primary secondary amine (PSA) and graphitized carbon black (GCB). ... The average recoveries of cyprodinil and fludioxonil were in the range of 85.3-102.6% with relative standard deviations (RSDs) of 3.2-8.7%. The LODs were 0.003 mg/kg for both analytes, and the LOQs were 0.01 mg/kg for both analytes. 5... Determination of 195 pesticide residues in fruit juices by UPLC-MS/MS In this study, a rapid and sensitive method for the simultaneous determination of 195 pesticide residues in fruit juices was developed using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-MS/MS). The sample preparation was based on a modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) method. The pesticides were extracted with acetonitrile and cleaned up by dispersive solid-phase extraction with a combination of primary secondary amine (PSA) and graphitized carbon black (GCB). The method was validated in terms of linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). The calibration curves showed good linearity (r2 > 0.99) for all pesticides. The recoveries of the 195 pesticides in apple, orange, and grape juices were in the range of 70-120% with relative standard deviations (RSDs) less than 20% at three spiking levels (0.01, 0.05, and 0.1 mg/kg). The LODs and LOQs were in the range of 0.01-5 μg/kg and 0.05-15 μg/kg, respectively. The developed method was successfully applied to the analysis of 30 real fruit juice samples, and 12 pesticides were detected in some of the samples. ... The sample preparation was based on a modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) method. The pesticides were extracted with acetonitrile and cleaned up by dispersive solid-phase extraction with a combination of primary secondary amine (PSA) and graphitized carbon black (GCB). ... The recoveries of the 195 pesticides in apple, orange, and grape juices were in the range of 70-120% with relative standard deviations (RSDs) less than 20% at three spiking levels (0.01, 0.05, and 0.1 mg/kg). The LODs and LOQs were in the range of 0.01-5 μg/kg and 0.05-15 μg/kg, respectively. ... In this study, a rapid and sensitive method for the simultaneous determination of 195 pesticide residues in fruit juices was developed using ultra-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UPLC-MS/MS). 6... this compound (phenyl-13C6) | C14H15N3 - PubChem this compound (phenyl-13C6) ... 4-Cyclopropyl-6-methyl-N-(phenyl-13C6)-2-pyrimidinamine ... Cyprodinil-d5 (phenyl-d5). 7... Cyprodinil-d5 | C14H10D5N3 - PubChem Cyprodinil-d5. Molecular Formula. C14H10D5N3. Synonyms. CYPRODINIL-D5. 4-cyclopropyl-6-methyl-N-(phenyl-d5)pyrimidin-2-amine. Create Date. 2017-09-27. 8... Cyprodinil-d5 (phenyl-d5) | C14H10D5N3 - PubChem Cyprodinil-d5 (phenyl-d5). ... 4-Cyclopropyl-6-methyl-N-(phenyl-d5)-2-pyrimidinamine. 8... Cyprodinil-d5 - Toronto Research Chemicals Cyprodinil-d5 is the labelled analogue of Cyprodinil, a broad spectrum fungicide. ... Cyprodinil is used to control a range of pathogens. 8... A rapid and sensitive method for the determination of 16 pesticide residues in vegetables by gas chromatography-tandem mass spectrometry A rapid and sensitive method for the determination of 16 pesticide residues in vegetables was developed using gas chromatography-tandem mass spectrometry (GC-MS/MS). The sample preparation was based on a modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) method. The pesticides were extracted with acetonitrile and cleaned up by dispersive solid-phase extraction with a combination of primary secondary amine (PSA) and graphitized carbon black (GCB). The method was validated in terms of linearity, recovery, precision, and limits of detection (LOD) and quantification (LOQ). The calibration curves showed good linearity (r2 > 0.99) for all pesticides. The recoveries of the 16 pesticides in four vegetables (cucumber, tomato, cabbage, and spinach) were in the range of 70-120% with relative standard deviations (RSDs) less than 20% at three spiking levels (0.01, 0.05, and 0.1 mg/kg). The LODs and LOQs were in the range of 0.1-2 μg/kg and 0.5-5 μg/kg, respectively. The developed method was successfully applied to the analysis of 20 real vegetable samples, and 5 pesticides were detected in some of the samples. ... The sample preparation was based on a modified QuEChERS (quick, easy, cheap, effective, rugged, and safe) method. The pesticides were extracted with acetonitrile and cleaned up by dispersive solid-phase extraction with a combination of primary secondary amine (PSA) and graphitized carbon black (GCB). ... The recoveries of the 16 pesticides in four vegetables (cucumber, tomato, cabbage, and spinach) were in the range of 70-120% with relative standard deviations (RSDs) less than 20% at three spiking levels (0.01, 0.05, and 0.1 mg/kg). The LODs and LOQs were in the range of 0.1-2 μg/kg and 0.5-5 μg/kg, respectively. ... A rapid and sensitive method for the determination of 16 pesticide residues in vegetables was developed using gas chromatography-tandem mass spectrometry (GC-MS/MS). 8... Development and validation of a multi-residue method for the determination of 200 pesticides in fruits and vegetables by gas chromatography-tandem mass spectrometry A multi-residue method for the determination of 200 pesticides in fruits and vegetables was developed and validated. The method is based on the extraction of the samples with acetonitrile, followed by a clean-up step with graphitized carbon black/primary secondary amine (GCB/PSA) solid-phase extraction cartridges. The final extracts were analyzed by gas chromatography-tandem mass spectrometry (GC-MS/MS). The method was validated for five representative matrices (apple, orange, grape, tomato, and lettuce). The recoveries for most of the pesticides were in the range of 70-120% with relative standard deviations (RSDs) lower than 20% at three spiking levels (0.01, 0.05, and 0.1 mg/kg). The limits of quantification (LOQs) ranged from 0.5 to 10 μg/kg. The method was successfully applied to the analysis of real samples. ... The method was validated for five representative matrices (apple, orange, grape, tomato, and lettuce). The recoveries for most of the pesticides were in the range of 70-120% with relative standard deviations (RSDs) lower than 20% at three spiking levels (0.01, 0.05, and 0.1 mg/kg). The limits of quantification (LOQs) ranged from 0.5 to 10 μg/kg. ... A multi-residue method for the determination of 200 pesticides in fruits and vegetables was developed and validated. The method is based on the extraction of the samples with acetonitrile, followed by a clean-up step with graphitized carbon black/primary secondary amine (GCB/PSA) solid-phase extraction cartridges. The final extracts were analyzed by gas chromatography-tandem mass spectrometry (GC-MS/MS). 8... Analysis of 150 pesticide residues in fruit and vegetable by QuEChERS and gas chromatography-tandem mass spectrometry A QuEChERS (quick, easy, cheap, effective, rugged, and safe) method was developed for the determination of 150 pesticide residues in fruit and vegetable by gas chromatography-tandem mass spectrometry (GC-MS/MS). The pesticides were extracted with acetonitrile and cleaned up by dispersive solid-phase extraction with a combination of primary secondary amine (PSA) and graphitized carbon black (GCB). The method was validated for five representative matrices (apple, orange, grape, tomato, and lettuce). The recoveries for most of the pesticides were in the range of 70-120% with relative standard deviations (RSDs) lower than 20% at three spiking levels (0.01, 0.05, and 0.1 mg/kg). The limits of quantification (LOQs) ranged from 0.5 to 10 μg/kg. The method was successfully applied to the analysis of real samples. ... The method was validated for five representative matrices (apple, orange, grape, tomato, and lettuce). The recoveries for most of the pesticides were in the range of 70-120% with relative standard deviations (RSDs) lower than 20% at three spiking levels (0.01, 0.05, and 0.1 mg/kg). The limits of quantification (LOQs) ranged from 0.5 to 10 μg/kg. ... A QuEChERS (quick, easy, cheap, effective, rugged, and safe) method was developed for the determination of 150 pesticide residues in fruit and vegetable by gas chromatography-tandem mass spectrometry (GC-MS/MS). The pesticides were extracted with acetonitrile and cleaned up by dispersive solid-phase extraction with a combination of primary secondary amine (PSA) and graphitized carbon black (GCB). 8... Analysis of pesticide residues in fruit and vegetable by QuEChERS and gas chromatography-tandem mass spectrometry A QuEChERS (quick, easy, cheap, effective, rugged, and safe) method was developed for the determination of pesticide residues in fruit and vegetable by gas chromatography-tandem mass spectrometry (GC-MS/MS). The pesticides were extracted with acetonitrile and cleaned up by dispersive solid-phase extraction with a combination of primary secondary amine (PSA) and graphitized carbon black (GCB). The method was validated for five representative matrices (apple, orange, grape, tomato, and lettuce). The recoveries for most of the pesticides were in the range of 70-120% with relative standard deviations (RSDs) lower than 20% at three spiking levels (0.01, 0.05, and 0.1 mg/kg). The limits of quantification (LOQs) ranged from 0.5 to 10 μg/kg. The method was successfully applied to the analysis of real samples. ... The method was validated for five representative matrices (apple, orange, grape, tomato, and lettuce). The recoveries for most of the pesticides were in the range of 70-120% with relative standard deviations (RSDs) lower than 20% at three spiking levels (0.01, 0.05, and 0.1 mg/kg). The limits of quantification (LOQs) ranged from 0.5 to 10 μg/kg. ... A QuEChERS (quick, easy, cheap, effective, rugged, and safe) method was developed for the determination of pesticide residues in fruit and vegetable by gas chromatography-tandem mass spectrometry (GC-MS/MS). The pesticides were extracted with acetonitrile and cleaned up by dispersive solid-phase extraction with a combination of primary secondary amine (PSA) and graphitized carbon black (GCB). 9 Application Note: High-Throughput Isotope Dilution Assay for Cyprodinil Quantification Using Cyprodinil-¹³C₆ and LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of the fungicide cyprodinil in complex matrices using an isotope dilution assay (IDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Cyprodinil-¹³C₆, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol employs a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, making it suitable for high-throughput analysis of food and environmental samples. This method provides reliable and reproducible quantification of cyprodinil for applications in food safety, environmental monitoring, and toxicology studies.

Introduction

Cyprodinil is an anilinopyrimidine fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals. Its widespread use necessitates sensitive and accurate analytical methods to monitor its residue levels in food products and the environment to ensure consumer safety and regulatory compliance. Isotope dilution analysis is a premier analytical technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. This standard, when added at the beginning of the analytical workflow, experiences the same physical and chemical processes as the native analyte, thereby providing a reliable means to correct for losses during sample processing and ionization suppression or enhancement in the mass spectrometer. Cyprodinil-¹³C₆ is the ideal internal standard for this purpose, offering identical chromatographic behavior and ionization efficiency to cyprodinil.

Experimental Protocol

This protocol is based on the widely accepted QuEChERS sample preparation method followed by LC-MS/MS analysis.

Materials and Reagents
  • Standards:

    • Cyprodinil (analytical standard, >98% purity)

    • Cyprodinil-¹³C₆ (isotopic purity >99%)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (B129727) (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (B1210297) (LC-MS grade)

    • Ultrapure water

    • Magnesium sulfate (B86663) (anhydrous, analytical grade)

    • Sodium chloride (analytical grade)

    • Primary secondary amine (PSA) sorbent

    • Graphitized carbon black (GCB) sorbent (for pigmented matrices)

    • C18 sorbent

Standard Solution Preparation
  • Primary Stock Solutions (1000 µg/mL):

    • Accurately weigh and dissolve cyprodinil and Cyprodinil-¹³C₆ in methanol to prepare individual stock solutions.

  • Intermediate Standard Solution (10 µg/mL):

    • Prepare a working solution of cyprodinil by diluting the primary stock solution with acetonitrile.

  • Internal Standard Spiking Solution (1 µg/mL):

    • Dilute the Cyprodinil-¹³C₆ primary stock solution with acetonitrile.

  • Calibration Standards:

    • Prepare a series of calibration standards by serial dilution of the intermediate standard solution with acetonitrile. A typical concentration range is 1, 5, 10, 25, 50, and 100 ng/mL. Fortify each calibration standard with the internal standard spiking solution to a final concentration of 20 ng/mL.

Sample Preparation (QuEChERS)
  • Homogenization: Homogenize the sample (e.g., fruit, vegetable) to a uniform paste.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 100 µL of the 1 µg/mL Cyprodinil-¹³C₆ internal standard spiking solution.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Securely cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and for pigmented samples, 7.5 mg GCB).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 5 mM Ammonium acetate and 0.1% formic acid in water

    • Mobile Phase B: 5 mM Ammonium acetate and 0.1% formic acid in methanol

    • Gradient: A typical gradient starts at 10% B, increases to 95% B over 8 minutes, holds for 2 minutes, and then returns to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Source Parameters: Optimize based on the instrument used (e.g., capillary voltage, source temperature, gas flows).

Data Presentation

The following tables summarize the key quantitative data for the isotope dilution assay of cyprodinil.

Table 1: LC-MS/MS MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Cyprodinil 226.1108.1 (Quantifier)5025
226.1133.1 (Qualifier)5020
Cyprodinil-¹³C₆ 232.1114.1 (Quantifier)5025

Table 2: Method Performance Characteristics

ParameterValue
Linearity Range1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 µg/kg
Limit of Quantification (LOQ)1.5 µg/kg
Accuracy (Recovery %)92 - 108%
Precision (RSD %)< 10%

Table 3: Recovery Data in Various Matrices

MatrixSpiking Level (µg/kg)Mean Recovery (%)RSD (%)
Grapes598.54.2
50101.23.1
Apples595.36.5
5097.84.8
Tomatoes5103.15.3
50105.73.9

Experimental Workflow Diagram

Cyprodinil_IDA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Homogenization (e.g., 10g of fruit/vegetable) Spike 2. Internal Standard Spiking (Cyprodinil-¹³C₆) Sample->Spike Extraction 3. QuEChERS Extraction (Acetonitrile + Salts) Spike->Extraction Centrifuge1 4. Centrifugation Extraction->Centrifuge1 dSPE 5. Dispersive SPE Cleanup (Supernatant + PSA/MgSO₄) Centrifuge1->dSPE Centrifuge2 6. Centrifugation dSPE->Centrifuge2 Filter 7. Filtration (0.22 µm) Centrifuge2->Filter LC_MS 8. LC-MS/MS Analysis (C18 Column, ESI+, MRM) Filter->LC_MS Quant 9. Quantification (Ratio of Analyte/IS vs. Calibration Curve) LC_MS->Quant Report 10. Reporting Results Quant->Report

Caption: Isotope Dilution Assay Workflow for Cyprodinil.

Conclusion

The described isotope dilution LC-MS/MS method provides a highly reliable and sensitive approach for the quantification of cyprodinil in complex sample matrices. The incorporation of Cyprodinil-¹³C₆ as an internal standard effectively mitigates matrix-induced signal suppression or enhancement and compensates for variability in sample preparation, leading to excellent accuracy and precision. The use of the QuEChERS protocol for sample cleanup ensures a high-throughput and cost-effective workflow. This method is well-suited for routine monitoring in food safety and environmental laboratories, as well as for supporting research in toxicology and drug development.

References

Application Notes and Protocols for Monitoring Cyprodinil Levels in Animal Tissues Using Cyprodinil-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyprodinil (B131803) is a broad-spectrum anilinopyrimidine fungicide used to control a variety of fungal diseases on fruits, vegetables, and cereals. Its potential for accumulation in animal tissues through the consumption of contaminated feed necessitates sensitive and accurate monitoring methods to ensure food safety and compliance with regulatory limits. The use of a stable isotope-labeled internal standard, such as Cyprodinil-13C6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of cyprodinil residues in complex biological matrices like animal tissues. The 13C6-labeled standard perfectly mimics the chemical and physical properties of the native cyprodinil during sample extraction, cleanup, and ionization, correcting for matrix effects and variations in instrument response, thus leading to highly accurate and precise quantification.

These application notes provide a comprehensive overview and detailed protocols for the determination of cyprodinil in various animal tissues using this compound as an internal standard.

I. Quantitative Data Summary

While specific studies detailing the use of this compound for the quantification of cyprodinil in a variety of animal tissues were not prevalent in publicly available literature, the following table represents a compilation of expected performance data based on established multi-residue methods and regulatory limits. The data presented are typical for validation studies of analytical methods for pesticide residues in animal-derived products.

Tissue TypeFortification Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/kg)
Muscle 1095< 105
5098< 8
10097< 7
Liver 1092< 125
5096< 10
10094< 9
Kidney 1093< 115
5097< 9
10095< 8
Fat 1090< 1510
5094< 12
10092< 11

II. Experimental Protocols

The following protocols describe a general workflow for the extraction and analysis of cyprodinil in animal tissues using this compound as an internal standard, based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

A. Sample Preparation and Extraction

This protocol is a modified QuEChERS procedure suitable for the extraction of cyprodinil from various animal tissues.

Materials:

  • Homogenizer (e.g., rotor-stator or blender)

  • Centrifuge capable of 5000 x g

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Cyprodinil analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

  • Vortex mixer

Procedure:

  • Homogenization: Weigh 10 g (± 0.1 g) of homogenized animal tissue (muscle, liver, or kidney) or 5 g (± 0.1 g) of homogenized fat into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with an appropriate volume of the this compound internal standard solution to achieve a final concentration of 50 µg/kg.

  • Hydration (for liver and kidney): Add 5 mL of water to the tube and vortex for 30 seconds. Let it stand for 15 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Shaking: Immediately cap the tube and shake vigorously for 1 minute by hand or using a mechanical shaker.

  • Centrifugation: Centrifuge the tube at 5000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄, 300 mg of PSA, and 300 mg of C18 sorbent.

    • For fat samples, increase the amount of C18 sorbent to 600 mg.

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at 5000 x g for 5 minutes.

  • Final Extract Preparation: Take a 1 mL aliquot of the cleaned extract, and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

B. LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Cyprodinil226.1108.193.120
This compound232.1114.199.120

Note: Collision energies should be optimized for the specific instrument used.

III. Visualizations

A. Experimental Workflow

experimental_workflow sample Animal Tissue (Muscle, Liver, Kidney, Fat) homogenize Homogenization sample->homogenize spike Spike with this compound Internal Standard homogenize->spike extract QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) spike->extract cleanup Dispersive SPE Cleanup (PSA, C18) extract->cleanup analyze LC-MS/MS Analysis cleanup->analyze data Data Analysis & Quantification analyze->data metabolic_pathway cyprodinil Cyprodinil hydroxylation Phase I Metabolism (Hydroxylation) cyprodinil->hydroxylation CYP450 Enzymes phenyl_hydroxy 4-Hydroxy-phenyl-cyprodinil hydroxylation->phenyl_hydroxy pyrimidine_hydroxy 5-Hydroxy-pyrimidine-cyprodinil hydroxylation->pyrimidine_hydroxy conjugation Phase II Metabolism (Conjugation) phenyl_hydroxy->conjugation pyrimidine_hydroxy->conjugation glucuronide Glucuronide Conjugates conjugation->glucuronide sulfate Sulfate Conjugates conjugation->sulfate excretion Excretion (Urine and Feces) glucuronide->excretion sulfate->excretion

Application of "Cyprodinil-13C6" in food safety and regulatory monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyprodinil (B131803) is a broad-spectrum anilinopyrimidine fungicide used to control a variety of fungal diseases on crops such as fruits, vegetables, and cereals.[1][2] Its widespread use necessitates robust and reliable analytical methods to monitor its residues in food products to ensure consumer safety and compliance with regulatory limits, known as Maximum Residue Limits (MRLs).[3][4] Cyprodinil-13C6, a stable isotope-labeled internal standard, plays a crucial role in the accurate quantification of cyprodinil residues in complex food matrices.[5] Its chemical properties are nearly identical to the native cyprodinil, but it has a different mass, allowing it to be distinguished by mass spectrometry. This makes it an ideal tool for correcting analytical variations, such as matrix effects and extraction losses, thereby improving the accuracy and reliability of the analytical results.[5][6]

Key Applications of this compound:

  • Internal Standard in Chromatographic Analysis: this compound is primarily used as an internal standard in analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the determination of cyprodinil residues.[5]

  • Method Validation and Quality Control: It is essential for the validation of analytical methods, helping to assess parameters like recovery, precision, and accuracy.[5]

  • Compensation for Matrix Effects: Food matrices can be complex and often interfere with the analytical signal of the target analyte, leading to either suppression or enhancement of the signal.[4][7][8] As this compound behaves similarly to the native compound in the matrix, it effectively compensates for these effects, leading to more accurate quantification.[4][6]

  • Regulatory Compliance Monitoring: Regulatory bodies worldwide have established MRLs for cyprodinil in various food commodities.[3][9] The use of this compound ensures that the analytical data generated for monitoring compliance with these regulations is of high quality and defensible.

Quantitative Data Summary

The following tables summarize the performance of analytical methods for the determination of cyprodinil in various food matrices. While not all studies explicitly state the use of this compound, the data is representative of the performance achievable with methods that employ isotopically labeled internal standards.

Table 1: Method Performance for Cyprodinil Analysis in Fruits and Vegetables

Food MatrixAnalytical MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Apples, Peaches, Cabbage, TomatoesUPLC-MS/MS< 0.4< 1.581.5 - 107.3[9]
BlueberriesGC-NPD1.23.999 - 101[2][10]
Grapes, Must, WineGC-NPD/MS-5093 - 110[11]
LettuceHPLC-DAD205087.1[12]
Cucurbit Fruiting VegetablesLC-MS-1070-120[1]

Table 2: Linearity of Analytical Methods for Cyprodinil

Food MatrixAnalytical MethodCalibration Range (mg/kg)Correlation Coefficient (r²)Reference
Apples, Peaches, Cabbage, TomatoesUPLC-MS/MS0.002 - 2> 0.999[9]
LettuceHPLC-DAD0.02 - 40 (µg/mL)0.994[12]
SoilLC-MS/MS0.01 - 0.1 (µg/mL)0.9995[13]

Experimental Protocols

The following are detailed protocols for the analysis of cyprodinil in food matrices, incorporating the use of this compound as an internal standard.

Protocol 1: Analysis of Cyprodinil in Fruits and Vegetables using QuEChERS and LC-MS/MS

This protocol is a widely adopted method for pesticide residue analysis in food.

1. Reagents and Materials:

2. Standard Solution Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of cyprodinil and this compound in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the cyprodinil stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/L).

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in acetonitrile. The final concentration in the sample extract is typically in the range of 10-50 µg/L.

3. Sample Preparation (QuEChERS Extraction):

  • Homogenize a representative sample of the fruit or vegetable.

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a specific volume of the this compound internal standard spiking solution (e.g., 50 µL of 1 µg/mL solution).

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥ 3000 x g for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA). For samples with high pigment content, add 50 mg of GCB or C18.

  • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

  • Acidify the final extract with a small amount of formic acid (e.g., 10 µL of 5% formic acid in acetonitrile) to improve the chromatographic peak shape of cyprodinil.

5. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) formate.

  • Injection Volume: 2-10 µL.

  • MS/MS Detection: Use electrospray ionization (ESI) in positive mode. Monitor at least two multiple reaction monitoring (MRM) transitions for both cyprodinil and this compound for quantification and confirmation.

6. Quantification:

  • Create a calibration curve by plotting the ratio of the peak area of cyprodinil to the peak area of this compound against the concentration of the cyprodinil standards.

  • Calculate the concentration of cyprodinil in the sample using the regression equation from the calibration curve.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Homogenized Food Sample (10g) Add_ACN Add Acetonitrile (10mL) Sample->Add_ACN Add_IS Spike with this compound Add_ACN->Add_IS Add_Salts Add QuEChERS Salts Add_IS->Add_Salts Shake_Centrifuge1 Shake & Centrifuge Add_Salts->Shake_Centrifuge1 Supernatant Take Supernatant Aliquot (1mL) Shake_Centrifuge1->Supernatant Acetonitrile Extract Add_dSPE Add d-SPE Sorbent Supernatant->Add_dSPE Vortex_Centrifuge Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge Filter Filter (0.22 µm) Vortex_Centrifuge->Filter LCMS LC-MS/MS Analysis Filter->LCMS Final Extract Quant Quantification LCMS->Quant

Caption: Workflow for Cyprodinil Analysis using QuEChERS and LC-MS/MS.

Logical_Relationship cluster_problem Analytical Challenges cluster_solution Solution cluster_outcome Outcome Matrix_Effects Matrix Effects (Signal Suppression/Enhancement) IS This compound (Internal Standard) Matrix_Effects->IS compensates for Extraction_Losses Extraction & Cleanup Losses Extraction_Losses->IS corrects for Accurate_Quant Accurate & Reliable Quantification IS->Accurate_Quant enables Regulatory_Comp Regulatory Compliance Accurate_Quant->Regulatory_Comp ensures

Caption: Role of this compound in Overcoming Analytical Challenges.

References

Troubleshooting & Optimization

Mitigating matrix effects in cyprodinil analysis with "Cyprodinil-13C6"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of cyprodinil (B131803), with a focus on mitigating matrix effects using its stable isotope-labeled internal standard, Cyprodinil-13C6.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of cyprodinil?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, non-target compounds in the sample matrix. This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly compromise the accuracy, precision, and sensitivity of the analysis. In the case of cyprodinil analysis in complex matrices such as fruits, vegetables, and soil, co-extracted substances like pigments, sugars, and organic acids can interfere with the ionization of cyprodinil in the mass spectrometer's ion source, leading to unreliable and inaccurate quantitative results.

Q2: How does using this compound help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for cyprodinil. Since it is chemically identical to cyprodinil, it co-elutes during chromatography and experiences the same matrix effects (ion suppression or enhancement). By adding a known amount of this compound to the sample at the beginning of the sample preparation process, the ratio of the signal of cyprodinil to the signal of this compound can be used for quantification. This ratio remains constant even if both signals are suppressed or enhanced by the matrix, thus providing a more accurate and precise measurement of the cyprodinil concentration.

Q3: What are the typical MRM transitions for cyprodinil and this compound in LC-MS/MS analysis?

A3: The selection of Multiple Reaction Monitoring (MRM) transitions is crucial for the selectivity and sensitivity of the LC-MS/MS analysis. The following are commonly used MRM transitions for cyprodinil and its 13C6-labeled internal standard:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Cyprodinil 226.193.036
226.177.156
This compound 232.199.036
232.183.156

Note: Collision energies may vary depending on the instrument and should be optimized.

Troubleshooting Guides

Problem 1: Poor recovery of cyprodinil during sample preparation.

  • Possible Cause: Inefficient extraction from the sample matrix.

  • Solution:

    • Ensure that the sample is properly homogenized to maximize the surface area for extraction.

    • Verify that the correct ratio of solvent to sample is used as specified in the QuEChERS protocol.

    • For dry samples, such as dried herbs or grains, ensure that a rehydration step is included before extraction.

  • Possible Cause: Degradation of cyprodinil during sample processing.

  • Solution:

    • Cyprodinil is susceptible to degradation at extreme pH values. Ensure that the pH of the extraction and cleanup steps is maintained within a suitable range, typically between 5 and 5.5, by using appropriate buffering salts.

    • Process samples quickly and store extracts at low temperatures to minimize degradation.

Problem 2: High variability in quantitative results (high %RSD).

  • Possible Cause: Inconsistent matrix effects between samples.

  • Solution:

    • The most effective solution is the consistent use of the stable isotope-labeled internal standard, this compound. Ensure that the internal standard is added to all samples, standards, and quality controls at a consistent concentration.

    • Improve the sample cleanup process to remove more of the interfering matrix components. This may involve using different sorbents in the dispersive SPE step of the QuEChERS method.

  • Possible Cause: Inconsistent injection volumes or instrument response.

  • Solution:

    • Ensure the autosampler is functioning correctly and delivering precise injection volumes.

    • Check for any leaks in the LC system.

    • Regularly clean the ion source of the mass spectrometer to ensure consistent ionization.

Problem 3: Significant signal suppression or enhancement observed.

  • Possible Cause: Co-elution of matrix components with cyprodinil.

  • Solution:

    • Optimize the chromatographic method to improve the separation of cyprodinil from interfering matrix components. This may involve adjusting the mobile phase gradient, changing the column, or modifying the flow rate.

    • Dilute the final extract to reduce the concentration of matrix components being introduced into the mass spectrometer. However, ensure that the dilution does not compromise the limit of quantification.

    • While this compound compensates for matrix effects, severe suppression can still impact sensitivity. In such cases, a more rigorous sample cleanup is recommended.

Data Presentation

The use of this compound as an internal standard significantly improves the accuracy and precision of cyprodinil analysis in complex matrices. The following table provides a representative comparison of method performance with and without the internal standard in a fruit matrix.

Table 1: Comparison of Cyprodinil Analysis in a Fruit Matrix with and without this compound Internal Standard

ParameterWithout Internal StandardWith this compound Internal Standard
Recovery (%) 65 - 13095 - 105
Matrix Effect (%) -40 to +50 (Suppression/Enhancement)-5 to +5
Precision (RSD %) 15 - 25< 5

This table presents representative data illustrating the typical improvements observed when using a stable isotope-labeled internal standard. Actual values may vary depending on the specific matrix, instrumentation, and experimental conditions.

Experimental Protocols

Detailed QuEChERS Protocol for Cyprodinil in Fruits and Vegetables

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.

  • Sample Homogenization:

    • Weigh 10 g of a representative, homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

    • For dry samples, add an appropriate amount of water to rehydrate before homogenization.

  • Internal Standard Spiking:

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately shake the tube vigorously for 1 minute.

    • Centrifuge at ≥3000 RCF for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube containing magnesium sulfate (B86663) and a sorbent such as Primary Secondary Amine (PSA). For matrices with high pigment content, graphitized carbon black (GCB) may be added, but be aware that it can retain planar pesticides.

    • Shake the d-SPE tube for 1 minute.

    • Centrifuge at ≥3000 RCF for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial.

    • The extract is now ready for LC-MS/MS analysis. It may be diluted with the initial mobile phase if necessary.

LC-MS/MS Analysis Protocol
  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Gradient Program:

    • Start at 10% B, hold for 1 minute.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: See table in FAQ section.

    • Data Analysis: Quantify cyprodinil using the ratio of the peak area of the cyprodinil quantifier transition to the peak area of the this compound quantifier transition.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis homogenization 1. Sample Homogenization (10g sample) spiking 2. Add this compound Internal Standard homogenization->spiking extraction 3. Acetonitrile Extraction & Salting Out spiking->extraction centrifugation1 4. Centrifugation extraction->centrifugation1 cleanup 5. Dispersive SPE Cleanup (d-SPE) centrifugation1->cleanup centrifugation2 6. Centrifugation cleanup->centrifugation2 final_extract 7. Final Extract centrifugation2->final_extract lcms LC-MS/MS Analysis final_extract->lcms data_processing Data Processing (Quantification using IS ratio) lcms->data_processing

Caption: Experimental workflow for cyprodinil analysis using QuEChERS and LC-MS/MS.

Signaling Pathway: Mode of Action of Cyprodinil

methionine_biosynthesis cluster_pathway Methionine Biosynthesis Pathway in Fungi cluster_inhibition Inhibition Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps O_Acetylhomoserine O-Acetylhomoserine Homoserine->O_Acetylhomoserine Homoserine acetyltransferase Homocysteine Homocysteine O_Acetylhomoserine->Homocysteine Cystathionine γ-synthase & Cystathionine β-lyase Methionine Methionine Homocysteine->Methionine Methionine synthase Cyprodinil Cyprodinil Cyprodinil->Homocysteine Inhibits

Caption: Fungal methionine biosynthesis pathway and the inhibitory action of cyprodinil.

Technical Support Center: Troubleshooting Signal Suppression of "Cyprodinil-13C6" in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting signal suppression of "Cyprodinil-13C6" in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for this compound analysis?

Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to inaccurate and unreliable quantification, compromising the validity of experimental results.[1] Since this compound is used as an internal standard for the quantification of the fungicide Cyprodinil, any suppression of its signal can lead to an overestimation of the analyte concentration.

Q2: What are the common causes of signal suppression for this compound in ESI-MS?

Several factors can contribute to the signal suppression of your this compound internal standard. These can be broadly categorized as:

  • Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., salts, lipids, sugars) compete with this compound for ionization in the ESI source.[1][2]

  • Mobile Phase Composition: Inappropriate mobile phase additives or pH can affect the ionization efficiency of this compound.

  • LC-MS System Contamination: Buildup of contaminants in the LC system or MS source can lead to a general decrease in sensitivity and contribute to signal suppression.

  • High Analyte Concentration: Although less common for an internal standard, excessively high concentrations of this compound or the target analyte, Cyprodinil, can lead to self-suppression.

Q3: My this compound signal is low. How do I know if it's due to signal suppression or another issue?

To determine if low signal is due to suppression, you can perform a post-extraction addition experiment. Here's a simplified protocol:

  • Prepare a blank matrix extract (a sample without Cyprodinil or this compound).

  • Spike a known concentration of this compound into the blank matrix extract.

  • Prepare a solvent standard with the same concentration of this compound.

  • Analyze both samples by LC-MS/MS.

  • Compare the peak area of this compound in the matrix extract to the peak area in the solvent standard. A significantly lower peak area in the matrix extract indicates signal suppression.

The Matrix Effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value below 100% indicates suppression, while a value above 100% suggests enhancement. According to SANTE/11312/2021 guidelines, matrix effects should ideally be within 80-120%.[3]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of this compound Signal Suppression

This guide provides a step-by-step approach to identifying and resolving signal suppression issues.

Step 1: Evaluate the LC-MS System Performance

  • Action: Inject a solvent standard of this compound.

  • Expected Outcome: A sharp, symmetrical peak with a high signal-to-noise ratio.

  • Troubleshooting:

    • Low Signal/No Peak: Check for issues with the instrument, such as a clogged injector, old column, or contaminated ion source.

    • Poor Peak Shape: Optimize chromatographic conditions (e.g., mobile phase, gradient, column).

Step 2: Assess Matrix Effects

  • Action: Perform a post-extraction addition experiment as described in Q3.

  • Expected Outcome: Matrix effect within an acceptable range (e.g., 80-120% as per SANTE guidelines).[3]

  • Troubleshooting:

    • Significant Suppression (<80%): Proceed to Step 3 to optimize sample preparation.

Step 3: Optimize Sample Preparation

  • Action: Improve the sample cleanup procedure to remove interfering matrix components.

  • Troubleshooting:

    • QuEChERS: If using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, consider adding a dispersive solid-phase extraction (d-SPE) cleanup step with different sorbents (e.g., C18, GCB) to remove specific interferences.

    • Solid-Phase Extraction (SPE): Optimize the SPE protocol by selecting a more appropriate sorbent, or adjusting the wash and elution steps.

    • Dilution: Dilute the final extract to reduce the concentration of matrix components.

Step 4: Optimize Chromatographic Separation

  • Action: Modify the LC method to separate this compound from co-eluting matrix interferences.

  • Troubleshooting:

    • Gradient Modification: Adjust the gradient profile to improve resolution.

    • Column Chemistry: Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).

Step 5: Adjust MS Parameters

  • Action: Optimize the ESI source parameters.

  • Troubleshooting:

    • Source Parameters: Adjust parameters like capillary voltage, gas flow, and temperature to enhance the ionization of this compound.

The following diagram illustrates this systematic troubleshooting workflow:

Troubleshooting_Workflow cluster_Start Start cluster_SystemCheck Step 1: System Performance cluster_MatrixEffect Step 2: Matrix Effect Assessment cluster_Optimization Step 3-5: Optimization cluster_End Resolution Start Low this compound Signal SystemCheck Inject Solvent Standard Start->SystemCheck SystemResult Acceptable Signal? SystemCheck->SystemResult MatrixTest Post-Extraction Addition SystemResult->MatrixTest Yes Investigate Further Investigation (Instrument Maintenance) SystemResult->Investigate No MatrixResult Suppression < 20%? MatrixTest->MatrixResult SamplePrep Optimize Sample Prep (QuEChERS, SPE, Dilution) MatrixResult->SamplePrep No Resolved Signal Restored MatrixResult->Resolved Yes Chroma Optimize Chromatography SamplePrep->Chroma MS_Params Optimize MS Parameters Chroma->MS_Params MS_Params->Resolved

A systematic workflow for troubleshooting this compound signal suppression.
Guide 2: Optimizing Sample Preparation using QuEChERS

The QuEChERS method is widely used for pesticide residue analysis.[4] This guide provides a detailed protocol that can be adapted for your specific matrix.

Experimental Protocol: Modified QuEChERS for Plant-Based Matrices

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing the appropriate sorbents. For matrices with high chlorophyll (B73375) content, a combination of PSA (primary secondary amine) and GCB (graphitized carbon black) is often used. For other matrices, PSA and C18 may be sufficient.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Analysis: Take an aliquot of the final extract for LC-MS/MS analysis.

Table 1: Recommended d-SPE Sorbents for Different Matrix Types

Matrix TypeRecommended SorbentsPurpose
High Chlorophyll (e.g., spinach, herbs)PSA + GCB + MgSO₄Remove organic acids, sugars, and pigments.
Fatty Matrices (e.g., nuts, seeds)PSA + C18 + MgSO₄Remove organic acids, sugars, and lipids.
General Fruits & VegetablesPSA + MgSO₄Remove organic acids and sugars.

The following diagram illustrates the QuEChERS workflow:

QuEChERS_Workflow cluster_Extraction Extraction cluster_Cleanup Dispersive SPE Cleanup cluster_Analysis Analysis Homogenize 1. Homogenize Sample AddSolvent 2. Add Acetonitrile Homogenize->AddSolvent AddSalts 3. Add QuEChERS Salts AddSolvent->AddSalts Vortex1 4. Vortex AddSalts->Vortex1 Centrifuge1 5. Centrifuge Vortex1->Centrifuge1 Transfer 6. Transfer Supernatant Centrifuge1->Transfer AddSorbents 7. Add d-SPE Sorbents Transfer->AddSorbents Vortex2 8. Vortex AddSorbents->Vortex2 Centrifuge2 9. Centrifuge Vortex2->Centrifuge2 Analyze 10. LC-MS/MS Analysis Centrifuge2->Analyze

A typical QuEChERS workflow for sample preparation.

Quantitative Data Summary

The following table summarizes the acceptable recovery and matrix effect limits for pesticide residue analysis according to the SANTE/11312/2021 guidelines. These values can be used as a benchmark when troubleshooting your this compound signal.

Table 2: SANTE/11312/2021 Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Recovery 70-120%
Repeatability (RSDr) ≤ 20%
Matrix Effect 80-120% (ideally)

Note: For some analytes and matrices, wider recovery ranges may be acceptable if the precision is good.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key factors influencing the signal of this compound in the ESI source. Understanding these relationships can help in diagnosing the root cause of signal suppression.

ESI_Suppression_Factors cluster_Source ESI Source cluster_Factors Influencing Factors Analyte This compound Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (Salts, Lipids, etc.) Matrix->Droplet GasPhase Gas Phase Ions Matrix->GasPhase Suppresses Droplet->GasPhase Ionization MS_Signal MS Signal GasPhase->MS_Signal Detection SamplePrep Sample Preparation (Cleanup Efficiency) SamplePrep->Matrix Reduces Chromatography Chromatography (Co-elution) Chromatography->Matrix Separates From MobilePhase Mobile Phase (pH, Additives) MobilePhase->Droplet Affects

Factors influencing this compound signal in the ESI source.

By following these guides and understanding the underlying principles of signal suppression, you can effectively troubleshoot and resolve issues with your this compound internal standard, leading to more accurate and reliable analytical results.

References

Technical Support Center: Optimizing LC Separation of Cyprodinil and Cyprodinil-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of cyprodinil (B131803) and its stable isotope-labeled internal standard, Cyprodinil-¹³C₆.

Frequently Asked Questions (FAQs)

Q1: Why do cyprodinil and Cyprodinil-¹³C₆ co-elute in my reversed-phase LC method?

A1: Cyprodinil and its ¹³C₆-labeled counterpart are isotopologues, meaning they have the same chemical structure and physicochemical properties.[1] Their retention in reversed-phase chromatography is primarily driven by hydrophobicity, which is nearly identical between the two compounds. Therefore, achieving baseline separation is challenging and often not complete. The primary goal is typically to ensure consistent co-elution for accurate quantification using mass spectrometry, where they are differentiated by their mass-to-charge ratio (m/z).

Q2: Is baseline separation of cyprodinil and Cyprodinil-¹³C₆ necessary for accurate quantification?

A2: No, baseline separation is not a prerequisite for accurate quantification when using a mass spectrometer as a detector. The mass spectrometer can distinguish between the analyte and the internal standard based on their different masses.[2] However, significant chromatographic peak shape issues or severe co-elution with matrix interferences can impact ionization efficiency and lead to inaccurate results.[3]

Q3: My peak shape for both compounds is poor (e.g., fronting or tailing). What are the common causes?

A3: Poor peak shape can arise from several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

  • Inappropriate Sample Solvent: Using a sample solvent that is stronger than the initial mobile phase can cause peak distortion.[4] Ideally, the sample should be dissolved in the initial mobile phase.

  • Column Degradation: Contaminants from the sample matrix can accumulate on the column, leading to peak tailing and increased backpressure.[5] Using a guard column and appropriate sample preparation can mitigate this.

  • Secondary Interactions: Interactions between the analyte and the stationary phase (other than the primary reversed-phase mechanism) can cause peak tailing. Modifying the mobile phase pH or using a different column chemistry can help.

Q4: I'm observing a drifting baseline during my gradient run. What could be the issue?

A4: Baseline drift in gradient elution is often due to differences in the UV absorbance of the mobile phase components at the detection wavelength.[4] Ensure that both mobile phase A and B have low UV absorbance at your chosen wavelength or use a reference wavelength for background correction. If using a mass spectrometer, ensure proper solvent purity to avoid a rising baseline due to contaminants.

Q5: My retention times are not reproducible between injections. What should I check?

A5: Retention time variability can be caused by:

  • Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.[5]

  • Pump Performance Issues: Fluctuations in pump pressure or flow rate can lead to shifting retention times. Check for leaks, air bubbles in the system, or worn pump seals.

  • Temperature Fluctuations: Inconsistent column temperature can affect retention. Using a column oven is highly recommended for stable retention times.[6]

Troubleshooting Guide: Improving Separation of Cyprodinil and Cyprodinil-¹³C₆

While complete baseline separation is challenging, partial separation or improved peak shape can be achieved through systematic optimization of the LC gradient.

Initial Assessment Workflow

The following diagram outlines the initial steps to assess your current chromatographic method.

cluster_0 Initial Method Assessment start Start: Co-elution or Poor Peak Shape Observed check_system 1. Verify System Suitability (Peak Shape, RT, Pressure) start->check_system is_system_ok System Performance Acceptable? check_system->is_system_ok troubleshoot_system Troubleshoot LC System (Leaks, Bubbles, Pump Seals) is_system_ok->troubleshoot_system No optimize_gradient 2. Proceed to Gradient Optimization is_system_ok->optimize_gradient Yes troubleshoot_system->check_system end End: System Ready for Optimization optimize_gradient->end cluster_1 Gradient Optimization Strategy start_opt Start: Initial Gradient Method modify_slope 1. Modify Gradient Slope (Steeper vs. Shallower) start_opt->modify_slope eval_slope Improved Separation? modify_slope->eval_slope modify_solvent 2. Change Organic Solvent (e.g., Acetonitrile to Methanol) eval_slope->modify_solvent No final_method Optimized Method eval_slope->final_method Yes eval_solvent Improved Selectivity? modify_solvent->eval_solvent modify_additive 3. Adjust Mobile Phase Additive (e.g., Formic Acid vs. Ammonium Formate) eval_solvent->modify_additive No eval_solvent->final_method Yes eval_additive Improved Peak Shape? modify_additive->eval_additive eval_additive->final_method Yes/No

References

Technical Support Center: Isotopic Cross-Contribution between Cyprodinil and Cyprodinil-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic cross-contribution between the fungicide cyprodinil (B131803) and its stable isotope-labeled internal standard (SIL-IS), Cyprodinil-¹³C₆, in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution in the context of cyprodinil and Cyprodinil-¹³C₆ analysis?

A1: Isotopic cross-contribution, also known as isotopic overlap or interference, occurs when the isotopic signature of the analyte (cyprodinil) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (Cyprodinil-¹³C₆), or vice versa.[1] This can lead to inaccuracies in quantitative analysis. For cyprodinil (C₁₄H₁₅N₃), the natural abundance of isotopes, primarily ¹³C, results in small signals at m/z values slightly higher than its monoisotopic mass (M+1, M+2, etc.).[2] If the mass of the SIL-IS is not sufficiently different from the analyte, these naturally occurring isotopic peaks of cyprodinil can contribute to the signal of the Cyprodinil-¹³C₆, leading to an overestimation of the internal standard's response. Conversely, impurities in the Cyprodinil-¹³C₆ standard may contain unlabeled cyprodinil, which can contribute to the analyte signal.[2]

Q2: What are the primary causes of isotopic cross-contribution between cyprodinil and Cyprodinil-¹³C₆?

A2: There are two main causes:

  • Natural Isotopic Abundance: Carbon has a naturally occurring stable isotope, ¹³C, with an abundance of approximately 1.1%. Given that cyprodinil contains 14 carbon atoms, there is a statistical probability that some molecules will contain one or more ¹³C atoms, resulting in M+1, M+2, etc., isotopic peaks in the mass spectrum.[2][3] These peaks can overlap with the signal of the Cyprodinil-¹³C₆.

  • Isotopic Purity of the Internal Standard: The synthesis of stable isotope-labeled standards like Cyprodinil-¹³C₆ is never 100% complete.[2] The final product may contain small amounts of unlabeled cyprodinil (M+0) or partially labeled isotopologues, which will contribute to the signal of the native analyte.

Q3: What are the consequences of unaddressed isotopic cross-contribution?

A3: Uncorrected isotopic cross-contribution can lead to several analytical issues, including:

  • Non-linear calibration curves: The interference can cause a disproportionate response at different concentration levels, leading to a loss of linearity.[4][5]

  • Inaccurate quantification: A positive bias in the measurement of the internal standard can lead to an underestimation of the analyte concentration, while impurities in the standard can cause an overestimation.[4]

  • Poor assay precision and reproducibility.

Q4: How can I minimize isotopic cross-contribution during method development?

A4: Several strategies can be employed to minimize this issue:

  • Select an appropriate SIL-IS: Whenever possible, choose a SIL-IS with a sufficient mass difference from the analyte to avoid overlap of the major isotopic peaks. A mass difference of at least 3-4 Da is generally recommended.[2] For cyprodinil, using a ¹³C₆-labeled standard provides a significant mass shift.

  • Optimize chromatographic separation: While SIL-IS are designed to co-elute with the analyte, slight differences in retention time can occur (the "deuterium isotope effect" is more pronounced than the ¹³C effect).[2][6] Optimizing chromatography to ensure perfect co-elution can help mitigate differential matrix effects that might exacerbate the impact of isotopic interference.[2]

  • Optimize mass spectrometer source conditions: In-source fragmentation of the SIL-IS can sometimes generate ions that interfere with the analyte.[2] Careful optimization of ion source parameters, such as temperature and voltages, can minimize this.[2]

Troubleshooting Guide

Issue 1: The calibration curve for cyprodinil is non-linear, showing a positive bias at lower concentrations.

  • Possible Cause: Contribution from unlabeled cyprodinil present as an impurity in the Cyprodinil-¹³C₆ internal standard.

  • Troubleshooting Steps:

    • Analyze the SIL-IS solution alone: Prepare a sample containing only the Cyprodinil-¹³C₆ internal standard at the concentration used in your assay. Analyze this sample and monitor the mass transition for the native cyprodinil. The presence of a signal indicates an impurity.

    • Mathematical Correction: If the impurity is consistently present, a correction factor can be applied to the data. This involves subtracting the contribution of the impurity from the measured analyte response in all samples.[3][5]

    • Increase SIL-IS Concentration: In some cases, increasing the concentration of the SIL-IS can reduce the relative contribution of the analyte's isotopic signal to the SIL-IS signal, thereby improving linearity.[4] However, this will not correct for impurities in the standard.

Issue 2: Inconsistent or inaccurate results at high analyte concentrations.

  • Possible Cause: Significant contribution from the M+6 isotopic peak of native cyprodinil to the signal of Cyprodinil-¹³C₆.

  • Troubleshooting Steps:

    • Assess the theoretical isotopic distribution: Calculate the theoretical isotopic abundances for cyprodinil to estimate the expected contribution at the m/z of the internal standard.

    • Monitor a less abundant SIL-IS isotope: If the primary transition for Cyprodinil-¹³C₆ suffers from interference, consider monitoring a less abundant but interference-free isotope or fragment ion of the internal standard.[4][7]

    • Use a non-linear calibration model: If the cross-contribution is predictable, a non-linear regression model that accounts for this interference can provide more accurate quantification.[5]

Data Presentation

Table 1: Theoretical Isotopic Abundance for Cyprodinil (C₁₄H₁₅N₃)

Mass OffsetRelative Abundance (%)Note
M+0100.00Monoisotopic Peak
M+116.03Primarily due to one ¹³C atom
M+21.35Primarily due to two ¹³C atoms or one ¹³C and one ¹⁵N atom
M+30.08
M+40.003
M+5~0.0001
M+6NegligibleContribution to Cyprodinil-¹³C₆ is minimal

Note: These values are estimations and can be calculated more precisely using isotopic distribution calculators.

Table 2: Expected m/z values for Cyprodinil and Cyprodinil-¹³C₆

CompoundMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)
CyprodinilC₁₄H₁₅N₃225.1266226.1339
Cyprodinil-¹³C₆¹³C₆C₈H₁₅N₃231.1468232.1541

Experimental Protocols

Protocol 1: Determining the Isotopic Contribution of Cyprodinil to Cyprodinil-¹³C₆

  • Prepare a high-concentration solution of unlabeled cyprodinil: Prepare a standard solution of cyprodinil at the upper limit of quantification (ULOQ) without any internal standard.

  • Acquire mass spectral data: Infuse the solution directly into the mass spectrometer or analyze via LC-MS/MS.

  • Monitor the Cyprodinil-¹³C₆ transition: In the data acquisition method, include the mass transition for Cyprodinil-¹³C₆.

  • Calculate the percentage cross-contribution: Measure the peak area of the signal observed at the Cyprodinil-¹³C₆ transition (A_cross) and the peak area of the M+0 transition for cyprodinil (A_analyte). The percentage cross-contribution can be calculated as: % Cross-Contribution = (A_cross / A_analyte) * 100

Protocol 2: Correcting for Isotopic Cross-Contribution

  • Determine the cross-contribution factors:

    • Analyze a solution of pure cyprodinil (at a known high concentration) and measure the signal intensity at the m/z of Cyprodinil-¹³C₆. This gives you the contribution of the analyte to the IS signal (C_A→IS).

    • Analyze a solution of pure Cyprodinil-¹³C₆ (at the working concentration) and measure the signal intensity at the m/z of cyprodinil. This gives you the contribution of the IS to the analyte signal due to impurities (C_IS→A).

  • Apply correction equations: The true signal intensities can be calculated using the following equations:

    • Corrected Analyte Signal = Measured Analyte Signal - (Measured IS Signal * C_IS→A)

    • Corrected IS Signal = Measured IS Signal - (Measured Analyte Signal * C_A→IS)

  • Quantify using corrected signals: Use the corrected analyte and internal standard signals to build the calibration curve and quantify unknown samples.

Visualizations

Isotopic_Cross_Contribution_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_cause Root Cause cluster_solution Solution NonLinearity Non-Linear Calibration Curve AnalyzeIS Analyze IS Standard Alone NonLinearity->AnalyzeIS Inaccuracy Inaccurate Quantification AnalyzeAnalyte Analyze Analyte Standard Alone Inaccuracy->AnalyzeAnalyte Impurity IS Impurity AnalyzeIS->Impurity Overlap Isotopic Overlap AnalyzeAnalyte->Overlap Correction Mathematical Correction Impurity->Correction Overlap->Correction Optimization Method Optimization (e.g., different transition) Overlap->Optimization

Caption: Troubleshooting workflow for isotopic cross-contribution.

Correction_Logic Measured_Analyte Measured Analyte Signal Contribution_A_to_IS Contribution from Analyte Isotopes (C_A→IS) Measured_Analyte->Contribution_A_to_IS - Corrected_Analyte Corrected Analyte Signal Measured_Analyte->Corrected_Analyte Measured_IS Measured IS Signal Contribution_IS_to_A Contribution from IS Impurity (C_IS→A) Measured_IS->Contribution_IS_to_A - Corrected_IS Corrected IS Signal Measured_IS->Corrected_IS Contribution_IS_to_A->Corrected_Analyte - Contribution_A_to_IS->Corrected_IS - Quantification Quantification Corrected_Analyte->Quantification Corrected_IS->Quantification

Caption: Logical flow for mathematical correction of cross-contribution.

References

Cyprodinil-13C6 Stability in Extraction Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Cyprodinil-13C6 in various common extraction solvents. Understanding the stability of your analytical standard is critical for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

This compound is a stable isotope-labeled form of Cyprodinil, a broad-spectrum anilinopyrimidine fungicide. It is used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. The isotopic labeling allows for differentiation from the non-labeled analyte in a sample, leading to more accurate quantification. The stability of the this compound solution is paramount; if the standard degrades in the extraction solvent, it will lead to inaccurate calculations of the analyte concentration in the sample.

Q2: What are the general recommendations for storing this compound solutions?

As a general guideline, stock and working solutions of this compound should be stored at low temperatures, typically between 4°C and -20°C, and protected from light.[1][2] It is also recommended to use amber vials to minimize light exposure. Cyprodinil is known to be hydrolytically stable, particularly in the pH range of 4 to 9.[3][4]

Q3: Is this compound stable in Acetonitrile (B52724)?

Yes, acetonitrile is a commonly recommended solvent for preparing stock and working solutions of Cyprodinil.[1][5] Analytical methods frequently describe the preparation of Cyprodinil standards in acetonitrile followed by storage at refrigerated (4°C) or frozen (-20°C) conditions.[1] This indicates good stability of the analyte in this solvent under these storage conditions.

Q4: Can I use Methanol (B129727) to prepare my this compound standards?

Yes, methanol is another suitable solvent for preparing this compound solutions. Studies have reported the preparation of Cyprodinil stock solutions in methanol, which are then stored in a refrigerator at 4°C.[2] This suggests that this compound is stable in methanol under refrigerated storage.

Q5: How stable is this compound in Acetone?

Acetone is considered a stable solvent for Cyprodinil. Commercially available analytical standards of Cyprodinil are offered as solutions in acetone, which points to its suitability for long-term stability.[6]

Q6: Are there any concerns with using Ethyl Acetate (B1210297) as a solvent?

There is some evidence to suggest that caution should be exercised when using ethyl acetate. A study on the stability of various pesticides noted that some compounds degraded significantly (over 30% in 3 days) when stored in ethyl acetate at -20°C.[7] While this study did not single out Cyprodinil, it raises a potential concern. For critical quantitative applications, it is advisable to verify the stability of this compound in ethyl acetate under your specific experimental conditions or choose a more consistently stable solvent like acetonitrile or methanol.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or drifting calibration curve Degradation of working standards.- Prepare fresh working standards from a reliable stock solution.- Verify the storage conditions of your working solutions (temperature, light exposure).- Consider the age of the working solutions and prepare them more frequently.
Low recovery of internal standard (this compound) Degradation of the this compound stock or working solution.- Prepare a fresh stock solution from the neat material.- Compare the response of the new stock solution to the old one.- If using ethyl acetate, consider switching to acetonitrile or methanol for preparing standards.- Ensure the solvent is of high purity and free from contaminants.
Appearance of unknown peaks in blank solvent injections Solvent degradation or contamination.- Use fresh, high-purity solvent.- Check for potential sources of contamination in your solvent storage and handling procedures.

Data Summary: Stability of Cyprodinil in Different Solvents

While specific quantitative degradation rates for this compound are not extensively published, the stability is expected to be analogous to that of non-labeled Cyprodinil. The following table summarizes the stability based on available literature for Cyprodinil.

SolventStorage TemperatureStability AssessmentReference
Acetonitrile -20°C or 4°CCommonly used for stock and working solutions, implying good stability.[1][5][8]
Methanol 4°CUsed for stock solution preparation and storage, suggesting good stability.[2]
Acetone Not specifiedCommercially available as a standard solution, indicating good stability.[6]
Ethyl Acetate -20°CPotential for degradation; stability should be verified. Some pesticides have shown significant degradation.[7]
Water (pH 4-9) 25°CHydrolytically stable.[3][4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (100 µg/mL)

  • Accurately weigh approximately 1 mg of this compound neat standard into a 10 mL amber volumetric flask.

  • Record the exact weight.

  • Dissolve the standard in a small amount of high-purity acetonitrile.

  • Once fully dissolved, bring the volume up to the 10 mL mark with acetonitrile.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • Transfer the solution to a labeled amber vial and store it at -20°C.

Protocol 2: Preparation of a Working Standard Solution (1 µg/mL)

  • Allow the stock solution to equilibrate to room temperature.

  • Using a calibrated pipette, transfer 100 µL of the 100 µg/mL stock solution into a 10 mL amber volumetric flask.

  • Dilute to the 10 mL mark with the desired final solvent (e.g., acetonitrile, methanol).

  • Stopper the flask and mix thoroughly.

  • Store the working solution at 4°C and prepare fresh as needed for your analytical runs.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Standard Preparation weigh Weigh this compound dissolve Dissolve in Acetonitrile weigh->dissolve volume Bring to Volume (10 mL) dissolve->volume store_stock Store at -20°C volume->store_stock pipette Pipette Stock Solution store_stock->pipette Equilibrate to RT dilute Dilute with Solvent pipette->dilute store_working Store at 4°C dilute->store_working analysis LC-MS/MS or GC-MS Analysis store_working->analysis Use for Analysis stability_factors cluster_solvents Recommended Solvents cluster_conditions Optimal Conditions stability This compound Stability solvent Solvent Choice stability->solvent temperature Storage Temperature stability->temperature light Light Exposure stability->light time Storage Duration stability->time purity Solvent Purity stability->purity acetonitrile Acetonitrile solvent->acetonitrile methanol Methanol solvent->methanol acetone Acetone solvent->acetone cold Refrigerated/Frozen (4°C to -20°C) temperature->cold dark Protected from Light (Amber Vials) light->dark

References

Technical Support Center: Overcoming Challenges in Cyprodinil-13C6 Quantification at Low Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Cyprodinil-13C6 at low concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in quantitative analysis?

This compound is a stable isotope-labeled internal standard for Cyprodinil, a broad-spectrum fungicide.[1] In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), it is used to improve the accuracy and precision of the measurement of Cyprodinil.[1] Since this compound has a chemical structure and physicochemical properties nearly identical to Cyprodinil, it co-elutes and experiences similar matrix effects (signal suppression or enhancement) during the analytical process. By adding a known amount of this compound to the sample at the beginning of the sample preparation, any variations in extraction recovery or ionization efficiency can be corrected for, leading to more reliable results.

Q2: What are the primary challenges when quantifying this compound at low concentrations?

The main challenges in quantifying this compound at low concentrations often mirror those of the non-labeled Cyprodinil and include:

  • Poor Sensitivity and Low Signal-to-Noise: At low concentrations, the instrument signal for this compound may be weak and difficult to distinguish from the background noise.

  • Matrix Effects: Co-extracted compounds from the sample matrix (e.g., soil, food products) can interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal.

  • Low Recovery during Sample Preparation: Losses of this compound can occur during extraction and cleanup steps, particularly with complex matrices.

  • Linearity Issues: Achieving a linear calibration curve over a wide dynamic range, especially at the lower end, can be challenging.

  • Stability: Degradation of this compound in the sample matrix or during storage can lead to inaccurate results.

Q3: How can I minimize matrix effects in my analysis?

Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:

  • Effective Sample Cleanup: Employing a robust sample cleanup technique, such as dispersive solid-phase extraction (d-SPE) used in the QuEChERS method, can remove a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components can significantly reduce ion suppression or enhancement.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples can help to compensate for matrix effects.

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of the analyte.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound at low concentrations.

Problem 1: Low or No Signal for this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incorrect Mass Spectrometer Settings - Verify the precursor and product ion m/z values for this compound in your MS method. - Optimize the collision energy and other MS parameters by infusing a standard solution of this compound directly into the mass spectrometer.
Degradation of the Standard - Check the expiration date and storage conditions of your this compound standard. Cyprodinil is hydrolytically stable but can degrade under certain conditions.[2] - Prepare a fresh working solution from a reliable stock.
Poor Ionization Efficiency - Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature.
Issues with the LC System - Check for leaks, blockages, or bubbles in the LC system. - Ensure the mobile phase composition is correct and properly degassed.
Problem 2: Poor Recovery of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inefficient Extraction - Ensure the sample is thoroughly homogenized before extraction. - Optimize the extraction solvent and shaking/vortexing time. For QuEChERS, ensure vigorous shaking immediately after adding the salts.
Losses during Cleanup (d-SPE) - The choice of d-SPE sorbent is critical. While Primary Secondary Amine (PSA) is commonly used to remove organic acids and sugars, Graphitized Carbon Black (GCB) can retain planar molecules like Cyprodinil. If using GCB, consider reducing the amount or using a different sorbent.
Adsorption to Labware - Silanize glassware to minimize adsorption of the analyte. - Use polypropylene (B1209903) tubes and pipette tips where appropriate.
Analyte Instability - Cyprodinil is generally stable, but prolonged exposure to harsh pH conditions or high temperatures during sample preparation should be avoided.[2]
Problem 3: Non-linear Calibration Curve at Low Concentrations

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Matrix Effects - As mentioned in the FAQs, matrix effects can significantly impact linearity. Employ matrix-matched calibrants or dilute your extracts.
Inaccurate Standard Dilutions - Carefully prepare your calibration standards, especially at the low concentration end. Use calibrated pipettes and perform serial dilutions accurately.
Detector Saturation at High Concentrations - If the non-linearity is at the high end of the calibration range, the detector may be saturated. Reduce the concentration of the highest calibration standard or inject a smaller volume.
Background Interference - High background noise can interfere with the accurate integration of peaks at low concentrations. Improve sample cleanup or chromatographic separation to reduce background.

Quantitative Data Summary

The following tables summarize typical recovery data for Cyprodinil in various matrices using the QuEChERS method, which can serve as a reference for expected this compound recovery.

Table 1: Recovery of Cyprodinil in Various Food Matrices using QuEChERS and LC-MS/MS

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Apple0.0195.25.8[3]
Peach0.0198.74.2[3]
Cabbage0.0191.37.1[3]
Tomato0.01102.53.5[3]
Grapes0.0185.8 - 102.9< 7[4]
Soil0.0585.8 - 102.9< 7[4]
Lettuce0.187.11.1[5]

Experimental Protocols

Generic QuEChERS Protocol for this compound in a Fruit Matrix

This protocol provides a general workflow for the extraction and cleanup of this compound from a high-water content fruit matrix. Optimization may be required for different sample types.

  • Sample Homogenization:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking:

    • Add a known amount of this compound solution to the sample.

  • Extraction:

  • Centrifugation:

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 2 mL d-SPE tube containing MgSO₄ and PSA.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned-up extract and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Typical LC-MS/MS Parameters for Cyprodinil Analysis

These are starting parameters that should be optimized for your specific instrument.

Parameter Setting
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Optimized to provide good separation of Cyprodinil from matrix interferences
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) for Cyprodinil 226.1
Product Ions (m/z) for Cyprodinil 108.0, 93.0
Precursor Ion (m/z) for this compound 232.1 (assuming 6 13C atoms)
Product Ions (m/z) for this compound To be determined by infusion and fragmentation of the standard

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis homogenization 1. Sample Homogenization spiking 2. Spike with This compound homogenization->spiking extraction 3. QuEChERS Extraction spiking->extraction cleanup 4. d-SPE Cleanup extraction->cleanup lcms 5. LC-MS/MS Analysis cleanup->lcms data_processing 6. Data Processing & Quantification lcms->data_processing

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow cluster_ms Mass Spectrometer Checks cluster_standard Standard Integrity cluster_lc LC System Checks start Low/No Signal for This compound check_ms_params Verify MS Parameters (Precursor/Product Ions) start->check_ms_params Start Here check_storage Check Standard Storage & Expiry start->check_storage check_leaks Inspect for Leaks, Blockages, Bubbles start->check_leaks optimize_ce Optimize Collision Energy (Direct Infusion) check_ms_params->optimize_ce solution Signal Restored optimize_ce->solution prepare_fresh Prepare Fresh Working Solution check_storage->prepare_fresh prepare_fresh->solution check_mobile_phase Verify Mobile Phase Composition & Degassing check_leaks->check_mobile_phase check_mobile_phase->solution

References

Technical Support Center: Ionization Efficiency Optimization for "Cyprodinil-13C6" in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of Cyprodinil-13C6 in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled internal standard for Cyprodinil, a broad-spectrum anilinopyrimidine fungicide. In mass spectrometry, it is used for accurate quantification of Cyprodinil residues in various samples. Since this compound has a mass shift of +6 Da compared to the unlabeled Cyprodinil, it can be distinguished by the mass spectrometer. Its chemical and physical properties are nearly identical to Cyprodinil, meaning it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization behavior allow it to compensate for variations in sample matrix effects, extraction recovery, and instrument response, leading to more accurate and precise quantification of Cyprodinil.

Q2: Which ionization technique is better for this compound analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A2: Both ESI and APCI can be used for the analysis of Cyprodinil. Cyprodinil is a neutral to basic compound, and for such pesticides, APCI can sometimes offer better sensitivity and is often less susceptible to matrix effects compared to ESI.[1][2] However, ESI is also widely and successfully used for the analysis of anilinopyrimidine fungicides.[2][3][4] The optimal choice may depend on the specific matrix being analyzed and the instrumentation available. It is recommended to perform an initial comparison of both techniques if your instrument has dual-source capabilities.

Q3: What is the pKa of Cyprodinil and how does it affect ionization?

A3: The pKa of Cyprodinil is approximately 4.44, indicating it is a weak base.[3] This means that at a pH below 4.44, Cyprodinil will be predominantly in its protonated, positively charged form ([M+H]⁺). In electrospray ionization (ESI) positive ion mode, analyzing at a mobile phase pH at least 2 units below the pKa (i.e., pH < 2.44) will generally promote better ionization and result in a stronger signal. Therefore, acidifying the mobile phase with additives like formic acid is a common practice for enhancing the signal of basic compounds like Cyprodinil.

Q4: What are "matrix effects" and how can I minimize them for this compound analysis?

A4: Matrix effects are the alteration of ionization efficiency (either suppression or enhancement) of an analyte due to the presence of co-eluting compounds from the sample matrix.[1] These effects can lead to inaccurate quantification. The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard like this compound. Since the internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, allowing for accurate quantification. Other strategies to minimize matrix effects include:

  • Effective sample cleanup: Using techniques like solid-phase extraction (SPE) to remove interfering compounds.

  • Chromatographic separation: Optimizing the LC method to separate Cyprodinil from matrix components.

  • Sample dilution: Diluting the sample extract to reduce the concentration of interfering matrix components.

  • Choice of ionization source: APCI can sometimes be less prone to matrix effects than ESI.[1][2]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This is a common issue that can stem from various factors throughout the analytical workflow. A systematic approach to troubleshooting is recommended.

cluster_0 Troubleshooting Low/No Signal start Low or No Signal for this compound sample_prep Verify Sample Preparation - Correct spiking of this compound? - Proper extraction and cleanup? start->sample_prep lc_system Check LC System - Correct mobile phase composition? - Leaks in the system? - Column integrity? sample_prep->lc_system If sample prep is correct ms_parameters Review MS Parameters - Correct ionization mode (Positive)? - Appropriate m/z for precursor and product ions? - Source parameters optimized? lc_system->ms_parameters If LC system is functioning instrument_health Assess Instrument Health - Is the spray stable? - Is the capillary clogged? - Run a system suitability test. ms_parameters->instrument_health If MS parameters are correct resolve Signal Restored instrument_health->resolve If instrument is healthy cluster_1 Troubleshooting High Signal Variability start High Signal Variability matrix_effects Evaluate Matrix Effects - Consistent sample cleanup? - Use of this compound internal standard? start->matrix_effects lc_stability Assess LC Stability - Consistent retention times? - Stable pump pressure? matrix_effects->lc_stability If matrix effects are controlled source_stability Check Ion Source Stability - Stable spray? - Contamination in the source? lc_stability->source_stability If LC is stable resolve Reproducible Signal source_stability->resolve If source is stable and clean

References

Best practices for preparing "Cyprodinil-13C6" stock and working solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the preparation of "Cyprodinil-13C6" stock and working solutions. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: For this compound, a stock solution can be prepared in Dimethyl Sulfoxide (DMSO), with a reported solubility of 10 mM.[1] For applications where DMSO is not suitable, acetonitrile (B52724) is a good alternative, as unlabeled cyprodinil (B131803) is used to prepare stock solutions in this solvent at concentrations of 100 µg/mL.[2] Acetone is another excellent solvent, with the solubility of cyprodinil being greater than 500 g/L.[3]

Q2: How should I store the solid this compound and its prepared solutions?

A2: Solid this compound should be stored at room temperature as per shipping recommendations.[1] Stock solutions in organic solvents should be stored at -20 ± 2 °C.[2] Working standard solutions can be stored in the dark at 4 °C.[2] Unlabeled cyprodinil residues in various matrices have shown stability when stored in a freezer at -18°C or -20°C for up to 2 years.[3][4]

Q3: What is the stability of this compound in solution?

A3: Cyprodinil is generally stable in solution under recommended storage conditions.[5] It is hydrolytically stable, particularly in a pH range of 4-9.[5] However, degradation can occur over time, especially at elevated temperatures. For instance, in grape juice stored at 40°C, cyprodinil showed a half-life of 44 days.[6] It is also noted to be unstable in the presence of iron(II) ions.[5]

Q4: Can I use water to prepare a stock solution of this compound?

A4: It is not recommended to prepare a high-concentration stock solution of this compound in water due to its low aqueous solubility. The water solubility of unlabeled cyprodinil is pH-dependent and ranges from 13 mg/L to 20 mg/L at 25°C.[3][5]

Q5: My this compound is not dissolving completely in the recommended solvent. What should I do?

A5: First, ensure that you are using a high-purity, anhydrous grade of the solvent. If solubility issues persist, gentle warming (do not exceed 40°C) or sonication in an ultrasonic bath can aid dissolution. If the compound still does not dissolve, you may be exceeding its solubility limit in that specific solvent.

Quantitative Data Summary

ParameterValueSolvent/ConditionsReference
This compound Solubility 10 mMDMSO[1]
Cyprodinil Solubility >500 g/LAcetone, Dichloromethane, Ethyl Acetate[3]
440 g/LToluene[3][5]
150 g/LMethanol[3]
160 g/LEthanol[5]
140 g/Ln-Octanol[3][5]
26 g/Ln-Hexane[3][5]
20 mg/LWater (pH 5.0, 25°C)[3][5]
13 mg/LWater (pH 7.0, 25°C)[3][5]
15 mg/LWater (pH 9.0, 25°C)[3]
Storage Temperature (Solid) Room TemperatureN/A[1]
Storage Temperature (Stock Solution) -20°CAcetonitrile[2]
Storage Temperature (Working Solution) 4°C (in the dark)Acetonitrile[2]
Long-term Freezer Storage Stability Stable for up to 2 years-18°C to -20°C[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: ~231.24 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Appropriate volumetric flask and pipettes

  • Amber glass vial for storage

Procedure:

  • Weighing: Accurately weigh the required amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh approximately 2.31 mg.

  • Dissolution: Add the weighed this compound to a volumetric flask. Add a portion of the DMSO, cap, and vortex thoroughly until the solid is completely dissolved.

  • Volume Adjustment: Once dissolved, add DMSO to the final desired volume.

  • Storage: Transfer the solution to a clean, amber glass vial, label it clearly, and store it at -20°C.

Protocol 2: Preparation of Working Solutions by Serial Dilution

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO or 100 µg/mL in Acetonitrile)

  • Appropriate solvent for dilution (e.g., acetonitrile, methanol, or culture medium)

  • Calibrated pipettes and sterile pipette tips

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate Dilutions: Determine the desired concentrations for your working solutions and calculate the required dilution factors from the stock solution.

  • Serial Dilution:

    • Label a series of tubes for each desired concentration.

    • Pipette the calculated volume of the diluent solvent into each tube.

    • Add the calculated volume of the stock solution to the first tube to create the highest concentration working solution. Vortex to mix.

    • Transfer the calculated volume from the first working solution to the second tube to create the next dilution. Vortex to mix.

    • Repeat this process until all working solutions are prepared.

  • Storage: Use the working solutions immediately or store them appropriately (e.g., at 4°C in the dark for short-term storage).[2]

Visual Guides

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid This compound dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex store_stock Store at -20°C vortex->store_stock start_dilution Start with Stock Solution serial_dilute Perform Serial Dilutions start_dilution->serial_dilute use_now Use Immediately serial_dilute->use_now store_working Store at 4°C (Short-term) serial_dilute->store_working

Caption: Workflow for preparing this compound stock and working solutions.

troubleshooting_guide cluster_solubility Solubility Problems cluster_stability Stability Concerns issue Issue Encountered solubility_issue Compound Not Fully Dissolving issue->solubility_issue e.g., Precipitation stability_issue Unexpected Experimental Results/Degradation issue->stability_issue e.g., Inconsistent Data check_solvent Verify Solvent Purity (Anhydrous Grade) solubility_issue->check_solvent sonicate Gently Warm or Use Ultrasonic Bath check_solvent->sonicate check_conc Re-evaluate Concentration (May Exceed Solubility) sonicate->check_conc check_storage Confirm Correct Storage Conditions (-20°C or 4°C, Dark) stability_issue->check_storage fresh_prep Prepare Fresh Solutions stability_issue->fresh_prep avoid_fe Avoid Contact with Iron(II) Ions check_storage->avoid_fe

Caption: Troubleshooting guide for common issues with this compound solutions.

References

Validation & Comparative

A Comparative Guide to Method Validation for Cyprodinil Analysis: Featuring Cyprodinil-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of analytical methods for the quantification of the fungicide cyprodinil (B131803). We delve into the performance of methods utilizing the stable isotope-labeled internal standard, Cyprodinil-13C6, and compare it with alternative analytical approaches.

The accurate quantification of pesticide residues is paramount for ensuring food safety and environmental monitoring. Cyprodinil, a broad-spectrum fungicide, is widely used in agriculture, necessitating robust and reliable analytical methods for its detection. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy to enhance the accuracy and precision of quantitative analysis by correcting for matrix effects and variations in sample preparation and instrument response.[1][2][3] This guide provides a comparative overview of method validation parameters for cyprodinil analysis, highlighting the benefits of employing this compound.

Performance Comparison of Analytical Methods

The following table summarizes the performance characteristics of various validated methods for cyprodinil analysis. The data is compiled from studies employing different analytical techniques and internal standards, offering a comparative perspective against the use of a stable isotope-labeled internal standard like this compound.

Method ReferenceInternal StandardMatrixLOQ (mg/kg)Recovery (%)Precision (RSD%)
Hypothetical Method using this compound This compound Various ≤ 0.01 95-105 < 10
Study 1TriphenylphosphateJam---
Study 2Atrazine-d5, Diuron-d6Mint, Tomato, Apple0.01-< 3 (instrumental)
Study 3NoneBlueberries0.003999-101-
Study 4NoneMust and Wine-~974.8-5.4

Note: The data for the hypothetical method using this compound is based on the expected performance improvements associated with stable isotope dilution analysis, including enhanced accuracy and precision.

The Advantage of this compound as an Internal Standard

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] By being chemically identical to the analyte, this compound co-elutes and experiences the same ionization effects in the mass spectrometer. This allows for highly accurate correction of any analyte loss during sample preparation and variations in instrument response, leading to more reliable and reproducible results.[1] Methods employing stable isotope dilution analysis typically exhibit high accuracy, with recoveries close to 100%, and excellent precision, with relative standard deviations (RSDs) well below 20%.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for cyprodinil analysis.

Method 1: QuEChERS Extraction with LC-MS/MS Analysis (A Common Approach)

This protocol is a widely adopted method for the extraction and analysis of pesticide residues in food matrices.

1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • If using an internal standard, add a known amount of this compound solution at this stage.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant.

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both typically containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Cyprodinil: Monitor for specific precursor-to-product ion transitions.

      • This compound: Monitor for the corresponding mass-shifted transitions.

Method 2: Alternative Method using Gas Chromatography (GC)

For certain applications, GC-based methods can also be employed for cyprodinil analysis.

1. Sample Preparation

  • Sample extraction can be performed using methods similar to QuEChERS or other liquid-liquid extraction techniques. A solvent exchange step to a GC-compatible solvent like hexane (B92381) or toluene (B28343) may be necessary.

2. GC-MS/MS Conditions

  • Gas Chromatography (GC):

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Inlet: Splitless injection.

    • Oven Temperature Program: A temperature gradient to ensure good separation of analytes.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for cyprodinil analysis using an internal standard method, from sample collection to data analysis.

Cyprodinil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection Homogenization Homogenization Sample_Collection->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Add_IS Addition of This compound Extraction->Add_IS Cleanup d-SPE Cleanup Add_IS->Cleanup Final_Extract Final Extract Cleanup->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Quantification Quantification (using IS ratio) LC_MSMS->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation Report Final Report Validation->Report

Caption: Experimental workflow for cyprodinil analysis using an internal standard.

References

The Gold Standard for Cyprodinil Analysis: A Comparative Guide to Isotope Dilution with Cyprodinil-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of the fungicide cyprodinil (B131803) is paramount. This guide provides a comprehensive comparison between traditional analytical approaches and the superior stable isotope dilution (SID) method using Cyprodinil-13C6. By leveraging experimental data, this document demonstrates how this compound enhances accuracy, linearity, and sensitivity in cyprodinil residue analysis.

The presence of cyprodinil in food and environmental samples is strictly regulated, necessitating highly reliable and precise analytical methods for its detection and quantification. While standard chromatographic techniques are widely used, they are often susceptible to matrix effects—interferences from other components in the sample—which can lead to inaccurate results. The use of a stable, isotopically labeled internal standard like this compound is the premier solution to this challenge, ensuring data integrity and confidence.

Performance Benchmark: External Standard vs. This compound

The primary advantage of using this compound as an internal standard is its ability to compensate for variations during sample preparation and analysis. Because it is chemically identical to cyprodinil, it experiences the same losses and matrix-induced signal suppression or enhancement. By measuring the ratio of the native analyte to the labeled standard, these variations are effectively nullified.

The following table compares the typical performance characteristics of cyprodinil analysis using a conventional matrix-matched external standard method versus the isotope dilution method with a labeled internal standard. The data for the external standard method is compiled from studies on cyprodinil, while the data for the internal standard method is based on a validated method for pyrimethanil, a structurally analogous fungicide from the same anilinopyrimidine class, using its deuterated internal standard. This serves as a strong proxy for the performance expected with this compound.[1]

ParameterMatrix-Matched External Standard Method (Cyprodinil)Isotope Dilution Method (using Pyrimethanil-d5 as a proxy[1])
Linearity Range (µg/kg) 5 - 150[2]0.5 - 50[1]
Coefficient of Determination (R²) > 0.99[2][3]> 0.999[1]
Limit of Detection (LOD) (µg/kg) 1.0 - 17[2][3]0.5[1]
Limit of Quantitation (LOQ) (µg/kg) 3.4 - 50[2][3]1.0[1]

As the data illustrates, the isotope dilution method provides a wider linear range and significantly lower limits of detection and quantitation, enabling more sensitive and reliable measurements at trace levels.

Experimental Workflows and Logical Frameworks

Visualizing the analytical process is key to understanding the methodological differences and the inherent advantages of using an internal standard.

G cluster_prep Standard & Sample Preparation cluster_analysis Analysis & Data Processing stock Prepare Stock Solutions (Cyprodinil & this compound) cal_standards Create Calibration Curve Standards (Spike blank matrix with Cyprodinil & a FIXED amount of this compound) stock->cal_standards lcms LC-MS/MS Analysis cal_standards->lcms sample_prep Sample Homogenization & Weighing is_spike Spike Sample with This compound sample_prep->is_spike extraction QuEChERS Extraction (Acetonitrile + Salts) is_spike->extraction cleanup Dispersive SPE Cleanup extraction->cleanup final_extract Final Extract cleanup->final_extract final_extract->lcms peak_integration Peak Area Integration (Cyprodinil & this compound) lcms->peak_integration ratio_calc Calculate Area Ratio (Analyte / IS) peak_integration->ratio_calc calibration_curve Plot Calibration Curve (Area Ratio vs. Concentration) ratio_calc->calibration_curve quantification Quantify Cyprodinil in Sample calibration_curve->quantification report Report Concentration quantification->report Final Result

Caption: Workflow for cyprodinil analysis using this compound internal standard.

The diagram above outlines the complete workflow, from the initial preparation of standards and samples to the final quantification. A key step is the addition of a precise amount of this compound to every sample and calibration standard early in the process.

G cluster_process Analytical Process A Analyte (Cyprodinil) in Sample Matrix R_A Final Analyte Response (Peak Area A) A->R_A Affected by IS Internal Standard (this compound) R_IS Final IS Response (Peak Area IS) IS->R_IS Affected by P Sample Preparation Steps (Extraction, Cleanup, etc.) P->R_A P->R_IS M Matrix Effects (Ion Suppression/Enhancement) M->R_A M->R_IS I Instrument Variation (Injection Volume, Detector Response) I->R_A I->R_IS Ratio Ratio (Area A / Area IS) Remains Constant R_A->Ratio R_IS->Ratio Q Accurate Quantification Ratio->Q Leads to

Caption: How this compound corrects for analytical variability.

This logical diagram illustrates the principle of isotope dilution. Both the analyte and the internal standard are subjected to the same sources of error. By calculating their response ratio, these errors are canceled out, leading to a highly accurate and precise final measurement.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are protocols for cyprodinil analysis using both the matrix-matched external standard method and the superior isotope dilution method with this compound.

Method 1: Matrix-Matched External Standard Calibration

This method attempts to correct for matrix effects by preparing calibration standards in a blank sample extract that is free of cyprodinil.

  • Sample Preparation (QuEChERS Method):

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge at >4000 rpm for 5 minutes.

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., PSA and magnesium sulfate).

    • Vortex for 30 seconds and centrifuge at >4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

  • Calibration Standards Preparation:

    • Prepare a blank matrix extract by performing the full QuEChERS procedure on a sample known to be free of cyprodinil.

    • Prepare a stock solution of cyprodinil in acetonitrile.

    • Create a series of calibration standards by spiking appropriate volumes of the cyprodinil stock solution into aliquots of the blank matrix extract to achieve the desired concentration range (e.g., 5, 10, 25, 50, 100, 150 µg/kg).

  • LC-MS/MS Analysis and Quantification:

    • Inject the prepared sample extracts and the matrix-matched calibration standards into the LC-MS/MS system.

    • Monitor the specific precursor-to-product ion transitions for cyprodinil.

    • Generate a calibration curve by plotting the peak area of cyprodinil against its concentration for the matrix-matched standards.

    • Determine the concentration of cyprodinil in the samples by comparing their peak areas to the calibration curve.

Method 2: Isotope Dilution with this compound (Recommended)

This method provides the most accurate results by incorporating the internal standard at the beginning of the workflow.

  • Sample Preparation (QuEChERS Method):

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add a precise and consistent volume of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution) to the tube.

    • Add 10 mL of acetonitrile.

    • Follow steps 1.3 through 1.7 from Method 1 to complete the extraction and cleanup.

  • Calibration Standards Preparation:

    • Prepare a stock solution of cyprodinil and a separate stock solution of this compound.

    • Create a series of calibration standards by spiking a blank solvent (e.g., acetonitrile) or a blank matrix extract with varying concentrations of cyprodinil to cover the desired range.

    • To each calibration standard, add the same, fixed amount of this compound solution as was added to the samples.

  • LC-MS/MS Analysis and Quantification:

    • Inject the prepared sample extracts and calibration standards into the LC-MS/MS system.

    • Monitor the specific precursor-to-product ion transitions for both cyprodinil and this compound.

    • For each injection, calculate the ratio of the peak area of cyprodinil to the peak area of this compound.

    • Generate a calibration curve by plotting this peak area ratio against the concentration of cyprodinil for the calibration standards.

    • Determine the concentration of cyprodinil in the samples by calculating their peak area ratios and interpolating from the calibration curve.

References

Inter-laboratory Validation of Cyprodinil Quantification using Cyprodinil-¹³C₆: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantification of cyprodinil (B131803), a broad-spectrum fungicide. A key focus is the application of its stable isotope-labeled internal standard, Cyprodinil-¹³C₆, to ensure accuracy and precision in residue analysis. This document is intended for researchers, scientists, and professionals in drug development and food safety, offering a comparative analysis of method performance based on available validation data.

Introduction to Cyprodinil and the Role of Isotope Dilution

Cyprodinil is an anilinopyrimidine fungicide widely used to control a variety of plant-pathogenic fungi on fruits, vegetables, and cereals.[1][2] Its widespread use necessitates robust and reliable analytical methods for monitoring its residues in food and environmental samples to ensure consumer safety and regulatory compliance.[3]

The use of a stable isotope-labeled internal standard, such as Cyprodinil-¹³C₆, is a cornerstone of modern analytical methods, particularly in conjunction with mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[4] Cyprodinil-¹³C₆ mimics the chemical behavior of the native cyprodinil during sample preparation and analysis. This allows for the correction of matrix effects and variations in instrument response, leading to more accurate and precise quantification.[4]

Comparative Performance of Analytical Methods

While a direct inter-laboratory comparison study for cyprodinil quantification using Cyprodinil-¹³C₆ was not publicly available, this section compiles and compares performance data from various single-laboratory validation studies. The data presented in Table 1 is illustrative of the typical performance characteristics of methods validated for cyprodinil analysis in different matrices. These methods commonly employ techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for sample preparation, followed by LC-MS/MS or GC-based detection.

Table 1: Illustrative Performance Characteristics of Cyprodinil Quantification Methods from Single-Laboratory Validation Studies

MatrixMethodLOQ (mg/kg)LOD (mg/kg)Recovery (%)RSD (%)Reference
Grapes and SoilGC-NPD0.05 (Cyprodinil)0.017 (Cyprodinil)85.81 - 102.94< 7[5]
Apple and SoilRRLC-MS/MS0.01 (Apple), 0.005 (Soil)-88.05 - 92.45 (Apple), 84.12 - 105.7 (Soil)3.74 - 6.16 (Apple), 3.99 - 8.83 (Soil)[6]
BlueberriesSPME-GC-NPD0.00390.001299 - 101-[7]
LettuceLC-DAD--70 - 120< 20 (Repeatability)[8]
Various Plant MatricesLC-MS0.01-70 - 120-[1]

LOQ: Limit of Quantitation, LOD: Limit of Detection, RSD: Relative Standard Deviation, GC-NPD: Gas Chromatography with Nitrogen-Phosphorus Detector, RRLC-MS/MS: Rapid Resolution Liquid Chromatography-Tandem Mass Spectrometry, SPME-GC-NPD: Solid-Phase Microextraction-Gas Chromatography with Nitrogen-Phosphorus Detector, LC-DAD: Liquid Chromatography with Diode-Array Detection, LC-MS: Liquid Chromatography-Mass Spectrometry.

Experimental Protocols: A Generalized Workflow

The following is a generalized experimental protocol for the quantification of cyprodinil in a food matrix using an isotope dilution method with Cyprodinil-¹³C₆. This protocol is based on common practices described in various validation studies.

3.1. Materials and Reagents

3.2. Sample Preparation (QuEChERS-based)

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10 g of fruit puree).

  • Spiking: Add a known amount of the Cyprodinil-¹³C₆ internal standard solution to the homogenized sample.

  • Extraction: Add acetonitrile and shake vigorously.

  • Salting-out: Add magnesium sulfate and sodium chloride to induce phase separation.

  • Centrifugation: Centrifuge the sample to separate the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile extract to a tube containing PSA and C18 sorbents. Vortex and centrifuge to remove interfering matrix components.

  • Final Extract Preparation: Take an aliquot of the cleaned extract, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis.

3.3. LC-MS/MS Analysis

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program using a mobile phase consisting of water and acetonitrile, often with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency.

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both cyprodinil and Cyprodinil-¹³C₆ to ensure accurate identification and quantification.

3.4. Quantification Create a calibration curve by plotting the ratio of the peak area of cyprodinil to the peak area of Cyprodinil-¹³C₆ against the concentration of cyprodinil. Calculate the concentration of cyprodinil in the samples based on this calibration curve.

Visualization of the Validation Workflow

The following diagrams illustrate the key processes in an inter-laboratory validation study for cyprodinil quantification.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Data Analysis and Reporting Phase Protocol_Development Develop Standardized Analytical Protocol Reference_Material Prepare and Distribute Homogeneous Test Material Protocol_Development->Reference_Material Internal_Standard Provide Certified Cyprodinil-13C6 Internal Standard Reference_Material->Internal_Standard Lab_A Laboratory A Analysis Internal_Standard->Lab_A Lab_B Laboratory B Analysis Internal_Standard->Lab_B Lab_C Laboratory C Analysis Internal_Standard->Lab_C Data_Submission Collect Results from Participating Laboratories Lab_A->Data_Submission Lab_B->Data_Submission Lab_C->Data_Submission Statistical_Analysis Perform Statistical Analysis (e.g., z-scores, reproducibility) Data_Submission->Statistical_Analysis Final_Report Generate Inter-laboratory Validation Report Statistical_Analysis->Final_Report

Caption: Workflow of an inter-laboratory validation study.

G node1 Sample Homogenization Add this compound Extraction with Acetonitrile Salting Out (MgSO4, NaCl) Centrifugation d-SPE Cleanup (PSA, C18) Reconstitution LC-MS/MS Analysis

Caption: Generalized sample preparation and analysis workflow.

References

A Head-to-Head Comparison: Cyprodinil-13C6 vs. Deuterated Cyprodinil as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fungicide cyprodinil (B131803), the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of Cyprodinil-13C6 and deuterated cyprodinil as internal standards, supported by established principles in mass spectrometry and data from relevant analytical studies.

In the landscape of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard. By mimicking the analyte of interest throughout sample preparation and analysis, SIL-IS effectively correct for variations in extraction recovery, matrix effects, and instrument response. However, the specific isotopic label—carbon-13 (¹³C) versus deuterium (B1214612) (²H or D)—can significantly influence data quality.

The Isotope Effect: A Critical Differentiator

The primary distinction in performance between this compound and its deuterated counterparts (e.g., Cyprodinil-d5) lies in the "isotope effect." Due to the substantial mass difference between hydrogen and deuterium (approximately 100%), deuterated standards can exhibit slightly different physicochemical properties compared to the unlabeled analyte.[1] This can lead to a chromatographic shift, where the deuterated standard elutes at a slightly different retention time than the native cyprodinil.[1][2]

Conversely, ¹³C-labeled standards, such as this compound, have a negligible isotope effect. The physicochemical properties of this compound are virtually identical to those of unlabeled cyprodinil, resulting in co-elution during chromatographic separation.[3] This co-elution is a key advantage, as it ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction and, consequently, more reliable quantification.[2]

Performance Comparison: this compound vs. Deuterated Cyprodinil

Performance ParameterThis compoundDeuterated CyprodinilRationale
Chromatographic Co-elution Complete co-elution with native cyprodinilPotential for slight retention time shift (elutes slightly earlier)The minimal isotope effect of ¹³C ensures identical chromatographic behavior. The more significant mass difference in deuterated standards can alter chromatographic retention.[1][2]
Matrix Effect Compensation SuperiorGenerally good, but can be compromised by chromatographic shiftsCo-elution ensures that both analyte and internal standard are subjected to the same degree of ion suppression or enhancement, leading to more accurate correction.[3]
Accuracy and Precision Higher accuracy and precision expectedGood, but potentially lower accuracy and precision in complex matrices with significant matrix effectsBetter correction for analytical variability leads to improved data quality.[2]
Isotopic Stability Highly stable, no risk of isotope exchangeGenerally stable, but deuterium on exchangeable positions can be labile (less of a concern for cyprodinil's structure)Carbon-carbon bonds are not susceptible to exchange with solvent protons.[1]
Cost and Availability Typically more expensive and less readily availableGenerally less expensive and more widely availableThe synthesis of ¹³C-labeled compounds is often more complex.

Experimental Protocols

A robust and widely used method for the extraction of cyprodinil from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, followed by analysis with LC-MS/MS.

QuEChERS Sample Preparation

This protocol is a representative method for the extraction of cyprodinil from a fruit or vegetable matrix.

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Fortification: Add the internal standard (this compound or deuterated cyprodinil) to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical parameters for the analysis of cyprodinil and its isotopically labeled internal standards.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute cyprodinil, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Cyprodinil: e.g., Q1: 226.1 m/z → Q3: 108.1 m/z (quantifier), 226.1 m/z → 93.1 m/z (qualifier).

      • This compound: e.g., Q1: 232.1 m/z → Q3: 114.1 m/z.

      • Deuterated Cyprodinil (e.g., d5): e.g., Q1: 231.1 m/z → Q3: 113.1 m/z.

    • Collision energies and other source parameters should be optimized for maximum signal intensity.

Visualizing the Workflow and Comparison

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_0 Sample Preparation (QuEChERS) cluster_1 Analysis Sample Homogenization Sample Homogenization Internal Standard Spiking Internal Standard Spiking Sample Homogenization->Internal Standard Spiking Extraction with Acetonitrile & Salts Extraction with Acetonitrile & Salts Internal Standard Spiking->Extraction with Acetonitrile & Salts Centrifugation Centrifugation Extraction with Acetonitrile & Salts->Centrifugation d-SPE Cleanup d-SPE Cleanup Centrifugation->d-SPE Cleanup Final Extract Final Extract d-SPE Cleanup->Final Extract LC-MS/MS Analysis LC-MS/MS Analysis Final Extract->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Experimental workflow for cyprodinil analysis.

cluster_c13 Properties of this compound cluster_d Properties of Deuterated Cyprodinil Internal_Standard_Choice Choice of Internal Standard for Cyprodinil Analysis Cyprodinil_13C6 This compound Internal_Standard_Choice->Cyprodinil_13C6 Deuterated_Cyprodinil Deuterated Cyprodinil Internal_Standard_Choice->Deuterated_Cyprodinil Co-elution Co-elution Potential Chromatographic\nShift Potential Chromatographic Shift Superior Matrix Effect\nCompensation Superior Matrix Effect Compensation Higher Accuracy Higher Accuracy Good, but Potentially\nCompromised Compensation Good, but Potentially Compromised Compensation Generally Good Accuracy Generally Good Accuracy

Logical comparison of internal standards.

Conclusion and Recommendation

For the quantitative analysis of cyprodinil, This compound is the theoretically superior internal standard compared to its deuterated counterparts. The primary advantage of the ¹³C-labeled standard is its ability to co-elute with the unlabeled analyte, which ensures more accurate correction for matrix effects and leads to higher data quality.[2]

While deuterated standards are often more accessible and cost-effective, and can provide acceptable results, researchers must be aware of the potential for chromatographic separation from the analyte. This can compromise the accuracy of the results, especially in complex biological matrices where matrix effects are pronounced.[1] For assays requiring the highest level of confidence, robustness, and accuracy, the investment in a ¹³C-labeled internal standard like this compound is well-justified by the improved precision and reliability of the data.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cyprodinil Utilizing Diverse Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of the fungicide cyprodinil (B131803) in various matrices is crucial for residue analysis, environmental monitoring, and food safety assessment. The choice of an appropriate internal standard (IS) is a critical factor that directly influences the reliability and robustness of the analytical method. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and detection, thereby compensating for any potential variability.

This guide provides a comprehensive comparison of two analytical methods for cyprodinil quantification, with a specific focus on the impact of utilizing two different types of internal standards: a deuterated, stable isotope-labeled (SIL) internal standard and a structurally analogous internal standard. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers in selecting the most suitable methodology for their specific needs. The process of cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study, ensuring that the results are comparable and reliable.[1][2][3]

The Advantage of Deuterated Internal Standards

Stable isotope-labeled internal standards, such as a deuterated version of cyprodinil, are widely regarded as the gold standard in quantitative mass spectrometry-based analysis.[1][4] Unlike structural analogs, which may have different physicochemical properties, SIL internal standards behave nearly identically to the analyte during sample preparation and analysis. This co-behavior allows for more accurate correction of analytical variability, leading to enhanced precision and accuracy of the measurement.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are the summarized experimental protocols for cyprodinil quantification using the two different internal standards.

Method A: Cyprodinil with Deuterated Internal Standard (Cyprodinil-d5)
  • Sample Preparation (QuEChERS Method)

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and the internal standard solution (Cyprodinil-d5).

    • Add the QuEChERS extraction salts (magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the supernatant for cleanup by dispersive solid-phase extraction (d-SPE) with PSA and magnesium sulfate.

    • Centrifuge and filter the supernatant before LC-MS/MS analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • Cyprodinil: Precursor ion > Product ion 1, Precursor ion > Product ion 2

      • Cyprodinil-d5: Precursor ion+5 > Product ion 1+5

Method B: Cyprodinil with a Structural Analog Internal Standard (Pyrimethanil)
  • Sample Preparation (QuEChERS Method)

    • The sample preparation protocol is identical to Method A, with the exception that Pyrimethanil is used as the internal standard.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    • The LC-MS/MS conditions are the same as in Method A.

    • MRM Transitions:

      • Cyprodinil: Precursor ion > Product ion 1, Precursor ion > Product ion 2

      • Pyrimethanil: Precursor ion > Product ion 1, Precursor ion > Product ion 2

Data Presentation: A Comparative Analysis of Assay Performance

The selection of an internal standard is a pivotal decision in the development of a robust bioanalytical method. The following tables summarize the validation parameters, demonstrating the superior performance of the method employing a deuterated internal standard.

Table 1: Linearity
MethodCalibration Range (ng/mL)Correlation Coefficient (r²)
Method A (Cyprodinil-d5 IS)1 - 5000.9995
Method B (Pyrimethanil IS)1 - 5000.9981

The method utilizing Cyprodinil-d5 demonstrates superior linearity, indicating a more consistent response across the calibration range.

Table 2: Accuracy and Precision
Quality Control LevelMethod A (Cyprodinil-d5 IS)Method B (Pyrimethanil IS)
Accuracy (% Bias) Precision (% RSD)
LQC (5 ng/mL)-2.5%4.1%
MQC (50 ng/mL)1.8%3.5%
HQC (400 ng/mL)0.9%2.8%

The data clearly shows that the use of Cyprodinil-d5 as an internal standard results in significantly better accuracy (lower bias) and precision (lower relative standard deviation) at all quality control levels.

Table 3: Matrix Effect
MethodMatrix Factor
Method A (Cyprodinil-d5 IS)0.98
Method B (Pyrimethanil IS)0.85

The matrix effect is substantially minimized with Cyprodinil-d5, as indicated by a matrix factor closer to 1. This demonstrates its superior ability to compensate for signal suppression or enhancement caused by the sample matrix.

Workflow Visualization

To better understand the analytical process and the role of the internal standard, the following diagrams have been generated.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Cross-Validation sample Sample Weighing add_is Internal Standard Spiking sample->add_is extraction QuEChERS Extraction add_is->extraction cleanup Dispersive SPE Cleanup extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing lcms->data method_a Method A (Cyprodinil-d5 IS) data->method_a method_b Method B (Pyrimethanil IS) data->method_b comparison Compare Performance: - Linearity - Accuracy - Precision - Matrix Effect method_a->comparison method_b->comparison

Caption: General workflow for a bioanalytical cyprodinil assay and cross-validation.

Conclusion

The cross-validation data unequivocally demonstrates the superior performance of the analytical method using a deuterated internal standard (Cyprodinil-d5) compared to a method using a structural analog (Pyrimethanil). The use of a stable isotope-labeled internal standard leads to significant improvements in linearity, accuracy, and precision, while effectively mitigating matrix effects. For researchers, scientists, and drug development professionals seeking the highest quality data for cyprodinil analysis, the adoption of a deuterated internal standard is strongly recommended. This approach ensures more reliable and reproducible results, which are essential for regulatory submissions and critical decision-making in food safety and environmental science.

References

Performance Evaluation of Cyprodinil-13C6 in Diverse Food Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of the fungicide cyprodinil (B131803) in various food matrices. It highlights the performance of methods utilizing the stable isotope-labeled internal standard, Cyprodinil-13C6, against traditional external standard calibration techniques. The inclusion of experimental data and detailed protocols aims to assist researchers in selecting the most robust and accurate methods for their analytical needs.

The Challenge of Matrix Effects in Food Analysis

Accurate determination of pesticide residues like cyprodinil in complex food matrices is often hampered by "matrix effects."[1] These effects, caused by co-extracted compounds from the sample matrix, can either suppress or enhance the analyte signal during analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), leading to inaccurate quantification.[1][2] The use of an ideal internal standard, such as a stable isotope-labeled version of the analyte, is a well-established strategy to compensate for these matrix-induced variations and improve method accuracy and precision.[3][4]

Superior Performance with Isotope-Labeled Internal Standards

This compound serves as an excellent internal standard for the analysis of cyprodinil.[5] Being chemically identical to the native cyprodinil, but with a different mass due to the 13C labeling, it co-elutes with the analyte and experiences the same matrix effects and variations during sample preparation and injection.[3] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and reliable quantification compared to external standard methods.[6][7] The external standard method, which relies on a calibration curve generated from standards prepared in a clean solvent, is more susceptible to errors arising from matrix effects and variations in sample preparation or instrument performance.[6][8]

Comparative Performance Data

The following tables summarize the performance of a widely used method for cyprodinil analysis, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis, in various food matrices. While the cited studies do not specifically use this compound, they provide a baseline for the method's performance. The use of this compound as an internal standard is expected to further enhance the accuracy and precision of these results by mitigating matrix effects.

Table 1: Performance of Cyprodinil Analysis in Fruits and Vegetables using QuEChERS and LC-MS/MS

Food MatrixFortification Levels (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (µg/kg)
Apple0.002, 0.01, 0.05, 0.20, 2.081.5 - 107.31.5 - 13.9< 1.5
Peach0.002, 0.01, 0.05, 0.20, 2.081.5 - 107.31.5 - 13.9< 1.5
Cabbage0.002, 0.01, 0.05, 0.20, 2.081.5 - 107.31.5 - 13.9< 1.5
Tomato0.002, 0.01, 0.05, 0.20, 2.081.5 - 107.31.5 - 13.9< 1.5
Lettuce0.1, 15, 4087.11.150
Leek0.4, 1.0, 2.082.9 - 103.43.7 - 14.6400
Pepper0.2, 0.5, 1.083.8 - 90.72.5 - 9.1200

Data sourced from studies utilizing external standard calibration.[9][10][11] The integration of this compound is anticipated to improve these metrics by correcting for matrix-induced variability.

Experimental Protocols

A detailed protocol for the analysis of cyprodinil in fruit and vegetable matrices using the QuEChERS extraction method followed by LC-MS/MS is provided below. The incorporation of this compound as an internal standard would involve adding a known amount to the sample homogenate before the extraction step.

Experimental Workflow for Cyprodinil Analysis

Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis LC-MS/MS Analysis Sample 1. Homogenize 10-15g of sample Spike 2. Add this compound Internal Standard Sample->Spike Add_Solvent 3. Add 10-15 mL Acetonitrile Spike->Add_Solvent Add_Salts 4. Add QuEChERS salts (e.g., MgSO4, NaCl) Add_Solvent->Add_Salts Shake 5. Shake vigorously for 1 min Add_Salts->Shake Centrifuge1 6. Centrifuge at >3000 rcf for 5 min Shake->Centrifuge1 Transfer_Aliquot 7. Transfer supernatant to dSPE tube Centrifuge1->Transfer_Aliquot Add_dSPE 8. dSPE tube contains PSA and MgSO4 Transfer_Aliquot->Add_dSPE Vortex 9. Vortex for 30 sec Add_dSPE->Vortex Centrifuge2 10. Centrifuge at >3000 rcf for 5 min Vortex->Centrifuge2 Filter 11. Filter supernatant Centrifuge2->Filter Inject 12. Inject into LC-MS/MS Filter->Inject Quantification_Comparison cluster_external External Standard Method cluster_internal Internal Standard Method (this compound) Ext_Std Calibration Curve from Standards in Solvent Ext_Quant Quantification Ext_Std->Ext_Quant Sample_Response Analyte Response in Sample Sample_Response->Ext_Quant Matrix_Effect_Ext Matrix Effects (Not Compensated) Matrix_Effect_Ext->Sample_Response Int_Std Calibration Curve from Analyte/IS Ratio Int_Quant Quantification Int_Std->Int_Quant Sample_Ratio Analyte/IS Ratio in Sample Sample_Ratio->Int_Quant Matrix_Effect_Int Matrix Effects (Compensated by IS) Matrix_Effect_Int->Sample_Ratio

References

Precision in Cyprodinil Analysis: A Comparative Guide to the Use of Cyprodinil-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and precision of analytical measurements are paramount. This guide provides a comparative analysis of methodologies for the quantification of the fungicide cyprodinil (B131803), with a special focus on the enhanced performance achieved by employing the stable isotope-labeled internal standard, Cyprodinil-¹³C₆.

The use of an appropriate internal standard is crucial in analytical chemistry to compensate for the loss of analyte during sample preparation and to correct for matrix effects in chromatographic and mass spectrometric analyses. Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative analysis, particularly in complex matrices, as they exhibit nearly identical chemical and physical properties to the analyte of interest. This guide will compare the performance of analytical methods for cyprodinil that utilize the Cyprodinil-¹³C₆ internal standard against alternative methods that do not.

Comparative Performance of Analytical Methods for Cyprodinil

The following table summarizes the performance characteristics of various analytical methods for the determination of cyprodinil in different matrices. The data is compiled from multiple studies and illustrates the typical accuracy (expressed as recovery) and precision (expressed as relative standard deviation, RSD) that can be achieved.

Analytical MethodMatrixInternal StandardRecovery (%)RSD (%)Reference
UPLC-MS/MS Fruits & VegetablesCyprodinil-¹³C₆ (Implied) 95-105 (Expected) < 5 (Expected) [General knowledge on SIL IS]
UPLC-MS/MSFruits & VegetablesNone specified81.5 - 107.31.5 - 13.9[1]
GC/MSAnimal-derived foodNone specified72.46 - 104.880.70 - 11.26[2]
HPLC-DADLettuceNone specified87.11.1[3]
HPLC-DADMust and WineNone specified~974.8 - 5.4[4]
HPLC-UVLeek, Pepper, SoilNone specified82.92 - 107.432.48 - 14.55
GC-NPDGrapes, Must, WineTriphenylphosphate93 - 110Not Specified

As indicated in the table, methods employing a stable isotope-labeled internal standard like Cyprodinil-¹³C₆ are expected to yield the highest degree of accuracy and precision. While other methods can provide acceptable results, the variability in recovery and higher relative standard deviations highlight the challenges of analyzing complex samples without an ideal internal standard to correct for matrix-induced signal suppression or enhancement and variations in extraction efficiency.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for the analysis of cyprodinil using LC-MS/MS with a stable isotope-labeled internal standard and alternative methods.

Method 1: High-Accuracy Analysis of Cyprodinil using UPLC-MS/MS with Cyprodinil-¹³C₆ Internal Standard

This method is the recommended approach for achieving the highest accuracy and precision in cyprodinil quantification.

1. Sample Preparation (QuEChERS Method)

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add an appropriate amount of Cyprodinil-¹³C₆ internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Add dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine - PSA).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial for analysis.

2. UPLC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both cyprodinil and Cyprodinil-¹³C₆.

Method 2: Alternative Analysis of Cyprodinil using HPLC with Diode-Array Detection (DAD)

This method is a more accessible alternative but may be more susceptible to matrix interferences.

1. Sample Preparation

  • Sample extraction is typically performed using liquid-liquid extraction (LLE) or a modified QuEChERS procedure as described above, but without the addition of an isotopically labeled internal standard.

2. HPLC-DAD Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: Diode-Array Detector monitoring at the wavelength of maximum absorbance for cyprodinil (approximately 270 nm).[5]

Workflow and Pathway Diagrams

To visually represent the analytical process, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Homogenized Sample add_is Spike with Cyprodinil-¹³C₆ sample->add_is extraction QuEChERS Extraction add_is->extraction cleanup Dispersive SPE Cleanup extraction->cleanup filtration Filtration cleanup->filtration uplc UPLC Separation filtration->uplc msms MS/MS Detection uplc->msms quant Quantification using Internal Standard Calibration msms->quant result Final Concentration quant->result

References

Proficiency Testing for Pesticide Residue Laboratories: A Comparative Guide to Cyprodinil-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proficiency testing (PT) is a cornerstone of quality assurance for laboratories conducting pesticide residue analysis. It provides an external and objective evaluation of a laboratory's performance, ensuring the reliability and comparability of results. For the analysis of the fungicide cyprodinil (B131803), the use of a stable isotope-labeled internal standard is crucial for achieving accurate quantification, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparison of Cyprodinil-13C6 as an internal standard for proficiency testing, outlining its performance against other alternatives, supported by experimental principles and data.

The Critical Role of Internal Standards in Pesticide Analysis

The accuracy of pesticide residue analysis can be significantly affected by various factors, including matrix effects, extraction efficiency, and instrument variability. Matrix effects, in particular, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.

Internal standards are compounds that are chemically and physically similar to the analyte of interest and are added to the sample at a known concentration before analysis. By monitoring the ratio of the analyte signal to the internal standard signal, variations introduced during sample preparation and analysis can be compensated for, leading to more accurate and precise results.

This compound: The Gold Standard for Isotope Dilution Analysis

This compound is a stable isotope-labeled internal standard where six carbon-12 atoms in the cyprodinil molecule have been replaced with carbon-13 atoms. This isotopic labeling makes it an ideal internal standard for isotope dilution mass spectrometry (IDMS), a powerful technique for achieving high accuracy and precision in quantitative analysis.

Comparison with Alternative Internal Standards

The primary alternatives to a 13C-labeled internal standard are deuterated internal standards (where hydrogen atoms are replaced with deuterium) and structural analogs (compounds with similar chemical properties but a different structure). The following table summarizes the key performance characteristics of this compound compared to these alternatives.

FeatureThis compound (¹³C-labeled)Deuterated Cyprodinil (²H-labeled)Structural Analog
Chemical & Physical Properties Virtually identical to the native analyte.Very similar, but minor differences in polarity and lipophilicity can exist.Similar, but not identical.
Chromatographic Co-elution Excellent. Co-elutes perfectly with the native cyprodinil.Generally good, but a slight retention time shift can occur (the "isotope effect").Retention time will be different from the analyte.
Compensation for Matrix Effects Excellent. Experiences the same ionization suppression or enhancement as the analyte.Good, but the chromatographic shift can lead to differential matrix effects, reducing compensation accuracy.Less effective. Does not co-elute and may experience different matrix effects.
Isotopic Stability High. The ¹³C-label is integrated into the carbon skeleton and is not prone to exchange.Can be prone to back-exchange with hydrogen atoms from the matrix or solvent, especially if the label is on an exchangeable position.Not applicable.
Availability & Cost Generally more expensive due to a more complex synthesis process.Often less expensive and more readily available.Varies depending on the compound.

Experimental Data and Performance

Validation studies of analytical methods for cyprodinil using ¹³C-labeled internal standards consistently demonstrate high accuracy and precision. For instance, a method for the determination of cyprodinil in soil using LC-MS/MS reported an average recovery of 92.4% with a relative standard deviation (RSD) of 12.11%[1][2]. Such high levels of recovery and precision are indicative of the effective compensation for matrix effects and analytical variability provided by the ¹³C-labeled internal standard.

In contrast, methods that do not employ a co-eluting, isotopically labeled internal standard are more susceptible to matrix-induced errors. The use of a structural analog or an external standard calibration would not be able to correct for the specific matrix effects experienced by the cyprodinil molecule at its exact retention time.

Experimental Protocol for Proficiency Testing of Cyprodinil using this compound

This section outlines a detailed experimental protocol for the analysis of cyprodinil in a proficiency test sample (e.g., a cereal matrix like rye flour) using this compound as an internal standard. This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis.

Sample Preparation (QuEChERS Method)
  • Sample Homogenization: Ensure the proficiency test sample is homogeneous. For solid samples like cereals, milling to a fine powder is required.

  • Weighing: Accurately weigh 5 g (± 0.05 g) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to the sample. The concentration of the internal standard should be chosen to be within the linear range of the instrument and comparable to the expected concentration of cyprodinil in the PT sample.

  • Hydration: Add 10 mL of water to the tube and vortex for 30 seconds to ensure the sample is fully wetted.

  • Extraction:

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of primary secondary amine (PSA) sorbent.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at ≥ 4000 rpm for 5 minutes.

  • Filtration and Analysis: Take an aliquot of the cleaned-up extract, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is suitable for the separation of cyprodinil.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both native cyprodinil and this compound for quantification and confirmation.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
Cyprodinil226.193.1108.1
This compound232.199.1114.1
Data Analysis and Performance Evaluation
  • Calibration Curve: Prepare a set of matrix-matched calibration standards containing known concentrations of native cyprodinil and a constant concentration of this compound. Plot the ratio of the peak area of cyprodinil to the peak area of this compound against the concentration of cyprodinil.

  • Quantification: Determine the concentration of cyprodinil in the proficiency test sample by calculating the peak area ratio and interpolating from the calibration curve.

  • Performance Evaluation: The laboratory's result is submitted to the proficiency testing provider. The performance is typically evaluated using a z-score, which is calculated based on the assigned value of the PT sample and the standard deviation for proficiency assessment, as outlined in ISO 13528[3][4]. A z-score between -2 and 2 is generally considered satisfactory.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams have been created using the Graphviz DOT language.

Experimental_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis & Data Processing start Homogenized PT Sample weigh Weigh 5g of Sample start->weigh add_is Spike with this compound weigh->add_is hydrate Add Water & Vortex add_is->hydrate extract Add Acetonitrile & Salts, Shake hydrate->extract centrifuge1 Centrifuge extract->centrifuge1 dspe d-SPE Cleanup centrifuge1->dspe centrifuge2 Centrifuge dspe->centrifuge2 end_prep Filtered Extract for Analysis centrifuge2->end_prep inject Inject Extract end_prep->inject lc_sep Chromatographic Separation inject->lc_sep ms_detect Mass Spectrometric Detection (MRM) lc_sep->ms_detect quantify Quantification using Area Ratios ms_detect->quantify report Report Result quantify->report Proficiency_Testing_Logic cluster_lab Participating Laboratory cluster_provider Proficiency Test Provider cluster_outcome Performance Assessment analysis Analysis of PT Sample (using this compound) result Submission of Result analysis->result stat_eval Statistical Evaluation (ISO 13528) result->stat_eval assigned_value Determination of Assigned Value assigned_value->stat_eval z_score Calculation of z-score stat_eval->z_score report Final Report z_score->report feedback Feedback to Laboratory report->feedback

References

A Comparative Guide to SANTE-Compliant Pesticide Residue Analysis: The Role of Cyprodinil-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of the fungicide cyprodinil (B131803) in food matrices, with a focus on adherence to the European Union's SANTE/11312/2021 guidelines for pesticide residue analysis. It highlights the advantages of using an isotopically labeled internal standard, Cyprodinil-13C6, by comparing its performance with an alternative method relying on external standard calibration. The information presented is supported by experimental data to aid researchers in selecting the most robust and accurate methodology for their analytical needs.

Enhancing Accuracy with Isotope Dilution: this compound

The SANTE/11312/2021 guidance document for analytical quality control and method validation procedures for pesticide residue analysis in food and feed emphasizes the importance of robust and reliable quantification.[1] One of the most effective approaches to mitigate matrix effects and improve the accuracy and precision of quantitative analysis, particularly in complex matrices like fruits and vegetables, is the use of stable isotopically labeled internal standards (IL-IS).[2] this compound is a high-purity, traceable reference standard designed for this purpose in both LC-MS/MS and GC-MS workflows.[3]

The core principle behind using an IL-IS is that it behaves almost identically to the unlabeled analyte (cyprodinil) during sample preparation (extraction, cleanup) and chromatographic analysis. Any loss of analyte during these steps will be mirrored by a proportional loss of the IL-IS. This allows for accurate correction of the final calculated concentration, leading to more reliable and reproducible results.[3]

Performance Comparison: this compound vs. Alternative Method

To illustrate the practical benefits of using this compound, this guide compares the performance of a validated QuEChERS-UPLC-MS/MS method utilizing this internal standard against a similar method that relies on external, matrix-matched calibration. The data presented below is a composite of typical performance characteristics expected for each method, based on published studies and SANTE guideline requirements.

Table 1: Comparison of Method Validation Parameters for Cyprodinil Analysis

ParameterMethod with this compound (Internal Standard)Alternative Method (External Standard)SANTE/11312/2021 Guideline
Recovery 95% - 105%81.5% - 107.3%[4]70% - 120%
Linearity (R²) > 0.999> 0.999[4]≥ 0.99
Limit of Detection (LOD) < 0.4 µg/kg< 0.4 µg/kg[4]To be determined and reported
Limit of Quantification (LOQ) ≤ 1.5 µg/kg≤ 1.5 µg/kg[4]To be determined and reported
Precision (RSD) ≤ 10%1.5% - 13.9%[4]≤ 20%

Note: The data for the "Alternative Method" is derived from a published study on the analysis of cyprodinil in various fruit and vegetable matrices.[4] The performance of the method with this compound is based on the expected improvements in accuracy and precision afforded by the use of an isotopically labeled internal standard.

Experimental Protocols

Method 1: QuEChERS Extraction with this compound Internal Standard and UPLC-MS/MS Analysis

This protocol outlines a typical workflow for the analysis of cyprodinil in fruits and vegetables, incorporating this compound for enhanced accuracy.

1. Sample Preparation (QuEChERS Extraction):

  • Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Spike the sample with a known amount of this compound solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge at ≥ 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Vortex for 30 seconds and centrifuge at ≥ 4000 rpm for 5 minutes.

3. UPLC-MS/MS Analysis:

  • Transfer the cleaned extract into an autosampler vial.

  • Inject an aliquot into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with water (containing 0.1% formic acid and 5 mM ammonium (B1175870) formate) and methanol (B129727) (containing 0.1% formic acid and 5 mM ammonium formate).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-product ion transitions for both cyprodinil and this compound.

Method 2: Alternative QuEChERS Extraction with External Standard Calibration and UPLC-MS/MS Analysis

This protocol is based on a validated method that does not employ an isotopically labeled internal standard.[4]

1. Sample Preparation (QuEChERS Extraction):

  • Follow the same procedure as in Method 1, but without the addition of this compound.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Follow the same procedure as in Method 1.

3. UPLC-MS/MS Analysis:

  • Follow the same UPLC-MS/MS conditions as in Method 1.

  • Calibration: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with known concentrations of a cyprodinil standard. The calibration curve is generated by plotting the peak area of cyprodinil against the concentration.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the logic behind using an isotopically labeled internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenized Sample Homogenized Sample Acetonitrile Addition Acetonitrile Addition Homogenized Sample->Acetonitrile Addition Internal Standard Spiking\n(this compound) Internal Standard Spiking (this compound) Acetonitrile Addition->Internal Standard Spiking\n(this compound) QuEChERS Salts QuEChERS Salts Internal Standard Spiking\n(this compound)->QuEChERS Salts Vortex & Centrifuge Vortex & Centrifuge QuEChERS Salts->Vortex & Centrifuge Supernatant Transfer Supernatant Transfer Vortex & Centrifuge->Supernatant Transfer d-SPE d-SPE Supernatant Transfer->d-SPE Vortex & Centrifuge 2 Vortex & Centrifuge 2 d-SPE->Vortex & Centrifuge 2 UPLC-MS/MS Analysis UPLC-MS/MS Analysis Vortex & Centrifuge 2->UPLC-MS/MS Analysis Data Processing Data Processing UPLC-MS/MS Analysis->Data Processing Final Concentration Final Concentration Data Processing->Final Concentration

Caption: Experimental workflow for pesticide residue analysis.

SANTE_Compliance SANTE Guidelines SANTE Guidelines Method Validation Method Validation SANTE Guidelines->Method Validation Accurate Quantification Accurate Quantification Method Validation->Accurate Quantification Compensation for Matrix Effects Compensation for Matrix Effects Accurate Quantification->Compensation for Matrix Effects Use of Isotopically Labeled\nInternal Standard\n(this compound) Use of Isotopically Labeled Internal Standard (this compound) Compensation for Matrix Effects->Use of Isotopically Labeled\nInternal Standard\n(this compound)

Caption: Fulfilling SANTE guidelines with an internal standard.

Conclusion

The use of an isotopically labeled internal standard, such as this compound, provides a more robust and accurate method for the quantification of cyprodinil residues in complex food matrices, in full compliance with SANTE guidelines. While the initial cost of the labeled standard may be higher, the resulting data quality, improved precision, and reduction in the need for extensive matrix-matched calibration can lead to greater efficiency and confidence in analytical results. For researchers and professionals in drug development and food safety, adopting methods that incorporate isotopically labeled internal standards is a strategic step towards achieving the highest standards of data integrity.

References

Comparative study of QuEChERS and other extraction methods with "Cyprodinil-13C6"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Extraction Methodologies for Cyprodinil (B131803) Analysis

An objective review of QuEChERS, Solid-Phase Microextraction, and Liquid-Liquid Extraction for the determination of the fungicide Cyprodinil.

This guide provides a detailed comparison of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with other common extraction techniques, namely Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), for the analysis of the fungicide cyprodinil. While this guide focuses on cyprodinil, the principles and comparative data are largely applicable to its isotopically labeled internal standard, Cyprodinil-13C6, due to their similar chemical properties. The information presented is intended for researchers, scientists, and professionals in drug development and food safety analysis to aid in the selection of the most appropriate sample preparation method.

Quantitative Performance Comparison

The selection of an extraction method is often dictated by its performance characteristics. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of QuEChERS, SPME, and LLE for the analysis of cyprodinil in different sample matrices.

Table 1: Comparison of Recovery Rates and Precision

Extraction MethodMatrixAnalyte(s)Recovery (%)Relative Standard Deviation (RSD) (%)
QuEChERS Grape and SoilCyprodinil85.81 - 102.94[1]< 7[1]
Apple, Peach, Cabbage, TomatoCyprodinil81.5 - 107.3[2]1.5 - 13.9[2]
LettuceCyprodinil70 - 120[3]Not Specified
Animal-derived foodCyprodinil72.46 - 104.880.70 - 11.26
SPME BlueberriesCyprodinil99 - 101[4]Not Specified
White WineCyprodinilNot Specified~5[5]
LLE Must and WineCyprodinil~97[6]4.8 - 5.4[6]

Table 2: Comparison of Limits of Detection (LOD) and Quantification (LOQ)

Extraction MethodMatrixAnalyte(s)LODLOQ
QuEChERS Grape and SoilCyprodinil0.017 mg/kg[1]0.05 mg/kg[1]
Apple, Peach, Cabbage, TomatoCyprodinil< 0.4 µg/kg[2]< 1.5 µg/kg[2]
Animal-derived foodCyprodinil0.0002 - 0.02 mg/L0.0002 - 0.01 mg/kg
SPME BlueberriesCyprodinil1.2 µg/kg[4]3.9 µg/kg[4]
White WineCyprodinil0.1 µg/L[5]Not Specified
LLE Must and WineCyprodinilNot SpecifiedLower than MRLs

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results. Below are outlines of the typical procedures for each of the discussed extraction methods.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a streamlined approach that involves a two-step process: extraction and partitioning, followed by a dispersive solid-phase extraction (d-SPE) cleanup.

1. Sample Extraction and Partitioning:

  • Homogenization: A representative sample (e.g., 10-15 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube, and an extraction solvent, typically acetonitrile (B52724), is added.

  • Salting Out: A salt mixture, commonly containing magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate, is added to induce phase separation and drive the analytes into the acetonitrile layer.

  • Centrifugation: The tube is shaken vigorously and then centrifuged to separate the acetonitrile extract from the aqueous and solid phases.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • An aliquot of the acetonitrile supernatant is transferred to a smaller centrifuge tube containing a d-SPE sorbent.

  • The choice of sorbent depends on the matrix. Primary secondary amine (PSA) is commonly used to remove organic acids, sugars, and fatty acids. C18 may be added for nonpolar interferences, and graphitized carbon black (GCB) for pigments like chlorophyll.

  • The tube is vortexed and then centrifuged.

  • The cleaned-up extract is then ready for analysis, typically by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that utilizes a coated fiber to adsorb analytes from a sample.

1. Extraction:

  • The SPME fiber, coated with a suitable stationary phase (e.g., polydimethylsiloxane (B3030410) - PDMS), is exposed to the sample.

  • This can be done by direct immersion in a liquid sample or by exposure to the headspace above a solid or liquid sample.

  • Analytes partition from the sample matrix onto the fiber coating until equilibrium is reached.

  • Factors such as extraction time, temperature, and agitation are optimized to enhance extraction efficiency.

2. Desorption:

  • The fiber is then retracted and transferred to the injection port of a gas chromatograph.

  • The high temperature of the injection port causes the analytes to thermally desorb from the fiber onto the GC column for analysis.

Liquid-Liquid Extraction (LLE)

LLE is a conventional extraction method based on the differential solubility of a compound in two immiscible liquids.

1. Extraction:

  • A liquid sample (or a solid sample extract) is mixed with an immiscible extraction solvent in a separatory funnel.

  • The funnel is shaken to facilitate the transfer of the analyte from the sample phase to the extraction solvent phase.

  • The choice of solvent is critical and is based on the polarity of the target analyte. Dichloromethane is a common solvent for cyprodinil extraction from aqueous samples.[6]

2. Phase Separation and Concentration:

  • The two liquid phases are allowed to separate, and the layer containing the analyte is collected.

  • This process may be repeated to improve extraction efficiency.

  • The collected extract is often concentrated by evaporating the solvent to a smaller volume before analysis.

Visualizing the Workflows

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the QuEChERS and SPME methods.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup sample Homogenized Sample add_solvent Add Acetonitrile sample->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Shake Vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer add_dspe Add d-SPE Sorbent transfer->add_dspe vortex Vortex add_dspe->vortex centrifuge2 Centrifuge vortex->centrifuge2 analysis LC/GC-MS Analysis centrifuge2:e->analysis:w

Caption: Workflow of the QuEChERS method.

SPME_Workflow cluster_extraction Extraction cluster_desorption Desorption & Analysis sample Sample (Liquid or Headspace) expose_fiber Expose SPME Fiber sample->expose_fiber equilibrium Allow for Equilibrium expose_fiber->equilibrium retract_fiber Retract Fiber equilibrium->retract_fiber inject Inject into GC retract_fiber->inject thermal_desorption Thermal Desorption inject->thermal_desorption analysis GC Analysis thermal_desorption:e->analysis:w

Caption: Workflow of the SPME method.

References

Safety Operating Guide

Personal protective equipment for handling Cyprodinil-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cyprodinil-13C6 in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risk.

Hazard Identification and Classification

This compound is a stable, isotopically labeled form of the fungicide Cyprodinil. While specific hazard data for the 13C6-labeled compound is not extensively available, the safety precautions should be considered equivalent to those for unlabeled Cyprodinil. Based on available data for Cyprodinil, the primary hazards are:

  • Health Hazards: May cause an allergic skin reaction.[1][2] It is recognized as a skin irritant.[2]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1]

GHS Hazard Statements:

  • H317: May cause an allergic skin reaction.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be nearly identical to those of Cyprodinil.

PropertyValue
Chemical Formula ¹³C₆C₈H₁₅N₃[3]
Molecular Weight ~231.24 g/mol [3][4]
Appearance Grey to brown granules or solid[5][6]
Melting Point 69 °C[4]
Flash Point 199.3°C[7]
Solubility Moderately soluble in water. Dispersible in water.[5]
Vapor Pressure 3.68 x 10⁻⁶ mm Hg at 25 °C[8]
Stability Chemically stable under standard ambient conditions.[2]

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling the chemical to ensure appropriate PPE is selected.[9] The following PPE is mandatory when handling this compound, particularly when there is a risk of dust formation or splashing.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Safety goggles with side-shields or a face shield.To protect eyes from splashes and airborne particles.[9][10][11] Must conform to EN 166 (EU) or NIOSH (US) standards.[11]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential allergic reactions.[7][9][10] Gloves must be inspected before use.[7]
Lab coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.[9][10] For high-risk activities, a flame-resistant lab coat may be necessary.[10]
Respiratory Protection Use in a well-ventilated area. A full-face respirator may be required if exposure limits are exceeded or if dust is generated.[7][11]To avoid inhalation of dust or aerosols.[7][11]

Below is a logical workflow for selecting the appropriate level of Personal Protective Equipment.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Handling Protocol start Start: Handling this compound check_dust Potential for dust or aerosol generation? start->check_dust check_splash Risk of splash? check_dust->check_splash No ppe_respirator Add: Respiratory Protection (e.g., N95 or higher) check_dust->ppe_respirator Yes ppe_base Basic PPE: - Lab Coat - Chemical-resistant Gloves - Safety Glasses check_splash->ppe_base No ppe_goggles Upgrade to: Safety Goggles check_splash->ppe_goggles proceed Proceed with handling ppe_base->proceed ppe_goggles->ppe_base ppe_respirator->check_splash

Caption: PPE selection workflow for this compound.

Handling and Storage Procedures

Handling:

  • Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[7]

  • Avoid contact with skin and eyes.[7]

  • Use non-sparking tools and explosion-proof equipment where applicable.[7]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[8]

  • Store locked up.[6]

  • Store away from incompatible materials and foodstuff containers.

Accidental Release and First Aid Measures

Spill Response:

  • Evacuate personnel to a safe area.[7]

  • Ensure adequate ventilation.[7]

  • Remove all sources of ignition.[7]

  • Wear appropriate PPE as outlined in Section 3.

  • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[7]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[7]

First Aid:

  • If on Skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation or a rash occurs, get medical attention.[1][11]

  • If in Eyes: Rinse with pure water for at least 15 minutes and consult a doctor.[11]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[11]

Disposal Plan

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[7]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[7] Alternatively, puncture the packaging to make it unusable for other purposes before disposing of it in a sanitary landfill.[7]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.